molecular formula C7H4BrF2NO B1372936 4-Bromo-2,5-difluorobenzamide CAS No. 764648-42-2

4-Bromo-2,5-difluorobenzamide

Cat. No.: B1372936
CAS No.: 764648-42-2
M. Wt: 236.01 g/mol
InChI Key: QEXQXWQSPGXPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-difluorobenzamide is a useful research compound. Its molecular formula is C7H4BrF2NO and its molecular weight is 236.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXQXWQSPGXPDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-2,5-difluorobenzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzamide: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two activating fluorine atoms and a reactive bromine handle, makes it a versatile synthetic intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust synthesis protocol from its carboxylic acid precursor, and its established role in the development of novel therapeutics, including GPR119 agonists and METTL3 inhibitors. The content herein is intended for researchers, medicinal chemists, and process development scientists engaged in modern drug discovery.

Core Compound Identity and Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic chemistry. This compound is structurally derived from its corresponding benzoic acid, a more commonly referenced starting material. The conversion from the carboxylic acid to the primary amide is a fundamental and efficient transformation in organic synthesis.

PropertyThis compound4-Bromo-2,5-difluorobenzoic acid
Molecular Formula C₇H₄BrF₂NOC₇H₃BrF₂O₂
Molecular Weight 236.02 g/mol 237.00 g/mol [1]
CAS Number 87439-39-428314-82-1[2][3][4][5][6]
Appearance Typically a white to off-white or pale yellow solid[7][8]White to pale yellow solid[7][8]
Canonical SMILES C1=C(C(=CC(=C1F)Br)F)C(=O)NC1=C(C(=CC(=C1F)Br)F)C(=O)O[9]
InChI Key Not directly available in search resultsYWZSTHLOAZTDFJ-UHFFFAOYSA-N[3][9]

Rationale and Significance in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as an exemplary building block for several reasons:

  • Metabolic Blocking: The fluorine atoms can block sites of oxidative metabolism, increasing the compound's half-life.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity/basicity of nearby functional groups, affecting solubility and target engagement.

  • Orthogonal Reactivity: The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of molecular diversity.[10][11] This is crucial for structure-activity relationship (SAR) studies.

  • Structural Preorganization: The substituents can induce specific conformational preferences in the molecule, which can be advantageous for binding to protein targets.

This compound is a key intermediate in the synthesis of GPR119 agonists, which are under investigation for treating type 2 diabetes and obesity, and selective METTL3 inhibitors for cancer therapy.[12]

Synthesis and Mechanism

The most direct and industrially scalable synthesis of this compound begins with its precursor, 4-Bromo-2,5-difluorobenzoic acid. The process involves a two-step, one-pot conversion: activation of the carboxylic acid followed by amination.

Synthesis Workflow Diagram

G cluster_1 Step 2: Amination A 4-Bromo-2,5-difluorobenzoic Acid (C₇H₃BrF₂O₂) C 4-Bromo-2,5-difluorobenzoyl Chloride (Intermediate) A->C B Thionyl Chloride (SOCl₂) + DMF (catalyst) E This compound (C₇H₄BrF₂NO) C->E D Aqueous Ammonia (NH₄OH)

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the conversion of carboxylic acids to primary amides.[7]

Objective: To synthesize this compound from 4-Bromo-2,5-difluorobenzoic acid.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount, ~0.05 eq)

  • Chloroform (anhydrous)

  • Aqueous ammonia (28 wt%)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)

Procedure:

  • Reaction Setup: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with 4-Bromo-2,5-difluorobenzoic acid (e.g., 53.28 g).[7]

  • Acyl Chloride Formation: Under an inert atmosphere (e.g., nitrogen), add thionyl chloride (e.g., 165 mL) and a catalytic amount of DMF (e.g., 0.87 mL).[7] Heat the mixture to 80 °C and stir for 1.5-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (in vacuo) using a rotary evaporator. This step is critical and should be performed in a well-ventilated fume hood. The resulting residue is the crude 4-bromo-2,5-difluorobenzoyl chloride.

  • Amination: Dissolve the crude acyl chloride residue in an appropriate organic solvent like chloroform (e.g., 300 mL).[7] Cool the solution to 0-5 °C in an ice bath.

  • Quenching: Add 28 wt% aqueous ammonia (e.g., 300 mL) dropwise to the cooled solution while stirring vigorously.[7] The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

  • Workup: After the addition is complete, allow the mixture to stir at 5 °C for an additional 30 minutes.[7] Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with chloroform. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Remove the desiccant by filtration. Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery Case Studies

The utility of this compound is best illustrated through its role as a precursor to high-value pharmaceutical intermediates. The parent acid, 4-Bromo-2,5-difluorobenzoic acid, is explicitly cited as a key building block in the synthesis of novel therapeutic agents.

  • GPR119 Agonists: G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of metabolic disorders. 4-Bromo-2,5-difluorobenzoic acid is a documented intermediate in the preparation of potent GPR119 agonists, highlighting the importance of this specific halogenation pattern for achieving desired pharmacological activity.[7][12]

  • Selective NaV1.7 Inhibitors: The voltage-gated sodium channel NaV1.7 is a critical target for the development of novel analgesics. The structural motif derived from 4-Bromo-2,5-difluorobenzoic acid is employed in the synthesis of selective NaV1.7 inhibitors.[7]

  • Epigenetic Modulators (METTL3 Inhibitors): The METTL3 enzyme is an RNA methyltransferase implicated in various cancers. 4-Bromo-2,5-difluorobenzoic acid is used to synthesize selective METTL3 inhibitors, opening new avenues for cancer therapy.[12]

Safety and Handling

While specific safety data for this compound is not extensively published, the hazard profile can be inferred from its precursor, 4-Bromo-2,5-difluorobenzoic acid, and the reagents used in its synthesis.

  • Hazard Statements (based on precursor): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4]

  • Handling Recommendations: Handle in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2,5-difluorobenzamide, a compound of interest in medicinal chemistry and drug development. This document is structured to deliver not just data, but also the scientific context and experimental rationale crucial for its application in research and development.

Introduction: The Significance of Fluorinated Benzamides

Halogenated, particularly fluorinated, organic compounds play a pivotal role in modern drug discovery. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This compound belongs to this important class of molecules. Its structural motifs—a bromine atom, two fluorine atoms, and a benzamide group—make it a versatile building block for the synthesis of more complex pharmaceutical intermediates. Understanding its fundamental physical properties is a critical first step in its effective utilization in drug design and synthesis workflows.

Core Physicochemical Properties

A thorough understanding of a compound's basic physical characteristics is essential for its handling, formulation, and application in synthetic chemistry.

Structural and Molecular Data

The foundational properties of this compound are summarized in the table below. These values are fundamental for stoichiometric calculations, structural elucidation, and analytical characterization.

PropertyValueSource
Chemical Name This compound-
CAS Number 764648-42-2[1][2]
Molecular Formula C₇H₄BrF₂NO[3]
Molecular Weight 236.01 g/mol [3]
Appearance Solid
Predicted Boiling Point 218.4 ± 40.0 °C[1]
Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, it is a key consideration for reaction setup and purification protocols.

Specific experimental solubility data for this compound in common laboratory solvents is not currently available in surveyed literature. However, based on its structure—a polar amide group and a halogenated aromatic ring—it is anticipated to have low solubility in water and higher solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols.

Synthesis and Structural Confirmation

The primary route to this compound is through the conversion of its corresponding carboxylic acid, 4-Bromo-2,5-difluorobenzoic acid.

Synthetic Workflow: From Carboxylic Acid to Amide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, followed by reaction with an ammonia source.

Experimental Protocol:

  • Acid Chloride Formation: 4-Bromo-2,5-difluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), often with a catalytic amount of DMF. This step converts the carboxylic acid to the more reactive acid chloride.

  • Amination: The resulting 4-Bromo-2,5-difluorobenzoyl chloride is then carefully added to a solution of aqueous ammonia. The nucleophilic ammonia displaces the chloride, forming the stable amide product.

  • Workup and Purification: The crude product is typically isolated by filtration or extraction and purified by recrystallization or column chromatography to yield pure this compound.

Causality in Experimental Choices: The use of thionyl chloride is advantageous as its byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed from the reaction mixture. The use of a catalyst like DMF accelerates the formation of the acid chloride. The subsequent amination is generally rapid and high-yielding.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Synthetic pathway from 4-Bromo-2,5-difluorobenzoic acid to this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, this section outlines the expected spectroscopic features based on its chemical structure. These predictions are invaluable for researchers in confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons will appear as distinct signals, likely in the downfield region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the adjacent fluorine and bromine atoms. The two protons of the primary amide group (-NH₂) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. It is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide will be the most downfield signal (typically δ 160-180 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbons directly attached to the electronegative fluorine and bromine atoms showing characteristic chemical shifts and C-F coupling.

  • ¹⁹F NMR: Fluorine NMR is a crucial technique for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms on the benzene ring. The chemical shifts and coupling constants will be indicative of their positions relative to the other substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit characteristic absorption bands:

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H Stretch (Amide)3400-3100 (typically two bands)
C=O Stretch (Amide I)1700-1650
N-H Bend (Amide II)1650-1550
C-F Stretch1300-1000
C-Br Stretch700-500
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling

Proper handling of chemical reagents is paramount in a laboratory setting.

Hazard Identification

Based on available safety data, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is the exclamation mark (GHS07).

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]

  • Ventilation: Use only in a well-ventilated area to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[1]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery. This guide has summarized the currently available information on its physical properties. It is important to note the absence of comprehensive experimental data in the public domain for properties such as melting point, solubility, and detailed spectroscopic analyses. Future work should focus on the experimental determination and publication of these fundamental parameters to facilitate the broader application of this compound within the scientific community. The protocols and expected analytical signatures provided herein offer a solid foundation for researchers working with this molecule.

References

A Senior Application Scientist's Guide to 4-Bromo-2,5-difluorobenzamide: Synthesis, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzamides

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 4-Bromo-2,5-difluorobenzamide emerges as a pivotal, yet often overlooked, chemical intermediate. Its trifunctional nature, featuring a reactive benzamide, a versatile bromine handle for cross-coupling reactions, and strategically placed fluorine atoms, makes it a highly valuable building block for synthesizing complex therapeutic agents.

This guide provides an in-depth technical overview of this compound, moving beyond a simple datasheet to offer a field-proven perspective for researchers, scientists, and drug development professionals. We will dissect its synthesis from a common precursor, elucidate its key analytical characteristics, and explore its validated applications in the development of next-generation therapeutics for metabolic disorders and oncology.

Physicochemical & Structural Properties

The core of this compound is a benzene ring substituted with bromine and fluorine atoms at positions 4, 2, and 5, respectively, and a carboxamide group at position 1. This specific arrangement of halogens creates a unique electronic and steric profile that is instrumental in its subsequent chemical transformations and biological interactions.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₇H₄BrF₂NOInferred from precursor
Molecular Weight 236.02 g/mol Inferred from precursor
CAS Number Not explicitly assigned; derived from 4-Bromo-2,5-difluorobenzoic acid (28314-82-1)[1][2]
Appearance Expected to be a pale yellow or off-white solid[3]
Solubility Likely sparingly soluble in water, soluble in organic solvents like Chloroform, Dichloromethane, and Ethyl Acetate[3]

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of this compound involves a two-step process starting from the commercially available 4-Bromo-2,5-difluorobenzoic acid. This process first converts the carboxylic acid to a more reactive acyl chloride, which is then readily amidated.

Step 1: Synthesis of the Precursor (4-Bromo-2,5-difluorobenzoic acid)

While commercially available, understanding the synthesis of the precursor provides valuable context. A common laboratory-scale method involves the monolithiation of 1,4-dibromo-2,5-difluorobenzene followed by quenching with carbon dioxide (dry ice).[4][5]

G cluster_precursor Precursor Synthesis 1,4-dibromo-2,5-difluorobenzene 1,4-dibromo-2,5-difluorobenzene Lithiation Lithiation 1,4-dibromo-2,5-difluorobenzene->Lithiation n-BuLi, Et₂O, -78°C Carboxylation Carboxylation Lithiation->Carboxylation CO₂ (dry ice) 4-Bromo-2,5-difluorobenzoic acid 4-Bromo-2,5-difluorobenzoic acid Carboxylation->4-Bromo-2,5-difluorobenzoic acid Acidic Workup (HCl)

Caption: Synthesis of the key precursor, 4-Bromo-2,5-difluorobenzoic acid.

Step 2: Amidation Protocol (Conversion to this compound)

This protocol is a robust and scalable method for converting the carboxylic acid to the target amide.[3]

Causality and Experimental Rationale:

  • Thionyl Chloride (SOCl₂): This reagent is chosen for its efficacy in converting carboxylic acids to acyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gaseous, which drives the reaction to completion and simplifies purification. A catalytic amount of Dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active catalytic species.

  • Aqueous Ammonia (NH₄OH): A concentrated solution of aqueous ammonia serves as the nitrogen source for the amide. The reaction is performed at a reduced temperature (5°C) to control the exothermicity of the reaction between the highly reactive acyl chloride and ammonia.

  • Solvent Choice: Chloroform is used as the solvent due to its ability to dissolve the starting materials and its immiscibility with the aqueous ammonia and subsequent wash solutions, simplifying the extraction and workup process.

Detailed Step-by-Step Methodology:

  • Activation: In a round-bottomed flask under a nitrogen atmosphere, suspend 4-Bromo-2,5-difluorobenzoic acid (e.g., 53.28 g) in thionyl chloride (165 mL). Add a catalytic amount of DMF (0.87 mL).

  • Reaction: Heat the mixture to 80°C and stir for 1.5 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride in vacuo. This step is critical and should be performed in a well-ventilated fume hood.

  • Dissolution: Dissolve the resulting crude acyl chloride residue in chloroform (300 mL).

  • Amidation: Cool the chloroform solution to 5°C in an ice bath. Add 28 wt% aqueous ammonia (300 mL) dropwise, ensuring the temperature does not rise significantly.

  • Stirring: Stir the biphasic mixture vigorously at 5°C for 30 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional chloroform. Combine the organic layers.

  • Purification: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude this compound, typically as a pale yellow solid.[3] Further purification can be achieved by recrystallization or column chromatography if necessary.

G Start 4-Bromo-2,5-difluorobenzoic acid Acyl_Chloride_Formation React with SOCl₂/DMF at 80°C Start->Acyl_Chloride_Formation Intermediate Crude Acyl Chloride Acyl_Chloride_Formation->Intermediate Amidation React with aq. NH₃ in Chloroform at 5°C Intermediate->Amidation Extraction Extract with Chloroform Amidation->Extraction Purification Wash, Dry (MgSO₄), Concentrate Extraction->Purification End This compound Purification->End

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization: A Predictive Overview

  • ¹H NMR: The spectrum would show two signals in the aromatic region, each corresponding to the protons at C3 and C6. These would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The amide (-NH₂) protons would appear as one or two broad singlets, the chemical shift of which is dependent on solvent and concentration.

  • ¹⁹F NMR: Two distinct signals would be expected, corresponding to the two non-equivalent fluorine atoms at C2 and C5. Each signal would be a multiplet due to coupling with the aromatic protons and the other fluorine atom.

  • ¹³C NMR: The spectrum would display 7 distinct signals: one for the carbonyl carbon of the amide, and six for the carbons of the aromatic ring. The signals for the fluorine- and bromine-bearing carbons (C2, C4, C5) would show characteristic splitting patterns due to C-F coupling and would be shifted downfield.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z 235 and 237.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amide (around 3350-3180 cm⁻¹), a strong C=O stretching for the amide carbonyl (around 1650 cm⁻¹), and C-F stretching bands (around 1250-1050 cm⁻¹).

Applications in Drug Development: A Gateway to Novel Therapeutics

The utility of this compound is most evident in its role as a versatile intermediate for constructing more complex drug candidates. The bromine atom serves as a key functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments.

GPR119 Agonists for Metabolic Disorders

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity.[6] Its activation in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin secretion and the release of incretin hormones like GLP-1. This compound is a documented intermediate in the synthesis of potent GPR119 agonists.[3][7] The benzamide core often serves as a key pharmacophoric element that interacts with the receptor binding pocket.

G Intermediate This compound Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Intermediate->Coupling Final_Product Complex GPR119 Agonist Coupling->Final_Product Target GPR119 Receptor Final_Product->Target Activates Outcome Insulin Secretion & GLP-1 Release Target->Outcome Stimulates

References

An In-depth Technical Guide to the Solubility of 4-Bromo-2,5-difluorobenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical physicochemical property that governs reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-2,5-difluorobenzamide, a halogenated aromatic compound of interest in medicinal chemistry and materials science. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a framework for predicting its solubility based on first principles of molecular structure and thermodynamics. Furthermore, it provides authoritative, detailed protocols for the experimental determination of both thermodynamic and kinetic solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and chemical synthesis, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of process development and a key determinant of a molecule's ultimate utility. For a compound like this compound, which serves as a potential building block in the synthesis of more complex molecules, its solubility profile dictates the choice of reaction media, influences reaction kinetics, and is paramount for designing effective crystallization-based purification methods.[1] Poorly characterized solubility can lead to failed reactions, low yields, and significant delays in development timelines.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple data reporting to explain the underlying principles that govern the dissolution of this compound and provides the practical, validated methodologies required to measure this property accurately.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility behavior of this compound is intrinsically linked to its molecular architecture. A thorough analysis of its structure allows for a robust, qualitative prediction of its interactions with various organic solvents.

  • Aromatic Core: The benzene ring provides a nonpolar, hydrophobic surface.

  • Halogen Substituents (Br, F): The highly electronegative fluorine atoms and the bromine atom act as electron-withdrawing groups, creating significant bond dipoles and contributing to the molecule's overall polarity.

  • Amide Functional Group (-CONH₂): This is the most significant feature influencing solubility. The primary amide group is highly polar and possesses both a hydrogen bond donor (the N-H protons) and two hydrogen bond acceptor sites (the lone pairs on the oxygen atom).[2][3] This dual capability allows for strong, specific interactions with a wide range of solvents.

The combination of a hydrophobic aromatic core with a highly polar, hydrogen-bonding functional group suggests that this compound will exhibit complex solubility behavior, with a strong dependence on the specific nature of the solvent.

Predicted Solubility Profile

Based on the "like dissolves like" principle, we can forecast the compound's solubility in different solvent classes:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetoneHigh These solvents are highly polar and can act as strong hydrogen bond acceptors for the amide N-H protons. The lack of acidic protons in the solvent prevents competition for the amide's carbonyl oxygen.
Polar Protic Methanol, EthanolModerate to High These solvents can engage in hydrogen bonding both as donors and acceptors, creating favorable interactions with the amide group.[2] However, the solvent's self-association can slightly diminish its capacity to solvate the solute.
Ethers THF, Diethyl EtherLow to Moderate Ethers are moderate polarity solvents that can act as hydrogen bond acceptors but lack donor capabilities. The energy required to break the strong intermolecular hydrogen bonds of the crystalline amide may not be fully compensated by solute-solvent interactions.
Chlorinated Dichloromethane (DCM)Low to Moderate DCM is a weakly polar solvent. While it can dissolve many organic compounds, it is unlikely to effectively solvate the highly polar amide functional group.
Nonpolar Hexane, TolueneVery Low / Insoluble The significant mismatch in polarity between the highly polar solute and the nonpolar solvent results in very weak solute-solvent interactions, which are insufficient to overcome the crystal lattice energy of the solid amide.[4]

The Thermodynamics of Dissolution

Solubility is a thermodynamic equilibrium state. The process of dissolution can be understood by examining the change in Gibbs free energy (ngcontent-ng-c3402157373="" _nghost-ng-c1586668362="" class="inline ng-star-inserted">

ΔGsol\Delta G{sol}ΔGsol​
), which is composed of enthalpic (ngcontent-ng-c3402157373="" _nghost-ng-c1586668362="" class="inline ng-star-inserted">
ΔHsol\Delta H{sol}ΔHsol​
) and entropic (ngcontent-ng-c3402157373="" _nghost-ng-c1586668362="" class="inline ng-star-inserted">
ΔSsol\Delta S{sol}ΔSsol​
) contributions.[1]

The overall process can be broken down into a thermodynamic cycle:

  • Crystal Lattice Disruption (Endothermic): Energy is required to overcome the strong intermolecular forces (hydrogen bonding, dipole-dipole interactions) holding the this compound molecules together in the solid crystal lattice. This is represented by the lattice enthalpy (ngcontent-ng-c3402157373="" _nghost-ng-c1586668362="" class="inline ng-star-inserted">

    ΔHL\Delta H{L}ΔHL​
    ).[4][5]

  • Solvent Cavity Formation (Endothermic): Energy is needed to create a space or cavity within the solvent for the solute molecule to occupy.

  • Solvation (Exothermic): Energy is released when the solute molecule forms new, favorable interactions with the surrounding solvent molecules. This is the enthalpy of solvation (ngcontent-ng-c3402157373="" _nghost-ng-c1586668362="" class="inline ng-star-inserted">

    ΔHsolv\Delta H{solv}ΔHsolv​
    ).[5]

The overall enthalpy of solution is the sum of these steps: ngcontent-ng-c3402157373="" _nghost-ng-c1586668362="" class="inline ng-star-inserted">

ΔHsol=ΔHL+ΔHsolv\Delta H{sol} = \Delta H_{L} + \Delta H_{solv}ΔHsol​=ΔHL​+ΔHsolv​
(assuming cavity formation is part of solvation). Dissolution is favored when the energy released during solvation is comparable to or greater than the energy required to break the crystal lattice.

G cluster_0 Thermodynamic Cycle of Dissolution Solid Solute (Crystal Lattice) Gas Solute (Gas Phase) Solid->Gas ΔH_sublimation > 0 (Lattice Energy) Solution Solute in Solution Solid->Solution ΔH_solution Gas->Solution ΔH_solvation < 0 (Solvation Energy)

A diagram illustrating the thermodynamic cycle of dissolution.

Experimental Determination of Thermodynamic Solubility

While predictions are valuable, they must be validated by empirical data. The "gold standard" for determining equilibrium (thermodynamic) solubility is the Saturation Shake-Flask Method .[6][7] This method establishes the maximum concentration of a compound that can dissolve in a solvent at equilibrium.

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (solid, high purity)

  • Selected organic solvent(s) (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow:

G start Start prep 1. Prepare Calibration Standards start->prep add_excess 2. Add Excess Solid to Solvent start->add_excess analyze 8. Analyze by HPLC prep->analyze equilibrate 3. Equilibrate on Shaker (e.g., 24-48h at 25°C) add_excess->equilibrate phase_sep 4. Phase Separation (Settle or Centrifuge) equilibrate->phase_sep sample 5. Sample Supernatant phase_sep->sample filter 6. Filter Sample (0.22 µm Syringe Filter) sample->filter dilute 7. Dilute Sample Accurately filter->dilute dilute->analyze calculate 9. Calculate Concentration (vs. Calibration Curve) analyze->calculate end End calculate->end

Workflow for the Shake-Flask solubility determination method.

Step-by-Step Procedure:

  • Preparation of Calibration Curve:

    • Accurately prepare a stock solution of this compound in the chosen solvent at a known concentration.

    • Perform a serial dilution to create a series of at least five calibration standards spanning the expected solubility range.

    • Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration. Ensure the curve has a correlation coefficient (R²) > 0.99.

    • Causality Check: A robust calibration curve is essential for accurately converting the analytical signal of the unknown sample into a concentration.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a vial. "Excess" is critical; there must be undissolved solid visible throughout the experiment.[6] This ensures the solution remains saturated. A general rule is to add approximately 2-5 mg of solid per 1 mL of solvent.

    • Accurately add a known volume of the solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours. The goal is to ensure the system has reached equilibrium.

    • Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). If the measured concentration does not change between the later time points, equilibrium is confirmed.

  • Sample Processing and Analysis:

    • Remove the vials from the shaker and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any microscopic solid particles that could lead to an overestimation of solubility.

    • Accurately dilute the filtered sample with the solvent to bring its concentration within the range of the prepared calibration curve.

    • Analyze the diluted sample by HPLC under the same conditions used for the calibration standards.

  • Data Calculation:

    • Using the peak area from the HPLC analysis and the equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility of this compound in the solvent. The result is typically reported in units of mg/mL or mol/L.

Kinetic Solubility for High-Throughput Screening

In early-stage drug discovery, kinetic solubility is often measured instead of thermodynamic solubility.[8][9] This method is faster and requires less compound. It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous or organic medium. While it does not represent a true equilibrium state, it is highly useful for ranking compounds and flagging potential solubility issues early in the discovery process.[8]

Conclusion

For definitive and reliable data, the Shake-Flask method remains the authoritative standard for determining thermodynamic solubility. The detailed protocol provided herein offers a validated workflow for researchers to generate high-quality, reproducible data essential for process optimization, purification, and formulation in any chemical or pharmaceutical development program.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial inquiries for "4-Bromo-2,5-difluorobenzamide" yielded limited specific data. This guide has been meticulously developed to focus on the closely related and well-documented precursor, 4-Bromo-2,5-difluorobenzoic acid (CAS No: 28314-82-1) . The synthesis of the corresponding benzamide from this benzoic acid is also detailed within this report, providing a comprehensive resource for researchers in drug discovery and organic synthesis.

Introduction

4-Bromo-2,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in the development of pharmaceutical agents where the introduction of bromo- and fluoro-substituted phenyl rings is desired for modulating pharmacokinetic and pharmacodynamic properties.[1] A thorough understanding of its physicochemical properties, particularly its melting point, is paramount for its effective use in synthesis, purification, and characterization.

Physicochemical Properties of 4-Bromo-2,5-difluorobenzoic acid

A comprehensive understanding of the physical and chemical characteristics of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 28314-82-1[2]
Molecular Formula C₇H₃BrF₂O₂[3]
Molecular Weight 237.00 g/mol [3]
Appearance White to pale yellow solid/powder[4]
Melting Point 142-146 °C

Note: The melting point is a critical indicator of purity. A sharp melting range is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Synthesis of 4-Bromo-2,5-difluorobenzoic acid

The synthesis of 4-Bromo-2,5-difluorobenzoic acid can be achieved through the carboxylation of a lithiated bromofluorobenzene derivative.[5]

Experimental Protocol: Synthesis
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-dibromo-2,5-difluorobenzene (1.0 eq) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath).

  • Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 2 hours at this temperature.

  • Carboxylation: Add an excess of crushed dry ice to the reaction mixture.

  • Quenching and Extraction: Allow the reaction to warm to room temperature. Quench with 1 M hydrochloric acid. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.[5] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Synthesis workflow for 4-Bromo-2,5-difluorobenzoic acid.

Melting Point Determination: A Critical Quality Control Step

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. For 4-Bromo-2,5-difluorobenzoic acid, a sharp melting range within the expected values indicates a high degree of purity.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Finely powder a small amount of dry 4-Bromo-2,5-difluorobenzoic acid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Measurement: Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). This range is the melting point of the sample.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Crystalline Solid B Grind to Fine Powder A->B C Pack into Capillary Tube B->C D Place in Melting Point Apparatus C->D E Heat Slowly (1-2 °C/min) D->E F Observe and Record Melting Range E->F G Compare to Literature Value F->G Purity Assessment

Caption: Experimental workflow for melting point determination.

Conversion to this compound

A common and valuable transformation of carboxylic acids is their conversion to amides. The following protocol details the synthesis of this compound from the corresponding benzoic acid.[4]

Experimental Protocol: Amide Synthesis
  • Acid Chloride Formation: In a round-bottom flask, suspend 4-Bromo-2,5-difluorobenzoic acid (1.0 eq) in thionyl chloride (excess). Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux until the solid dissolves and gas evolution ceases.

  • Removal of Excess Thionyl Chloride: Distill off the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an inert solvent (e.g., dichloromethane). Cool the solution in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry to yield this compound as a pale yellow solid.[4] Recrystallization from a suitable solvent can be performed for further purification.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns consistent with the substitution on the benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms, with their chemical shifts influenced by the attached functional groups (carboxyl, bromo, and fluoro).

  • FTIR: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, and various C-F and C-Br stretching vibrations, as well as aromatic C-H and C=C stretching bands.

Conclusion

4-Bromo-2,5-difluorobenzoic acid is a key synthetic intermediate with well-defined physicochemical properties. Its melting point serves as a reliable indicator of its purity. The straightforward conversion of this benzoic acid to its corresponding benzamide further enhances its utility in the synthesis of novel compounds for various applications, including drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this valuable chemical entity.

References

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Bromo-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-2,5-difluorobenzamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed interpretation grounded in the principles of NMR spectroscopy. We will explore the structural and electronic factors that govern the chemical shifts and coupling constants of this molecule, providing a predictive framework for its characterization.

Given the absence of publicly available, experimentally verified spectra for this compound, this guide synthesizes data from analogous structures and leverages established NMR prediction principles to present a robust theoretical analysis. This approach not only provides a reliable spectral forecast but also serves as an educational tool for understanding the nuanced effects of halogen and amide substitution on the NMR profile of an aromatic system.

Molecular Structure and Spectroscopic Context

This compound is a substituted aromatic compound with a unique arrangement of electron-withdrawing groups. Its structure presents a fascinating case for NMR analysis due to the interplay of a bromine atom, two fluorine atoms, and an amide group on the benzene ring. These substituents dictate the electron density distribution around the aromatic protons and carbons, leading to distinct and predictable spectral features. The analysis is further enriched by the presence of spin-active ¹⁹F nuclei, which introduce complex heteronuclear couplings.

The systematic IUPAC name for this compound is this compound, and its CAS number is associated with its precursor, 4-bromo-2,5-difluorobenzoic acid (28314-82-1).[1] Understanding the NMR signature is paramount for confirming its identity and purity following synthesis.

Synthesis Protocol: From Carboxylic Acid to Amide

The primary route to synthesizing this compound involves the conversion of the corresponding carboxylic acid, 4-Bromo-2,5-difluorobenzoic acid. This is a standard transformation in organic synthesis, typically proceeding via an activated acyl intermediate.[2][3]

Experimental Protocol: Amide Formation
  • Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Bromo-2,5-difluorobenzoic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) dropwise to the solution at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[4]

  • Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 80 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases. The progress can be monitored by the disappearance of the starting material on TLC.

  • Formation of the Amide: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in a fresh portion of dry aprotic solvent.

  • Cool the solution to 0 °C and add a concentrated aqueous solution of ammonia (NH₄OH) (approx. 2.0-3.0 eq) dropwise.[4]

  • Stir the reaction mixture vigorously for 30-60 minutes at 0 °C, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography on silica gel to obtain the final, pure compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons, H-3 and H-6. The amide protons (-NH₂) will also be present, though their chemical shift and appearance can be highly dependent on the solvent, concentration, and temperature.

Key Structural Features Influencing the Spectrum:
  • Substituent Effects: The fluorine atoms and the amide group are strongly electron-withdrawing, which will generally shift the aromatic proton signals downfield.

  • Spin-Spin Coupling: The aromatic protons will exhibit both homonuclear coupling (¹H-¹H) and heteronuclear coupling (¹H-¹⁹F). The ¹H-¹⁹F coupling constants are typically larger than ¹H-¹H couplings across the same number of bonds.

Figure 1: Key J-coupling interactions for the aromatic protons in this compound.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
H-37.8 - 8.2Doublet of doublets of doublets (ddd)³J(H3-F2) ≈ 7-10 Hz, ⁴J(H3-F5) ≈ 3-5 Hz, ⁴J(H3-H6) ≈ 2-3 Hz
H-67.6 - 8.0Doublet of doublets of doublets (ddd)³J(H6-F5) ≈ 7-10 Hz, ⁴J(H6-F2) ≈ 3-5 Hz, ⁴J(H6-H3) ≈ 2-3 Hz
-NH₂5.5 - 7.5Broad singlet (2H)N/A (subject to exchange)

Rationale for Assignments:

  • H-3: This proton is positioned between the amide group (at C1) and the bromine atom (at C4), and is ortho to a fluorine atom (at C2). The combined electron-withdrawing effects are expected to shift it significantly downfield. Its multiplicity arises from coupling to F-2 (³J), F-5 (⁴J), and H-6 (⁴J).

  • H-6: This proton is ortho to the amide group and a fluorine atom (at C5). It is expected to be slightly upfield relative to H-3. Its complex splitting pattern is due to coupling with F-5 (³J), F-2 (⁴J), and H-3 (⁴J).

  • -NH₂ Protons: The amide protons are typically broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the solvent. Their chemical shift is highly variable.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon of the amide group. The signals for the carbons directly bonded to fluorine will appear as doublets due to strong one-bond ¹³C-¹⁹F coupling (¹J(C,F)). Carbons at two or three bonds away will show smaller couplings (²J(C,F) or ³J(C,F)), often appearing as triplets or doublet of doublets if coupled to two different fluorine atoms.

Figure 2: Molecular structure of this compound highlighting key carbon environments.

Predicted ¹³C NMR Data Summary
Carbon AssignmentPredicted δ (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J) in Hz
C=O165 - 170Doublet (d)³J(C,F2) ≈ 2-5 Hz
C1125 - 130Doublet of doublets (dd)²J(C1,F2) ≈ 15-25 Hz, ⁴J(C1,F5) ≈ 1-3 Hz
C2155 - 160Doublet of doublets (dd)¹J(C2,F2) ≈ 240-260 Hz, ²J(C2,F5) ≈ 15-25 Hz
C3118 - 123Doublet of doublets (dd)²J(C3,F2) ≈ 20-30 Hz, ³J(C3,F5) ≈ 5-10 Hz
C4115 - 120Doublet of doublets (dd)³J(C4,F2) ≈ 5-10 Hz, ²J(C4,F5) ≈ 20-30 Hz
C5152 - 157Doublet of doublets (dd)¹J(C5,F5) ≈ 240-260 Hz, ²J(C5,F2) ≈ 15-25 Hz
C6115 - 120Doublet of doublets (dd)³J(C6,F5) ≈ 5-10 Hz, ⁴J(C6,F2) ≈ 1-3 Hz

Rationale for Assignments:

  • C=O: The carbonyl carbon is expected in the typical downfield region for amides. It may show a small coupling to the ortho fluorine, F-2.

  • C2 and C5: These carbons are directly attached to fluorine and will therefore be the most downfield of the aromatic carbons and exhibit very large one-bond C-F coupling constants. They will also show smaller two-bond coupling to the other fluorine atom.

  • C1, C3, C4, C6: The chemical shifts of these carbons are influenced by their proximity to the various substituents. Each will be split by both fluorine atoms, leading to complex but predictable doublet of doublets patterns. The carbon bearing the bromine (C4) is expected to be significantly shielded relative to an unsubstituted carbon.

Experimental Considerations and Best Practices

To obtain high-quality NMR data that resolves the complex splitting patterns described, the following experimental parameters should be considered:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it is a good solvent for amides and its viscosity can sharpen the signals of the -NH₂ protons. Deuterated chloroform (CDCl₃) is also a common alternative.

  • Spectrometer Frequency: A high-field NMR spectrometer (≥400 MHz for ¹H) is essential to achieve the necessary resolution to separate the overlapping multiplets of the aromatic protons.

  • Acquisition Parameters: Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the ¹³C spectrum. Adequate relaxation delays (D1) are crucial for accurate integration and quantitative analysis.

  • 2D NMR Experiments: To definitively assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). An HOESY or NOESY experiment could help elucidate through-space proximities.

Conclusion

The NMR spectra of this compound are predicted to be rich in information, reflecting the complex electronic environment of the molecule. The ¹H spectrum is characterized by two complex multiplets in the aromatic region, while the ¹³C spectrum is defined by large C-F coupling constants. This guide provides a detailed, theoretically grounded prediction of these spectra, offering a powerful tool for researchers in the synthesis and characterization of this and related compounds. The provided synthesis protocol and experimental best practices further equip scientists with the necessary information to confidently produce and analyze this molecule, ensuring both structural integrity and purity in their research endeavors.

References

A Technical Guide to 4-Bromo-2,5-difluorobenzamide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzamides in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. 4-Bromo-2,5-difluorobenzamide (CAS No. 764648-42-2) emerges as a pivotal building block in this context. Its unique trifunctionalized aromatic ring—featuring a bromine atom, two fluorine substituents, and a primary amide—offers a versatile platform for the synthesis of complex molecules. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the difluoro substitution pattern profoundly influences the molecule's electronic properties, pKa, and metabolic stability. This guide provides an in-depth overview of the commercial sources, synthesis, and applications of this valuable research chemical.

Commercial Sourcing and Supplier Analysis

The reliable procurement of high-purity starting materials is the bedrock of reproducible research. For this compound, a number of specialized chemical suppliers offer various grades and quantities suitable for laboratory-scale synthesis up to pilot-plant production. Below is a comparative analysis of prominent commercial suppliers.

SupplierProduct Number (Example)PurityAvailabilityNotes
Crysdot LLC CD1203549795+%Inquire for pack sizesProvides key physicochemical data like molecular formula and weight.
ChemExpress (CAS 764648-42-2)[1]Not specifiedIn-stock for 250mg, 1g, 5g[1]Offers smaller, readily available quantities for initial screening.
Angene AG00GN4U[2]96%[2]In stock for 1g, 5g[2]Lists MDL number (MFCD11847048) for cross-referencing.
BLD Pharm (CAS 764648-42-2)[3]Not specifiedInquireCategorized under bromides, amides, and benzene compounds.[3]
Sigma-Aldrich (Apollo Scientific)[4]Not specifiedInquireDistributes for Apollo Scientific; provides safety info (GHS pictograms).[4]

Senior Application Scientist's Note: When selecting a supplier, it is crucial to request a Certificate of Analysis (CoA) for the specific lot being purchased. While purity percentages are listed, the CoA will provide detailed information on the analytical methods used (e.g., NMR, HPLC) and the levels of any detected impurities. For process development or GMP-regulated activities, supplier qualification and a stable supply chain are paramount.

The Role in Drug Discovery: A Key Intermediate

While direct therapeutic applications of this compound are not extensively documented, its true value lies in its role as a key intermediate in the synthesis of high-value pharmaceutical targets. It is derived from 4-bromo-2,5-difluorobenzoic acid, a compound recognized for its utility in creating novel therapeutics.[5][6]

The parent acid is a crucial building block for:

  • GPR119 Agonists: These are investigated for their potential in treating type 2 diabetes and obesity.[5]

  • Selective METTL3 Inhibitors: These molecules are at the forefront of epigenetic cancer research, targeting RNA methylation pathways implicated in various cancers.[5]

The conversion of the carboxylic acid to the primary amide is a fundamental step in building more complex molecular architectures, often required to modulate solubility, hydrogen bonding capacity, and target engagement.

Experimental Protocol: Synthesis of this compound

The most direct and common laboratory synthesis of this compound involves a two-step, one-pot conversion from the corresponding carboxylic acid. This process first activates the carboxylic acid, typically by converting it to an acid chloride, which then readily reacts with an ammonia source.

Workflow Diagram: Synthesis from Benzoic Acid

G Start 4-Bromo-2,5-difluorobenzoic Acid (in Chloroform) Step1 Step 1: Acid Chloride Formation (80°C, 1.5h) Start->Step1 Reacts with Reagent1 Thionyl Chloride (SOCl₂) DMF (catalyst) Reagent1->Step1 Intermediate Intermediate: 4-Bromo-2,5-difluorobenzoyl chloride (in situ) Step1->Intermediate Generates Step2 Step 2: Amidation (5°C, 0.5h) Intermediate->Step2 Reacts with Reagent2 Aqueous Ammonia (NH₄OH) (dropwise at 5°C) Reagent2->Step2 Workup Workup: Extraction, Drying, Evaporation Step2->Workup Proceeds to Product Final Product: This compound Workup->Product Yields

References

A Technical Guide to the Applications of Medicinal Chemistry in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Medicinal chemistry serves as the cornerstone of modern drug discovery, bridging the gap between a biological concept and a tangible therapeutic agent.[1] This guide provides an in-depth exploration of the core principles, strategic applications, and advanced methodologies that define the field. Tailored for researchers, scientists, and drug development professionals, this document navigates the multifaceted journey from target identification to the refinement of clinical candidates. We will dissect key strategies such as hit identification, lead optimization, and the critical role of ADMET profiling. Furthermore, we will explore cutting-edge modalities including covalent inhibitors, proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and the transformative impact of artificial intelligence (AI) on the discipline. Through detailed protocols, workflow diagrams, and evidence-based insights, this guide aims to equip the reader with a robust understanding of the scientific rationale and practical execution of medicinal chemistry in the pursuit of novel therapeutics.

The Central Role of Medicinal Chemistry

Medicinal chemistry is an interdisciplinary science at the intersection of chemistry, biology, and pharmacology, focused on the design, synthesis, and development of pharmaceutical agents.[1] Its primary objective is to establish a clear Structure-Activity Relationship (SAR) —the principle that a molecule's three-dimensional structure dictates its biological activity.[2][3] A medicinal chemist's role is to meticulously modify a molecule's structure to enhance its therapeutic effects while minimizing adverse properties, a complex balancing act of potency, selectivity, and drug-like characteristics.[1][4] This iterative process is fundamental to transforming a preliminary "hit" compound into a viable drug candidate.[4][5]

The overall workflow of drug discovery, heavily reliant on medicinal chemistry, can be visualized as a multi-stage funnel, progressively narrowing down a vast number of compounds to a single clinical candidate.

DrugDiscoveryWorkflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Phase TargetID Target Identification & Validation HitGen Hit Generation (HTS, FBDD, etc.) TargetID->HitGen Assay Dev. Hit2Lead Hit-to-Lead HitGen->Hit2Lead Hits (μM) LeadOpt Lead Optimization (ADMET Profiling) Hit2Lead->LeadOpt Leads (nM) Preclinical Preclinical Development LeadOpt->Preclinical Candidate Phase1 Phase I Preclinical->Phase1 IND Filing Phase2 Phase II Phase1->Phase2 Phase3 Phase III Phase2->Phase3 Approval FDA Approval Phase3->Approval NDA Filing

Caption: The Drug Discovery and Development Pipeline.

Core Methodologies in Medicinal Chemistry

Hit Identification: The Starting Point

Hit identification is the process of finding small molecules that exhibit a desired biological activity against a target.[6][7] A "hit" is typically a compound with reproducible activity, often in the micromolar (µM) range, that serves as a validated starting point for a medicinal chemistry campaign.[7] Several high-throughput strategies are employed to screen large compound libraries.[7]

Strategy Description Library Size Hit Affinity Advantages Disadvantages
High-Throughput Screening (HTS) Automated testing of large, diverse compound libraries against a biological target using miniaturized assays.[8][9][10]100,000s - MillionsµM to nMBroad chemical space coverage; speed.[11]High cost; potential for false positives.[10]
Fragment-Based Drug Discovery (FBDD) Screening libraries of small, low-molecular-weight "fragments" using sensitive biophysical techniques (e.g., SPR, NMR).[12][13]100s - 1,000smM to µMHigh hit rates; efficient exploration of chemical space.[12]Hits have very weak affinity, requiring extensive optimization.[14]
Structure-Based Drug Design (SBDD) Utilizes high-resolution structural information (X-ray crystallography, NMR) of the target to design molecules that fit precisely into the binding site.VariesVariesRational, target-focused design.Requires a high-quality target structure.
DNA-Encoded Library (DEL) Screening Screening vast libraries where each compound is tagged with a unique DNA barcode, allowing for massive parallel screening.Billions+VariesUnprecedented library size.Synthesis constraints; potential for DNA-related artifacts.

Table 1: Comparison of Primary Hit Identification Strategies.

Lead Optimization: The Iterative Cycle of Refinement

Once a promising hit series is identified, the lead optimization phase begins. This is the core activity of medicinal chemistry, where compounds are iteratively synthesized and tested to improve multiple parameters simultaneously.[2][4][15] The goal is to transform a biologically active molecule into a drug-like candidate suitable for preclinical studies.[4][5]

This process is a complex balancing act.[1][4] For instance, a chemical modification that increases potency might negatively impact solubility or metabolic stability.[1][4] The medicinal chemist must navigate these competing objectives to achieve an optimal overall profile.[4][15]

The key objectives of lead optimization include:

  • Improving Potency and Efficacy: Enhancing the compound's binding affinity for its target to achieve the desired biological effect at a lower concentration.

  • Enhancing Selectivity: Minimizing activity against off-targets to reduce the potential for side effects.

  • Optimizing ADMET Properties: Refining the molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile.[16]

LeadOptimizationCycle Design Design & Model (CADD, SAR) Synthesize Synthesize Analogues Design->Synthesize Hypothesis Test Test In Vitro (Potency, Selectivity) Synthesize->Test New Compounds Test->Design SAR Data Profile Profile In Vitro ADMET (Solubility, Stability) Test->Profile Active Compounds Profile->Design ADMET Data

Caption: The Iterative Cycle of Lead Optimization.

The Critical Role of ADMET Profiling

A significant reason for late-stage drug attrition is undesirable pharmacokinetic or safety properties.[17][18] Therefore, early-stage ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial.[18][19] It involves a suite of in vitro and in silico assays designed to predict how a drug candidate will behave in a biological system.[17][20][21]

Key ADMET Parameters Evaluated:

  • Absorption: How the drug enters the bloodstream. Assays like Caco-2 permeability are used to predict intestinal absorption.

  • Distribution: Where the drug goes in the body. Plasma protein binding assays are critical, as only the unbound drug is typically active.

  • Metabolism: How the body chemically modifies the drug. Assays using liver microsomes or hepatocytes help identify metabolic liabilities and predict drug-drug interactions, often involving Cytochrome P450 (CYP) enzymes.[5]

  • Excretion: How the drug is eliminated from the body.

  • Toxicity: The potential for the drug to cause harm. Early cytotoxicity assays against various cell lines can flag potential safety issues.[20]

Integrating these assays early allows medicinal chemists to address liabilities, such as poor metabolic stability or high toxicity, before significant resources are invested.[17][18]

Advanced Applications & Modern Modalities

Medicinal chemistry is continually evolving, with new therapeutic modalities emerging to tackle previously "undruggable" targets.[22]

Covalent Inhibitors

While traditional drug design focuses on reversible, non-covalent interactions, covalent inhibitors are designed to form a strong, lasting bond with their target protein.[23][24][25] This approach offers several advantages:

  • Enhanced Potency and Duration of Action: Irreversible binding can lead to a more sustained therapeutic effect, allowing for lower and less frequent dosing.[23][25][26]

  • Targeting Shallow Binding Pockets: Covalent drugs can effectively inhibit targets that are difficult to address with non-covalent binders.[23][25]

  • Overcoming Drug Resistance: They can be effective against mutations that confer resistance to reversible inhibitors.[23]

The design of a covalent inhibitor involves a "warhead"—an electrophilic group that reacts with a nucleophilic amino acid residue (like cysteine) on the target protein—and a "guidance system" that directs the molecule to the correct target.[25] Examples of approved covalent drugs include ibrutinib, which targets Bruton's tyrosine kinase (BTK).[23]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs represent a revolutionary therapeutic modality that eliminates disease-causing proteins rather than just inhibiting them.[27] These heterobifunctional molecules consist of two distinct ligands connected by a linker.[28][29] One ligand binds to the target protein (Protein of Interest, or POI), while the other recruits an E3 ubiquitin ligase.[28][29][30]

This induced proximity hijacks the cell's natural protein disposal system, leading to the ubiquitination of the target protein, which marks it for degradation by the proteasome.[27][29][30] Because the PROTAC itself is not degraded, it can act catalytically, destroying multiple copies of the target protein.[27][29] This offers a significant advantage over traditional inhibitors, which require sustained high concentrations to be effective.[29]

PROTAC_MoA cluster_0 Ternary Complex Formation POI Protein of Interest (POI) Ternary POI PROTAC E3 Ligase E3 E3 Ligase PROTAC POI Binder Linker E3 Binder PROTAC:f0->POI PROTAC:f2->E3 POI_PROTAC POI PROTAC Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of Action for a PROTAC Molecule.

Antibody-Drug Conjugates (ADCs)

ADCs combine the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[31][32][33] This approach creates a highly targeted therapy designed to selectively deliver a potent payload to cancer cells while sparing healthy tissues, thereby reducing systemic side effects.[31][32][34]

An ADC consists of three components:

  • A Monoclonal Antibody (mAb): Engineered to recognize and bind to a specific antigen on the surface of tumor cells.[33]

  • A Cytotoxic Payload: A highly potent small-molecule drug that would be too toxic to administer systemically on its own.

  • A Chemical Linker: Connects the payload to the antibody, designed to be stable in circulation but to release the payload once inside the target cell.[33]

The success of an ADC depends on the careful optimization of each component, a task that falls squarely within the realm of medicinal and synthetic chemistry.[32][33]

The Rise of AI and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating timelines and improving predictive accuracy.[35][36] These computational tools analyze vast datasets to identify patterns that are beyond human capability.[36][37]

Key applications include:

  • Predictive Modeling: AI algorithms can predict a molecule's ADMET properties, binding affinity, and potential off-target effects with increasing accuracy, reducing the need for extensive laboratory testing.[36]

  • De Novo Drug Design: Generative models can design novel molecules with desired properties from scratch.

  • Reaction Prediction and Synthesis Planning: AI tools can predict the outcomes of chemical reactions and devise efficient synthetic routes to target molecules, accelerating the "make" phase of the optimization cycle.[37][38]

  • Data Analysis: ML can streamline the analysis of large screening datasets, identifying promising hits and preliminary SAR trends more efficiently.[35]

While AI is a powerful tool, its success relies on high-quality, diverse data and collaboration between computational and medicinal chemists.[35][36]

Key Experimental Protocols

Protocol: High-Throughput Screening (HTS) Assay Miniaturization

Objective: To adapt a biochemical or cell-based assay from a standard 96-well format to a 384-well high-throughput format, ensuring robustness and statistical validity for screening.

Rationale: Miniaturization is essential for HTS as it reduces the consumption of costly reagents and valuable compound libraries, increases throughput, and enables the screening of large collections.[10][39] The primary goal is to achieve a statistically significant separation between positive and negative controls, typically measured by the Z'-factor. A Z'-factor > 0.5 is considered excellent for HTS.[39]

Methodology:

  • Reagent Compatibility and Stability:

    • Confirm that all assay reagents are stable at room temperature for the expected duration of the screen.

    • Ensure reagent compatibility with automated liquid handling systems (e.g., no precipitation, minimal viscosity).

  • Volume Reduction and Dispensing:

    • Systematically reduce the total assay volume, typically from 100 µL in a 96-well plate to 20-50 µL in a 384-well plate.[39]

    • Use automated liquid handlers to dispense reagents. Test different dispensing technologies (e.g., non-contact acoustic vs. tip-based) to minimize variability.

  • DMSO Tolerance Test:

    • Compounds are typically stored in dimethyl sulfoxide (DMSO). Perform a dose-response curve of DMSO in the assay to determine the maximum tolerable concentration without affecting assay performance (typically ≤ 1%).

  • Assay Timing and Incubation:

    • Optimize incubation times for the miniaturized format. Shorter diffusion distances may alter required incubation periods.

    • Ensure temperature and humidity control during incubation to prevent edge effects (evaporation from wells at the plate's edge).

  • Plate Uniformity and Z'-Factor Determination (Dry Run):

    • Prepare several 384-well plates. Fill half the wells (e.g., columns 1-12) with negative control reagents and the other half (columns 13-24) with positive control reagents.[39]

    • Process the plates using the final automated HTS protocol.

    • Calculate the mean (µ) and standard deviation (σ) for both positive (p) and negative (n) controls.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3σp + 3σn) / |µp - µn|

    • Repeat this process until a consistent Z'-factor > 0.5 is achieved.[39]

Protocol: Surface Plasmon Resonance (SPR) for Fragment Screening

Objective: To identify low-molecular-weight fragments that bind to a target protein immobilized on an SPR sensor surface.

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions characteristic of fragments.[13][14][40] It measures changes in mass on the sensor surface in real-time as fragments in solution flow over it, providing data on binding affinity and kinetics.[12][13] Careful assay design is critical to distinguish true binding from non-specific interactions or artifacts caused by DMSO.[14][40]

Methodology:

  • Target Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Immobilize the target protein to the sensor surface using a standard coupling chemistry (e.g., amine coupling). Aim for a low to medium immobilization density to minimize mass transport limitations.

    • Create a reference channel on the same chip, either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding signals.

  • Buffer and Solvent Correction:

    • The running buffer should be optimized for target stability and solubility.

    • Precisely match the DMSO concentration in the running buffer to that of the fragment samples. Even minor mismatches can create significant false-positive signals due to the high refractive index of DMSO.[14][40]

    • Perform a solvent correction run with a series of DMSO concentrations to create a calibration curve.

  • Fragment Screening Run:

    • Prepare fragment solutions in the running buffer at a defined concentration (e.g., 100-200 µM).

    • Inject the fragment solutions sequentially over the target and reference surfaces.

    • Include buffer-only injections periodically to double-reference the data (subtracting both the reference channel signal and the buffer injection signal).

  • Data Analysis and Hit Triage:

    • Process the raw sensorgram data by performing reference subtraction and solvent correction.

    • A "hit" is identified by a response signal significantly above the noise level that is specific to the target channel.

    • Calculate the Ligand Efficiency (LE) for each hit. LE is the binding energy per heavy atom and helps prioritize smaller fragments that bind more efficiently.[14] The formula is: LE = -RTln(Kd) / N , where N is the number of non-hydrogen atoms.

    • Validate hits using an orthogonal method (e.g., NMR, thermal shift assay) to confirm binding and rule out assay artifacts.[8]

Future Perspectives and Conclusion

The field of medicinal chemistry is poised for continued innovation. The integration of AI and automation promises to further accelerate the design-make-test-analyze cycle, reducing the time and cost of drug discovery.[1][37] New therapeutic modalities, such as RNA-targeting small molecules and covalent reversible inhibitors, will continue to expand the druggable proteome, offering hope for diseases that are currently untreatable.[22][24]

Personalized medicine will also become more prominent, requiring medicinal chemists to design drugs tailored to specific genetic profiles.[3][36] Despite these technological advancements, the core principles of medicinal chemistry—a deep understanding of molecular interactions and a creative, iterative approach to problem-solving—will remain the driving force behind the discovery of the next generation of medicines.

References

Title: The Fulcrum of Innovation: The Strategic Role of Synthetic Intermediates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The journey from a promising molecular concept to a life-saving therapeutic is paved with complex chemical transformations. At the heart of this intricate process lie synthetic intermediates—the foundational building blocks from which Active Pharmaceutical Ingredients (APIs) are constructed. This guide provides a deep technical dive into the strategic importance of intermediates, moving beyond their definition to explore the causality behind synthetic route design, the application of pivotal chemical reactions, and the critical considerations for process development and scale-up. We will dissect the logic of retrosynthesis, present field-proven protocols, and examine a real-world case study to illustrate how the masterful design and synthesis of key intermediates serve as the fulcrum for innovation, efficiency, and success in pharmaceutical R&D.

The Strategic Imperative of Intermediates in the Pharmaceutical Value Chain

In pharmaceutical parlance, intermediates are the chemical compounds produced during the multi-step synthesis of an API.[1][2] While not the final biologically active substance, their role is far from transitional. They are the tangible milestones in a synthetic pathway, representing critical control points for ensuring quality, purity, and yield.[3][4] A well-designed synthetic route, centered around stable and purifiable intermediates, offers a modular approach to manufacturing.[] This modularity is a strategic advantage, allowing for process optimization at each stage, which is often more efficient and economical than attempting to purify a complex final API.[]

The quality of an intermediate has a direct and profound impact on the purity, efficacy, and safety of the final drug product.[3][6] Impurities generated during the synthesis of an intermediate can carry through to the final API, potentially leading to unwanted side effects, reduced potency, or regulatory hurdles.[3] Therefore, the strategic selection and synthesis of intermediates are paramount, providing checkpoints for quality control and impurity removal, which are crucial for patient safety and successful regulatory approval.[]

The overall drug discovery and development pipeline illustrates the central role of chemical synthesis and, by extension, the intermediates that enable it.

Drug_Discovery_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization & Preclinical cluster_Development Development & Commercialization Target_ID Target Identification & Validation Hit_Gen Hit Generation (e.g., HTS) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization (SAR Studies) Hit_to_Lead->Lead_Opt Initial Scaffolds Inter_Synth Key Intermediate Synthesis & Design Lead_Opt->Inter_Synth Iterative Synthesis of Analogs Candidate_Sel Candidate Selection Lead_Opt->Candidate_Sel Inter_Synth->Lead_Opt Preclinical Preclinical Studies (Tox, PK/PD) Candidate_Sel->Preclinical Process_Dev Process Chemistry & Scale-Up Preclinical->Process_Dev Technology Transfer Clinical_Trials Clinical Trials (Phase I-III) Process_Dev->Clinical_Trials API Supply Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval Manufacturing Commercial Manufacturing Regulatory_Approval->Manufacturing

Caption: The Drug Discovery and Development Pipeline.

The Chemist's Blueprint: Retrosynthesis and Strategic Disconnections

The design of a viable synthetic route for a complex API is a challenge in molecular engineering. The guiding principle is retrosynthesis , a problem-solving technique where the target molecule is deconstructed into simpler, commercially available precursors. This process identifies key "disconnections"—strategic bond cleavages that reveal potential synthetic intermediates.

The choice of disconnection is not arbitrary. An experienced medicinal or process chemist evaluates potential routes based on several factors:

  • Convergence: A convergent synthesis, where different intermediates are prepared separately and then combined late in the sequence, is often more efficient and higher-yielding than a linear approach.

  • Robustness and Scalability: Reactions must be reliable and transferable from milligram-scale in discovery labs to kilogram-scale in pilot plants.

  • Stereochemical Control: For chiral drugs, the synthesis must control the 3D arrangement of atoms, as different enantiomers can have vastly different biological activities.[7] Asymmetric synthesis is therefore a critical consideration.[8]

  • "Green" Chemistry Principles: Modern process development emphasizes sustainability, aiming to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.[9][10]

This decision-making framework is crucial for selecting a synthetic route that is not only chemically feasible but also economically and environmentally viable.

Retrosynthesis_Logic cluster_Retro Retrosynthetic Analysis cluster_Eval Route Evaluation Target Target API Molecule Disconnect1 Identify Strategic Disconnections Target->Disconnect1 Deconstruct Key_Intermediates Propose Key Intermediates (A, B, C) Disconnect1->Key_Intermediates Route1 Route 1 (A + B -> C -> API) Key_Intermediates->Route1 Forward Synthesis Plan Route2 Route 2 (D + E -> A; F -> B) Key_Intermediates->Route2 Alternative Plans Criteria Evaluation Criteria: - Yield & Purity - Cost of Goods - Scalability - Safety (EHS) - Green Metrics (PMI) Route1->Criteria Route2->Criteria Optimal_Route Select Optimal Synthetic Route Criteria->Optimal_Route

Caption: Logical flow of retrosynthetic analysis and route selection.

The Synthetic Toolbox: Key Transformations in Intermediate Synthesis

The construction of pharmaceutical intermediates relies on a vast arsenal of chemical reactions. While foundational reactions remain important, modern drug discovery has been revolutionized by powerful, selective, and versatile catalytic methods.[11][12] Transition metal catalysis, in particular, has become a cornerstone of drug design and manufacturing.[8]

Reaction ClassDescriptionApplication in Intermediate Synthesis
Palladium-Catalyzed Cross-Coupling Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck form C-C and C-N bonds with high efficiency and functional group tolerance.[13]Assembly of bi-aryl scaffolds, attachment of amine-containing side chains. The Suzuki-Miyaura coupling is one of the most frequently used reactions in medicinal chemistry.[14]
Asymmetric Catalysis Utilizes chiral catalysts to produce a single enantiomer of a chiral molecule, avoiding the need for costly resolution of racemic mixtures.[8][15]Synthesis of chiral alcohols, amines, and other stereochemically complex intermediates crucial for target specificity.[7]
Olefin Metathesis A powerful reaction for forming carbon-carbon double bonds, particularly useful for constructing large rings (macrocycles).[8]Key step in the synthesis of complex natural products and macrocyclic drugs, such as certain hepatitis C protease inhibitors.[8][16]
Directed C-H Activation Selectively functionalizes a specific C-H bond, offering a more atom-economical approach by avoiding pre-functionalization of starting materials.Late-stage functionalization of complex intermediates to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.
Biocatalysis The use of enzymes as catalysts, offering unparalleled selectivity under mild, aqueous conditions.[12][17]Highly selective oxidations, reductions, and hydrolyses that are often difficult to achieve with traditional chemical reagents.

The choice of reaction is a critical decision. For instance, in constructing a biaryl core, a medicinal chemist will almost invariably turn to a Suzuki-Miyaura coupling. The reason is not just its effectiveness, but its extraordinary reliability, the vast commercial availability of boronic acids and aryl halides, and its tolerance for the polar functional groups common in drug-like molecules.[18] This reliability minimizes risk and accelerates project timelines.

Case Study: Synthesis of a Key Pyridine Intermediate for Rosiglitazone

To ground these concepts in practice, let's examine a synthesis of a key intermediate for Rosiglitazone, an antidiabetic drug. The structure contains a central pyridine ring linked to a phenoxy group. A key intermediate is 2-(4-benzyloxyphenoxy)ethyl methanesulfonate , which contains the side chain that will ultimately be used to attach the thiazolidinedione headgroup.

A common synthetic approach involves a Williamson Ether Synthesis , a classic and robust SN2 reaction.

Rosiglitazone_Intermediate SM1 4-(Benzyloxy)phenol R1 + SM1->R1 SM2 2-Bromoethanol Arrow1 K2CO3, Acetone Reflux SM2->Arrow1 Int1 2-(4-Benzyloxyphenoxy)ethanol R2 + Int1->R2 SM3 Methanesulfonyl Chloride Arrow2 Et3N, DCM 0 °C to rt SM3->Arrow2 Product Target Intermediate R1->SM2 R2->SM3 Arrow1->Int1 Arrow2->Product

Caption: Synthetic scheme for a key Rosiglitazone intermediate.

Experimental Protocol: Synthesis of 2-(4-Benzyloxyphenoxy)ethanol

This protocol details the first step of the synthesis. The causality is clear: we are forming a C-O bond between the phenolic oxygen and the ethyl side chain. Potassium carbonate is chosen as a mild, inexpensive base to deprotonate the phenol, activating it as a nucleophile. Acetone is a suitable polar aprotic solvent that solubilizes the reactants and is easily removed.

Objective: To synthesize 2-(4-benzyloxyphenoxy)ethanol via Williamson ether synthesis.

Materials:

  • 4-(Benzyloxy)phenol (1.0 eq)

  • 2-Bromoethanol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Acetone, anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(benzyloxy)phenol (10.0 g, 50.0 mmol, 1.0 eq) and anhydrous acetone (100 mL).

  • Add anhydrous potassium carbonate (13.8 g, 100 mmol, 2.0 eq) to the suspension.

  • Add 2-bromoethanol (4.25 mL, 60.0 mmol, 1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 60-65 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:EtOAc as eluent).

  • After completion, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with acetone (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

  • Work-up: Dissolve the crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

  • Validation: Combine the pure fractions and concentrate to yield the product as a white solid. Characterize by ¹H NMR and LC-MS to confirm structure and purity. The expected yield is typically in the 85-95% range.

This self-validating protocol ensures the identity and purity of the intermediate, a critical requirement before proceeding to the next synthetic step.[2]

From Bench to Batch: Scale-Up and Process Optimization

The transition from a laboratory-scale synthesis to commercial manufacturing is a discipline in itself, known as process chemistry.[19] An intermediate that is easy to make on a gram scale may present significant challenges at the kilogram scale.[20] Key considerations include:

  • Process Safety: Exothermic reactions, hazardous reagents, or high-pressure conditions must be carefully managed.

  • Cost of Goods (CoG): Reagent costs, solvent usage, and energy consumption become major factors. Expensive chromatography purification is avoided in favor of crystallization.

  • Process Mass Intensity (PMI): A green chemistry metric that measures the total mass of materials used to produce a certain mass of product. The goal is to minimize PMI.[21]

  • Impurity Profile: Identifying and controlling the formation of impurities is critical for regulatory compliance.[19][22]

Process optimization often involves Design of Experiments (DoE) to systematically vary parameters like temperature, concentration, and catalyst loading to find the optimal conditions for yield and purity.[19] The development of a scalable, safe, and cost-effective synthesis for a key intermediate is often a major factor in the overall economic viability of a drug.[3]

The Horizon of Synthesis: Future Perspectives

The field of synthetic chemistry is continuously evolving, driven by the need for greater efficiency, precision, and sustainability.[12][17] Several emerging technologies are set to redefine the synthesis of pharmaceutical intermediates:

  • Continuous Flow Chemistry: Reactions are performed in a continuously flowing stream rather than in a batch reactor, offering superior control over reaction conditions, enhanced safety, and easier scalability.[10][17]

  • Artificial Intelligence (AI) and Machine Learning: AI algorithms are being developed to predict the outcomes of reactions and even design novel synthetic routes from scratch, potentially saving enormous amounts of time and resources in route scouting.[17][23]

  • Photoredox and Electrochemical Synthesis: These methods use light or electricity to drive chemical reactions, enabling unique transformations under mild conditions and reducing the reliance on traditional, often harsh, reagents.[17]

These innovations promise to accelerate the pace of drug discovery by making the synthesis of complex molecules and their crucial intermediates faster, cheaper, and more sustainable.[17]

Conclusion

Synthetic intermediates are the unsung heroes of drug discovery. They are not merely steps in a sequence but are the strategic linchpins that enable the entire enterprise of creating new medicines. From the logical elegance of retrosynthesis to the practical demands of large-scale manufacturing, the ability to design, create, and control these molecular building blocks is a core competency of the pharmaceutical industry. As chemical synthesis becomes more sophisticated and sustainable, the strategic manipulation of intermediates will continue to be a primary driver of innovation, empowering scientists to build the next generation of life-saving therapies.

References

4-Bromo-2,5-difluorobenzamide safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2,5-difluorobenzamide

This document serves as a comprehensive technical guide on the core safety principles and handling protocols for this compound (CAS No. 764648-42-2). It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a building block or intermediate in complex chemical syntheses. The information herein is synthesized from safety data for structurally analogous compounds to provide a robust framework for risk assessment and mitigation in the laboratory setting.

Section 1: Compound Profile and Hazard Context

This compound is a halogenated aromatic compound.[1] Such molecules are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of novel pharmaceutical agents and other functional materials.[1][2] The presence of bromine and fluorine atoms on the benzene ring significantly influences the molecule's reactivity and its biological and toxicological profile.

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented, a reliable safety framework can be constructed by examining closely related analogs like 4-Bromo-2,5-difluorobenzoic acid and 4-bromo-2,5-difluorobenzonitrile. The consistent hazard classifications across these precursors provide a strong basis for establishing safe handling protocols.

Table 1: Chemical Identifiers

Identifier Value Source
CAS Number 764648-42-2
Molecular Formula C₇H₄BrF₂NO
Molecular Weight 236.01 g/mol

| Typical Form | Solid | |

Section 2: GHS Hazard Identification and Classification

Based on data from analogous compounds, this compound should be handled as a hazardous substance. The anticipated GHS classification indicates multiple routes of potential harm, necessitating stringent control measures.[3][4][5]

Table 2: Anticipated GHS Classification

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[3][5]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin.[3]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled.[3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[4][5]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation.[4][5]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][5] |

Expert Insight: The "trifecta" of irritation (skin, eyes, respiratory system) combined with acute toxicity warnings for all major exposure routes (oral, dermal, inhalation) is characteristic of many functionalized aromatic compounds. The primary risk in a laboratory setting is the inadvertent generation and inhalation of dust or aerosols and direct skin contact. Therefore, all handling procedures must be designed to prevent the compound from becoming airborne and to eliminate any possibility of skin exposure.

Section 3: Proactive Risk Mitigation and Safe Handling Protocols

A self-validating safety protocol is one where engineering controls, personal protective equipment (PPE), and administrative procedures work in concert to minimize risk at every step.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

  • Ventilation: All weighing and manipulation of solid this compound must be performed in a certified chemical fume hood.[3][6] This is non-negotiable, as it directly mitigates the inhalation hazard (H332, H335).

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7][8] Their proximity is crucial for an effective and immediate response to accidental exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE must be selected to provide a complete barrier against the identified hazards.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3] If there is a risk of splashing or significant dust generation, a full-face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or puncture before each use.[9] Always use the proper glove removal technique to avoid contaminating your skin.[9]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

  • Respiratory Protection: If for any reason work must be performed outside of a fume hood where dust could be generated, a full-face respirator with appropriate particulate filters is mandatory.[3]

Workflow for Safe Handling and Experimentation

The following diagram outlines the mandatory workflow for handling this compound, ensuring safety is integrated at each stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Experiment Phase RiskAssessment 1. Conduct Risk Assessment (Review SDS, identify hazards) SelectControls 2. Select Controls (Fume Hood, Eyewash Station) RiskAssessment->SelectControls DonPPE 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) SelectControls->DonPPE WeighCompound 4. Weigh Compound (In Fume Hood) DonPPE->WeighCompound PerformExp 5. Perform Experiment (Maintain Containment) WeighCompound->PerformExp Decontaminate 6. Decontaminate Work Area & Glassware PerformExp->Decontaminate DoffPPE 7. Doff PPE Correctly Decontaminate->DoffPPE DisposeWaste 8. Dispose of Waste (Segregated Hazardous Waste) DoffPPE->DisposeWaste WashHands 9. Wash Hands Thoroughly DisposeWaste->WashHands

Caption: Mandatory workflow for handling this compound.

Section 4: Emergency Response and First Aid

Immediate and correct first aid is critical to minimizing harm from exposure.

Table 3: First-Aid Measures

Exposure Route Action Causality
Inhalation 1. Immediately move the victim to fresh air.[7][10] 2. If breathing is difficult, provide oxygen.[10] 3. If not breathing, give artificial respiration.[7] 4. Seek immediate medical attention.[3][10] Removes the individual from the source of toxicant; respiratory support is critical.
Skin Contact 1. Immediately flush skin with plenty of water for at least 15 minutes.[7] 2. Remove all contaminated clothing and shoes.[6][10] 3. Wash the affected area with soap and water.[7] 4. Get medical help if irritation occurs or persists.[3][10] Rapid decontamination is essential to reduce dermal absorption and mitigate skin irritation.
Eye Contact 1. Immediately rinse cautiously with water for at least 15 minutes.[7] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[7] 3. Seek immediate medical attention, preferably from an ophthalmologist. Thoroughly flushing the eye is the only way to remove the chemical and prevent serious, lasting damage.

| Ingestion | 1. Do NOT induce vomiting.[7] 2. Rinse mouth with water.[3][10] 3. If the person is conscious, have them drink one or two glasses of water.[9] 4. Call a physician or poison control center immediately.[7] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. |

The following logic diagram illustrates the decision-making process for emergency response.

G Exposure Exposure Event Occurs Route What is the route of exposure? Exposure->Route Inhalation Move to Fresh Air Provide Oxygen/CPR if needed Seek Immediate Medical Help Route->Inhalation Inhalation Skin Remove Contaminated Clothing Flush with Water (15+ min) Wash with Soap Seek Medical Help if Irritation Persists Route->Skin Skin Contact Eye Flush with Water (15+ min) Remove Contact Lenses Seek Immediate Medical Help Route->Eye Eye Contact Ingestion Rinse Mouth Drink Water (if conscious) DO NOT Induce Vomiting Seek Immediate Medical Help Route->Ingestion Ingestion

Caption: Decision logic for first aid response to chemical exposure.

Section 5: Storage, Stability, and Disposal

Storage and Stability
  • Conditions: Store in a dry, cool, and well-ventilated place.[3][6] The storage area should be secure and accessible only to authorized personnel.

  • Containers: Keep containers tightly closed to prevent contamination and potential moisture absorption.[3][6]

  • Incompatibilities: Avoid strong oxidizing agents and strong acids, as these may lead to vigorous, exothermic reactions.[7]

Disposal
  • Procedure: This material and its container must be disposed of as hazardous waste.[3] Contact a licensed professional waste disposal service to dispose of this material. Do not allow the product to enter drains or waterways.

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[9]

References

A Comprehensive Technical Guide to the Handling and Storage of 4-Bromo-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the essential handling and storage protocols for 4-Bromo-2,5-difluorobenzamide, a key intermediate in pharmaceutical and agrochemical synthesis. As a halogenated aromatic amide, this compound presents specific chemical stability and handling challenges that necessitate a thorough understanding to ensure personnel safety, experimental integrity, and preservation of material purity. This document synthesizes critical data on its chemical properties, potential hazards, and reactivity to establish field-proven best practices for its management in a laboratory setting. We will explore the causality behind recommended procedures, from personal protective equipment (PPE) to long-term storage conditions and emergency response, providing a self-validating framework for its safe utilization. All protocols and claims are substantiated with references to authoritative sources.

Compound Profile and Intrinsic Hazards

This compound (CAS No. 764648-42-2) is a solid, crystalline compound with a molecular weight of 236.01 g/mol and the molecular formula C₇H₄BrF₂NO[1]. Its structure, featuring a benzene ring substituted with bromine and fluorine atoms as well as an amide group, dictates its reactivity and toxicological profile.

Table 1: Summary of Anticipated Hazards

Hazard ClassificationDescriptionPrimary Exposure Routes
Acute Toxicity (Oral) Harmful if swallowed.Ingestion
Skin Irritation Causes skin irritation upon direct contact.Dermal
Eye Irritation Causes serious eye irritation.Ocular
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust.Inhalation

The Chemistry of Stability and Degradation

Understanding the potential degradation pathways of this compound is fundamental to establishing appropriate handling and storage conditions. The stability of the molecule is primarily influenced by the amide functional group and the halogenated aromatic ring.

Hydrolytic Stability

The amide bond is the most susceptible linkage to hydrolysis. While amides are generally resistant to hydrolysis in neutral water, the process is accelerated in the presence of acids or bases[6].

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 4-Bromo-2,5-difluorobenzoic acid and an ammonium salt[6][7]. This reaction is typically slow at room temperature but is significantly accelerated by heat.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the amide anion, which is subsequently protonated by water to form ammonia. The primary product is the salt of the carboxylic acid, in this case, a 4-bromo-2,5-difluorobenzoate salt[3][6]. This process is also temperature-dependent.

The presence of electron-withdrawing fluorine atoms on the benzene ring can influence the rate of hydrolysis. These groups can stabilize the tetrahedral intermediate in base-catalyzed hydrolysis, potentially increasing the reaction rate compared to non-fluorinated benzamides.

Photolytic Stability

Aromatic compounds containing carbon-bromine (C-Br) bonds are susceptible to photodegradation, particularly when exposed to ultraviolet (UV) radiation. The energy from UV light can be sufficient to induce cleavage of the C-Br bond, leading to the formation of free radicals[4]. This can initiate a cascade of degradation reactions, resulting in debromination and the formation of various photoproducts[2][4]. It is therefore critical to protect this compound from light to prevent the formation of impurities that could compromise experimental outcomes.

Thermal Stability

While specific thermal decomposition data for this compound is not available, halogenated organic compounds, in general, can release toxic and corrosive gases upon thermal decomposition[3][4]. In the event of a fire, the combustion of this compound could generate hydrogen bromide, hydrogen fluoride, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).

Recommended Handling Protocols

Based on the anticipated hazards and chemical properties, the following handling protocols are designed to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound.

Table 2: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne dust particles that can cause serious eye irritation[3][5].
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation[4][5].
Respiratory Protection Use in a certified chemical fume hood.Minimizes the inhalation of dust particles, which can cause respiratory tract irritation[3][4].
Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a safe and effective workflow for handling this compound in a laboratory setting.

  • Preparation:

    • Ensure a calibrated analytical balance is available within or near the chemical fume hood.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary glassware and equipment within the fume hood to minimize movement of the compound in open air.

  • Weighing and Aliquoting:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a spatula to carefully transfer the solid compound to a tared weigh boat or directly into the reaction vessel.

    • Minimize the generation of dust by handling the compound gently.

  • Dissolution and Reaction:

    • Add the solvent to the solid within the fume hood.

    • If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.

    • Conduct all subsequent reaction steps within the fume hood.

  • Post-Reaction Work-up and Cleanup:

    • Quench the reaction and perform extractions within the fume hood.

    • Decontaminate all glassware that has come into contact with the compound by rinsing with an appropriate solvent (e.g., acetone). Collect the rinsate as hazardous waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists[3][4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[3].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention[3].

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and decontaminate all cleaning materials as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Long-Term Storage and Management

Proper storage is essential for maintaining the purity and stability of this compound.

Storage Conditions

Table 3: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature (20-25°C) is generally acceptable[8].Prevents thermal degradation and slows potential hydrolytic decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric moisture, which can lead to hydrolysis.
Light Store in a light-resistant container (e.g., amber glass bottle).Protects the compound from photodegradation[2][4].
Container Store in a tightly sealed, properly labeled container.Prevents contamination and exposure to moisture and air.
Incompatible Materials

To prevent hazardous reactions, this compound should be stored separately from the following:

  • Strong Oxidizing Agents: Can react exothermically and potentially lead to decomposition.

  • Strong Acids: Can catalyze hydrolysis, leading to the degradation of the compound[5][6].

  • Strong Bases: Can catalyze hydrolysis, leading to the degradation of the compound[3][6].

The following diagram illustrates the logical flow for determining the appropriate storage conditions.

StorageDecisionTree Storage Condition Decision Pathway for this compound Compound This compound Hydrolysis_Risk Is the compound susceptible to hydrolysis? Compound->Hydrolysis_Risk Photodegradation_Risk Is the compound light-sensitive? Compound->Photodegradation_Risk Reactivity_Risk Does the compound have known incompatibilities? Compound->Reactivity_Risk Store_Dry Store in a dry environment with an inert atmosphere. Hydrolysis_Risk->Store_Dry Yes (Amide group) Protect_Light Store in a light-resistant container. Photodegradation_Risk->Protect_Light Yes (Brominated aromatic) Segregate Segregate from incompatible materials (strong acids, bases, oxidizers). Reactivity_Risk->Segregate Yes Cool_Place Store in a cool, well-ventilated area. Store_Dry->Cool_Place Protect_Light->Cool_Place Segregate->Cool_Place

Caption: Decision tree for establishing appropriate storage conditions.

Waste Disposal

All waste containing this compound, including contaminated consumables and solvent rinsates, must be treated as hazardous waste. Halogenated organic waste should be collected in a designated, properly labeled, and sealed container, separate from non-halogenated waste. Disposal must be conducted in accordance with local, state, and federal regulations.

Conclusion

The safe and effective use of this compound in a research and development setting is contingent upon a comprehensive understanding of its chemical nature and potential hazards. By adhering to the principles of proactive hazard assessment, diligent use of personal protective equipment, and meticulous adherence to appropriate storage and handling protocols, researchers can mitigate risks and ensure the integrity of their work. The guidelines presented in this document provide a robust framework for the responsible management of this important chemical intermediate.

References

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

4-Bromo-2,5-difluorobenzamide is a versatile synthetic intermediate of significant interest in the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring a reactive bromine atom, two fluorine substituents, and a benzamide moiety, provides a rich platform for molecular elaboration. The strategic placement of these functional groups on the aromatic ring governs a distinct reactivity profile, enabling selective transformations at each site. This guide offers an in-depth exploration of the chemical behavior of this compound, providing field-proven insights and detailed protocols to empower researchers in leveraging its synthetic potential. This molecule is a key building block in the synthesis of complex therapeutic agents, including GPR119 agonists for metabolic disorders and selective METTL3 inhibitors for cancer therapy[1].

The core utility of this compound lies in the orthogonal reactivity of its functional groups. The carbon-bromine bond serves as a classical handle for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms and the benzamide group activates the aromatic ring, influencing the regioselectivity of these and other transformations. This guide will systematically dissect the reactivity at each functional site, presenting the underlying mechanistic principles and practical experimental methodologies.

Part 1: The Aromatic Core - Reactivity of the C-Br Bond

The carbon-bromine bond is the most versatile reaction site on the this compound scaffold. It is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds[2].

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron species with an organic halide. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position, a common strategy in the diversification of drug-like molecules.

Mechanistic Insight: The catalytic cycle typically begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is often the rate-limiting step and can be influenced by the electronic nature of the aryl bromide[3]. Subsequent transmetalation with an activated boronic acid or ester, followed by reductive elimination, yields the biaryl product and regenerates the Pd(0) catalyst[4]. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electronically demanding or sterically hindered substrates[3][5].

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos[3]

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)[3]

  • Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture[6]

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours[3][6].

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2,5-difluoro-4-phenylbenzamide.

Data Presentation: Representative Suzuki Coupling Conditions

Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
4-Nitrophenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8089[6]
4-Methoxyphenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O10085[6]
4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O9088[6]
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the preparation of pharmaceuticals[7]. This reaction allows for the introduction of primary and secondary amines at the 4-position of the benzamide, providing access to a diverse range of aniline derivatives.

Mechanistic Insight: Similar to the Suzuki coupling, the mechanism involves an oxidative addition of the aryl bromide to the palladium catalyst. The resulting complex then undergoes coordination with the amine, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the desired aryl amine and regenerates the active catalyst[8]. The choice of a bulky, electron-rich phosphine ligand is often critical for facilitating the reductive elimination step[7][9].

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu) or Potassium tert-butoxide (KOt-Bu)[9]

  • Anhydrous toluene or dioxane

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%) in an oven-dried Schlenk tube.

  • Add the base (1.4 equiv.) to the tube.

  • Add the anhydrous solvent, followed by the amine (1.2 equiv.).

  • Seal the tube and heat the mixture in a preheated oil bath at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash chromatography to obtain 2,5-difluoro-4-(morpholin-4-yl)benzamide.

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine Aryl Bromide, Catalyst, Ligand, Base Solvent 2. Add Anhydrous Solvent & Amine Reactants->Solvent Inert Atmosphere Heat 3. Heat under Inert Atmosphere (80-110 °C) Solvent->Heat Monitor 4. Monitor Progress (TLC / LC-MS) Heat->Monitor Quench 5. Cool & Dilute (Ethyl Acetate) Monitor->Quench Reaction Complete Filter 6. Filter & Wash (Water, Brine) Quench->Filter Dry 7. Dry & Concentrate Filter->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Aryl Amine Purify->Product

Caption: Workflow for Buchwald-Hartwig Amination.

Part 2: Reactivity of the Fluorine Substituents

The fluorine atoms at the 2- and 5-positions significantly influence the electronic properties of the aromatic ring. While C-F bonds are generally strong, they can be susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions, particularly when activated by other electron-withdrawing groups[10][11].

Nucleophilic Aromatic Substitution (SNAr)

In this compound, the benzamide group and the bromine atom are electron-withdrawing, which, along with the other fluorine, activates the C-F bonds towards nucleophilic attack. The position of attack is governed by the ability of the ring to stabilize the resulting negative charge in the Meisenheimer intermediate[10][11]. The fluorine at the 2-position is ortho to the activating benzamide group, while the fluorine at the 5-position is meta. Therefore, the C2-F bond is expected to be more susceptible to substitution.

Mechanistic Insight: The SNAr mechanism is typically a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (in this case, fluoride), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the leaving group[11]. The rate of reaction is enhanced by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate[10]. While this is the classical view, some SNAr reactions may proceed through a concerted mechanism[12][13].

Experimental Protocol: SNAr with Sodium Methoxide

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equiv.) in the anhydrous solvent in a round-bottom flask.

  • Add sodium methoxide (1.1-1.5 equiv.) portion-wise at room temperature.

  • Heat the reaction mixture to 60-100 °C and stir.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully quench by adding 1M HCl to neutralize the excess base.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 4-bromo-2-methoxy-5-fluorobenzamide by recrystallization or column chromatography.

SNAr_Mechanism Reactants Aryl Fluoride (Ar-F) + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants:reactant->Intermediate:inter Attack at C-F Transition1 Addition Products Substituted Product (Ar-Nu) + Fluoride (F⁻) Intermediate:inter->Products:product Loss of F⁻ Transition2 Elimination

Caption: General Mechanism for Nucleophilic Aromatic Substitution (SNAr).

Part 3: Transformations of the Benzamide Moiety

The benzamide functional group offers another site for chemical modification, although it is generally less reactive than the C-Br bond. Common transformations include hydrolysis, dehydration to a nitrile, and reduction.

Hydrolysis to Carboxylic Acid

The amide can be hydrolyzed to the corresponding carboxylic acid, 4-Bromo-2,5-difluorobenzoic acid, under acidic or basic conditions. This transformation is useful for subsequent reactions where a carboxylic acid is required, such as esterification or further amide couplings.

Experimental Protocol: Basic Hydrolysis of the Amide

  • Suspend this compound in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Heat the mixture to reflux and monitor the reaction until the starting material is consumed (TLC). The evolution of ammonia gas is an indicator of reaction progress.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is ~1-2.

  • The product, 4-Bromo-2,5-difluorobenzoic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Dehydration to Nitrile

The primary amide can be dehydrated to form the corresponding benzonitrile using various dehydrating agents.

  • Procedure using Phosphoryl Chloride (POCl₃): A mixture of this compound and phosphoryl chloride can be heated (e.g., at 80 °C for 2 hours). After the reaction, the mixture is cooled, and the excess POCl₃ is carefully quenched with ice-water. The product, 4-bromo-2,5-difluorobenzonitrile, can then be extracted with an organic solvent like diethyl ether[14].

Conclusion

This compound is a strategically functionalized building block that offers a predictable and versatile reactivity profile. By understanding the distinct chemical behavior of the C-Br bond, the C-F bonds, and the benzamide group, researchers can design and execute complex synthetic routes with high levels of control and efficiency. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and professionals in the field of drug discovery and development, enabling the innovative synthesis of novel chemical entities.

References

Methodological & Application

Synthesis of 4-Bromo-2,5-difluorobenzamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 4-Bromo-2,5-difluorobenzamide, a key intermediate in contemporary drug discovery and materials science.[1][2][3] This document outlines a reliable and scalable two-step synthetic pathway commencing from 4-Bromo-2,5-difluorobenzoic acid. The protocol emphasizes mechanistic understanding, operational safety, and purification strategies to ensure the acquisition of a high-purity final product. This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical laboratory procedure and a deeper insight into the underlying chemical principles.

Introduction: The Significance of this compound

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a molecular scaffold can significantly enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a versatile building block in the synthesis of complex organic molecules.[2][4] Its utility is demonstrated in the development of novel therapeutics, including GPR119 agonists for metabolic disorders and selective METTL3 inhibitors for cancer therapy.[1] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, further expanding its synthetic potential.[4]

This application note details a robust and reproducible method for the preparation of this compound, proceeding through an acyl chloride intermediate. This approach is widely applicable and serves as a foundational technique in organic synthesis.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 4-Bromo-2,5-difluorobenzoic acid is a two-step process. The foundational principle of this synthesis is the conversion of a relatively unreactive carboxylic acid into a highly reactive acyl chloride, which is then susceptible to nucleophilic attack by ammonia to form the stable amide bond.[5][6]

Step 1: Acyl Chloride Formation

The carboxylic acid is activated using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[7][] The mechanism involves the initial attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride.[9][10] This is followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. This reaction is highly favorable as the gaseous byproducts (SO₂ and HCl) escape from the reaction mixture, driving the equilibrium towards the product.[5]

Step 2: Amide Formation

The resulting 4-Bromo-2,5-difluoro-benzoyl chloride is a highly reactive electrophile. It readily reacts with a nucleophile, in this case, aqueous ammonia (NH₄OH). The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion yields the desired this compound.[11]

Reaction Pathway Diagram

Reaction_Pathway cluster_start Starting Material cluster_reagents1 Step 1 Reagents cluster_intermediate Intermediate cluster_reagents2 Step 2 Reagent cluster_product Final Product 4-Bromo-2,5-difluorobenzoic_acid 4-Bromo-2,5-difluorobenzoic Acid Acyl_Chloride 4-Bromo-2,5-difluorobenzoyl Chloride 4-Bromo-2,5-difluorobenzoic_acid->Acyl_Chloride Step 1: Acyl Halogenation SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Acyl_Chloride DMF DMF (catalyst) DMF->Acyl_Chloride Final_Product This compound Acyl_Chloride->Final_Product Step 2: Amination NH4OH NH₄OH (Aqueous Ammonia) NH4OH->Final_Product

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of amides from carboxylic acids via acyl chlorides.[6][7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Bromo-2,5-difluorobenzoic acid≥98% Puritye.g., Sigma-AldrichStarting material[12][13]
Thionyl chloride (SOCl₂)Reagent Grade, ≥99%e.g., Sigma-AldrichUse fresh, handle with extreme care[14]
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-AldrichCatalyst
Chloroform (CHCl₃)ACS Gradee.g., Fisher Sci.Reaction solvent
Aqueous Ammonia (NH₄OH)28-30% solutione.g., Fisher Sci.Nucleophile
Deionized Water (H₂O)In-houseFor workup and washing
Saturated Sodium Bicarbonate (NaHCO₃)ACS Gradee.g., Fisher Sci.For washing
Brine (Saturated NaCl solution)ACS Gradee.g., Fisher Sci.For washing
Anhydrous Magnesium Sulfate (MgSO₄)ACS Gradee.g., Fisher Sci.Drying agent
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • pH paper

Step-by-Step Procedure

Experimental Workflow Diagram

Workflow A 1. Charge Reactor with Starting Material & SOCl₂ B 2. Heat to Reflux (e.g., 80°C) A->B C 3. Monitor Reaction Completion (e.g., 1.5-2h) B->C D 4. Cool to Room Temperature C->D E 5. Remove Excess SOCl₂ in vacuo D->E F 6. Dissolve Residue in Chloroform E->F G 7. Cool to 0-5°C (Ice Bath) F->G H 8. Add Aqueous Ammonia Dropwise G->H I 9. Stir at 0-5°C H->I J 10. Aqueous Workup (Separatory Funnel) I->J K 11. Dry Organic Layer J->K L 12. Filter and Concentrate K->L M 13. Purify by Recrystallization L->M N 14. Dry and Characterize Final Product M->N

Caption: Step-by-step experimental workflow for the synthesis.

Part 1: Synthesis of 4-Bromo-2,5-difluorobenzoyl Chloride

  • Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: To the flask, add 4-Bromo-2,5-difluorobenzoic acid (e.g., 10.0 g, 42.2 mmol). To this, add thionyl chloride (e.g., 15.4 mL, 211 mmol, 5 eq.) and a catalytic amount of DMF (e.g., 0.1 mL).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 1.5-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This step should be performed with a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

Part 2: Synthesis of this compound

  • Dissolution: Dissolve the crude 4-Bromo-2,5-difluorobenzoyl chloride residue in chloroform (e.g., 60 mL).

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Amination: Slowly add 28% aqueous ammonia (e.g., 60 mL) dropwise to the cooled chloroform solution via a dropping funnel, ensuring the temperature remains below 10°C. A white precipitate will form.

  • Reaction: Stir the mixture vigorously at 0-5°C for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.[15][16][17]

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexanes.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent (e.g., ethanol).[18] Slowly add the anti-solvent (e.g., water) until the solution becomes cloudy. Reheat until the solution is clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Safety and Handling Precautions

Thionyl Chloride (SOCl₂):

  • Hazards: Highly corrosive, toxic, and a lachrymator. Reacts violently with water, bases, and alcohols.[19][20][21] Inhalation can be lethal.[19]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, and acid-resistant gloves (e.g., neoprene or rubber).[14][20][22]

  • Spills: Neutralize small spills with sodium bicarbonate or a similar solid absorbent. For larger spills, evacuate the area.

  • Disposal: Dispose of as hazardous waste according to institutional guidelines.[20]

Aqueous Ammonia (NH₄OH):

  • Hazards: Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.

  • Handling: Handle in a fume hood and wear appropriate PPE.

General Precautions:

  • All reactions should be performed in a well-ventilated fume hood.

  • An eyewash station and safety shower must be readily accessible.[14][22]

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: Compare with the literature value.

  • ¹H NMR and ¹⁹F NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide functional group stretches.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The mechanistic insights and procedural rationale provided are intended to empower scientists to not only execute the synthesis but also to adapt and troubleshoot similar chemical transformations.

References

reaction conditions for synthesizing 4-Bromo-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-Bromo-2,5-difluorobenzamide

Abstract

This document provides a detailed guide for the synthesis of this compound, a key intermediate in the development of various pharmaceutical agents.[1] Two primary, robust, and scalable synthetic methodologies are presented, starting from the precursor 4-Bromo-2,5-difluorobenzoic acid. The first protocol details the classic and highly efficient conversion via an acyl chloride intermediate using thionyl chloride. The second protocol describes a milder, direct amidation using modern coupling agents. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, and the rationale behind critical experimental choices to ensure reproducibility and high yield.

Introduction and Strategic Overview

This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of GPR119 agonists and other therapeutic candidates. Its structural motifs are frequently incorporated to modulate the pharmacological properties of target molecules. The synthesis of this amide is primarily achieved from its corresponding carboxylic acid, 4-Bromo-2,5-difluorobenzoic acid.

The direct reaction between a carboxylic acid and an amine (in this case, ammonia) is generally unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt, which requires high temperatures to dehydrate into an amide.[2][3] Therefore, the carboxylic acid group must first be "activated" to become more electrophilic. This guide focuses on the two most prevalent activation strategies.

G cluster_start Starting Material Synthesis cluster_main Amide Synthesis cluster_m1 Method 1: Acyl Chloride Pathway cluster_m2 Method 2: Direct Coupling SM 1,4-Dibromo-2,5-difluorobenzene CA 4-Bromo-2,5-difluorobenzoic Acid SM->CA 1. n-BuLi 2. CO₂ AC Acyl Chloride Intermediate CA->AC SOCl₂, DMF (cat.) AI Activated O-Acylisourea Intermediate CA->AI EDC, DMAP Product This compound AC->Product NH₄OH AI->Product NH₃ Source

Figure 1: High-level overview of the synthetic pathways to this compound.

Method 1: Synthesis via Acyl Chloride Intermediate

This is the most common and cost-effective method for large-scale synthesis. It involves a two-step, one-pot process where the carboxylic acid is first converted to the highly reactive acyl chloride, which is then immediately reacted with an ammonia source.

Principle and Rationale

The conversion of the carboxylic acid's hydroxyl group into a better leaving group is paramount. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because it converts the carboxylic acid into a highly electrophilic acyl chloride, and the byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification by driving the reaction to completion.[4][5] A catalytic amount of N,N-dimethylformamide (DMF) is often used to accelerate the reaction through the formation of a Vilsmeier intermediate. The subsequent nucleophilic attack by ammonia on the acyl chloride is rapid and typically provides a high yield of the desired amide.[5]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of GPR119 agonist intermediates.[6]

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equivalents
4-Bromo-2,5-difluorobenzoic acid237.0053.28 g224.81.0
Thionyl Chloride (SOCl₂)118.97165 mL (270.6 g)2274.5~10.1
N,N-Dimethylformamide (DMF)73.090.87 mL11.80.05
Chloroform (CHCl₃)119.38300 mL--
Aqueous Ammonia (28 wt%)17.03 (NH₃)300 mL-Excess

Procedure:

  • Acid Chloride Formation:

    • To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Bromo-2,5-difluorobenzoic acid (53.28 g, 224.8 mmol).

    • Carefully add thionyl chloride (165 mL) followed by DMF (0.87 mL) under a nitrogen atmosphere in a well-ventilated fume hood.

    • Scientist's Note: Thionyl chloride is corrosive and reacts violently with water. DMF acts as a catalyst. The large excess of SOCl₂ also serves as the solvent.

    • Heat the reaction mixture to 80°C and stir for 1.5 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Cool the mixture to room temperature.

  • Amidation and Work-up:

    • Remove the excess thionyl chloride in vacuo using a rotary evaporator. This step is critical to prevent unwanted side reactions in the next stage.

    • Dissolve the resulting crude acyl chloride residue in chloroform (300 mL).

    • In a separate flask, prepare an ice bath and place the chloroform solution in it.

    • Add 28 wt% aqueous ammonia (300 mL) dropwise to the cold chloroform solution with vigorous stirring. An exothermic reaction will occur, and a precipitate will form. Maintain the internal temperature below 10°C.

    • Scientist's Note: The dropwise addition and cooling are essential to control the highly exothermic reaction between the acyl chloride and ammonia.

    • Stir the mixture at 5°C for an additional 30 minutes after the addition is complete.

  • Isolation and Purification:

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional chloroform (2 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the desiccant and concentrate the filtrate in vacuo to yield the crude product.

    • The resulting pale yellow solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) if necessary.

Reaction Mechanism Visualization

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Acid R-COOH (Carboxylic Acid) Intermediate1 Activated Intermediate Acid->Intermediate1 + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) AcylChloride R-COCl (Acyl Chloride) Intermediate1->AcylChloride - SO₂ - HCl Ammonia NH₃ (Ammonia) Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + NH₃ Amide R-CONH₂ (Amide) Tetrahedral->Amide - Cl⁻, - H⁺

Figure 2: Mechanism for the synthesis of an amide via an acyl chloride intermediate.

Method 2: Direct Amidation with Coupling Agents

For substrates that are sensitive to the harsh conditions of thionyl chloride, direct amidation using a coupling agent is a superior alternative. This method is common in peptide synthesis and is known for its mild reaction conditions and high functional group tolerance.[7][]

Principle and Rationale

Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activate the carboxylic acid by converting the hydroxyl into a good leaving group, forming a highly reactive O-acylisourea intermediate.[3][4] This intermediate is then susceptible to nucleophilic attack by an amine. The reaction is often facilitated by an acylation catalyst like 4-dimethylaminopyridine (DMAP). The byproduct of EDC is a water-soluble urea derivative, which simplifies purification. This method avoids the formation of acidic byproducts.[3]

Detailed Experimental Protocol

This protocol is based on a general procedure for EDC/DMAP-mediated amidation.[6]

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Equivalents
4-Bromo-2,5-difluorobenzoic acid237.0010.00 g42.21.0
EDC·HCl (EDC Hydrochloride)191.7016.18 g84.42.0
DMAP (4-Dimethylaminopyridine)122.1711.34 g92.82.2
Methanesulfonamide95.104.82 g50.71.2
Dichloromethane (CH₂Cl₂)84.93150 mL--

Note: In the cited example, methanesulfonamide was used as the amine source. For the synthesis of the primary amide, a protected form of ammonia or an ammonia equivalent would be used, followed by deprotection. For simplicity, the protocol illustrates the general coupling conditions.

Procedure:

  • Reaction Setup:

    • To a 500 mL round-bottom flask, charge 4-Bromo-2,5-difluorobenzoic acid (10.00 g, 42.2 mmol), DMAP (11.34 g, 92.8 mmol), and the amine source (e.g., Methanesulfonamide, 4.82 g, 50.7 mmol).

    • Add anhydrous dichloromethane (150 mL) and stir to dissolve the solids.

    • Scientist's Note: The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture, as the activated intermediate is moisture-sensitive.

  • Coupling Reaction:

    • Add EDC·HCl (16.18 g, 84.4 mmol) to the mixture in one portion.

    • Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the consumption of the starting carboxylic acid. The cited reaction was stirred for 2 days.[6]

  • Work-up and Purification:

    • Upon completion, concentrate the mixture under reduced pressure to remove the solvent.

    • Dissolve the crude residue in a larger volume of CH₂Cl₂ (e.g., 500 mL). The water-soluble urea byproduct from EDC can often be removed by washing the organic solution with dilute acid (e.g., 1M HCl) and then a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • The crude material can be purified by column chromatography on silica gel to yield the pure amide.[6]

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.

  • Acids and Bases: Handle all corrosive acids and bases with care.

  • Solvents: Chloroform and dichloromethane are suspected carcinogens. Minimize exposure and handle in a well-ventilated area.

Appendix: Synthesis of Starting Material

The required starting material, 4-Bromo-2,5-difluorobenzoic acid, is commercially available but can also be synthesized in the lab.[9][10]

Protocol: Synthesis of 4-Bromo-2,5-difluorobenzoic acid[11][12]

This procedure involves a lithium-halogen exchange followed by carboxylation with carbon dioxide (dry ice).

  • Setup: Add 1,4-dibromo-2,5-difluorobenzene (10.22 g, 38 mmol) to a flask with anhydrous diethyl ether (90 mL) under an argon atmosphere.

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath). Slowly add n-butyllithium (1.39 M in hexanes, 27.0 mL) dropwise over 30 minutes, maintaining the temperature at -78°C. Stir the resulting yellow suspension at this temperature for 2 hours.

  • Carboxylation: Add several small pellets of dry ice to the suspension. Allow the mixture to slowly warm to room temperature as it degasses.

  • Work-up: Acidify the mixture with 1 M HCl (500 mL). Extract the product with diethyl ether (5 x 200 mL).

  • Purification: Wash the combined organic extracts with water. Extract the product into a saturated aqueous sodium bicarbonate solution. Wash the aqueous extracts with methylene chloride, then re-acidify with HCl to precipitate the product. Extract the final product with diethyl ether, dry over MgSO₄, and concentrate to yield 4-Bromo-2,5-difluorobenzoic acid as a pale yellow solid.[11][12]

References

Application Notes and Protocols for Cross-Coupling Reactions of 4-Bromo-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of 4-Bromo-2,5-difluorobenzamide in Modern Synthesis

This compound is a versatile building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. Its utility stems from a unique combination of structural features: a reactive aryl bromide handle amenable to a wide array of palladium-catalyzed cross-coupling reactions, and the presence of two fluorine atoms and a primary amide group. The electron-withdrawing nature of the fluorine atoms modulates the electronic properties of the aromatic ring, influencing both reactivity and the physicochemical properties of the resulting coupled products, such as metabolic stability and binding affinity. The primary amide functionality offers a site for further derivatization or can act as a key pharmacophoric element.

This guide provides an in-depth exploration of the application of this compound in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. As a Senior Application Scientist, the following protocols and discussions are designed to be more than a simple set of instructions; they aim to provide a causal understanding of the experimental choices, ensuring both reproducibility and the flexibility to adapt these methods to new synthetic challenges.

I. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, prized for its mild conditions and broad functional group tolerance. When applied to this compound, it provides a direct route to a diverse range of 4-aryl-2,5-difluorobenzamides, which are of significant interest in medicinal chemistry.

Causality Behind Experimental Choices

The primary challenge in the Suzuki coupling of electron-deficient aryl halides, such as this compound, is to achieve efficient oxidative addition to the Pd(0) catalyst. The electron-withdrawing fluorine atoms decrease the electron density of the C-Br bond, which can sometimes slow this rate-limiting step. To overcome this, the choice of a highly active catalyst system is paramount.

  • Catalyst and Ligand Selection: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands are often superior for challenging substrates. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are designed to stabilize the Pd(0) species and accelerate both the oxidative addition and the subsequent reductive elimination steps. The use of a pre-catalyst, where the active Pd(0) is generated in situ from a stable Pd(II) source like Pd(OAc)₂, is a common and practical approach.

  • Base and Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation. For substrates that may be sensitive or prone to side reactions, a moderately strong base like potassium phosphate (K₃PO₄) is often a good choice. The solvent system, typically a mixture of an organic solvent (like dioxane or toluene) and water, is necessary to solubilize both the organic and inorganic reagents. Degassing the solvents is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Comparative Data for Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound, providing a baseline for expected outcomes.

Aryl Bromide PartnerBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-Bromoacetophenone2,5-Difluorophenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane11095
4-Bromobenzonitrile2,5-Difluorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O12088
4-Bromobenzoic AcidPhenylboronic acidAd-L-PdCl₂⊂dmβ-CDNa₂CO₃H₂O/MeOHRT>98
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1 v/v) by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl benzamide.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Ar-Br oxidative_addition Oxidative Addition ar_pd_ar Ar-Pd(II)-Ar'L₂ pd2_complex->ar_pd_ar Ar'B(OH)₂/Base transmetalation Transmetalation ar_pd_ar->pd0 Ar-Ar' product Ar-Ar' (Product) ar_pd_ar->product reductive_elimination Reductive Elimination reagents1 Ar-Br (this compound) reagents2 Ar'B(OH)₂ + Base

Catalytic cycle of the Suzuki-Miyaura reaction.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[1] For this compound, this reaction opens up a vast chemical space for the synthesis of novel derivatives with potential applications in drug discovery. A highly relevant and detailed protocol has been developed for the large-scale synthesis of 3-bromo-2,5-difluoroaniline from 1,3-dibromo-2,5-difluorobenzene, a close structural analogue.[2] The insights from this process are directly applicable.

Causality Behind Experimental Choices
  • Amine Source: While direct amination with ammonia is possible, it often requires high pressures and specialized equipment. A common and practical alternative is the use of an ammonia surrogate like benzophenone imine, which couples efficiently under standard Buchwald-Hartwig conditions. The resulting imine is then easily hydrolyzed to the primary aniline. For the synthesis of secondary or tertiary amines, the corresponding primary or secondary amine is used directly.

  • Catalyst and Ligand: The choice of ligand is critical for achieving high yields and preventing side reactions. For the amination of dibrominated substrates, a ligand that promotes selective mono-amination is desirable. Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) has been shown to be highly effective in this regard, likely due to its wide bite angle which favors the reductive elimination step.[2]

  • Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine or its complex with the palladium catalyst. Potassium phosphate (K₃PO₄) has proven to be an effective and practical choice, especially for large-scale applications.[2] Isopropyl acetate (iPrOAc) is a process-friendly solvent that allows for the telescoping of the C-N bond formation and subsequent hydrolysis steps.[2]

Comparative Data for Buchwald-Hartwig Amination
Aryl BromideAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1,3-dibromo-2,5-difluorobenzeneBenzophenone iminePd(dba)₂ / XantphosK₃PO₄iPrOAc8091 (of aniline after hydrolysis)[2]
4-bromotolueneMorpholine[Pd-DavePhos]₂[BF₄]₂NaOtBu1,4-Dioxane100>99
4-bromo-N,N-dimethylanilineMorpholinePd/NHC complextBuOKToluene85High (by NMR)
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a large-scale synthesis of a structurally related aniline and is expected to be highly effective for the amination of this compound.[2]

Materials:

  • This compound (1.0 equiv)

  • Benzophenone imine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.5 mol%)

  • Xantphos (1.2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (4.0 equiv)

  • Isopropyl acetate (iPrOAc), anhydrous and degassed

  • Schlenk flask or jacketed reactor

  • Inert gas supply (Argon or Nitrogen)

  • Aqueous Hydrochloric Acid (for hydrolysis)

Procedure:

  • Reaction Setup: To a dry reactor under an inert atmosphere, add K₃PO₄ (4.0 equiv), Pd₂(dba)₃ (0.005 equiv), and Xantphos (0.012 equiv).

  • Reagent Addition: Add a solution of this compound (1.0 equiv) and benzophenone imine (1.1 equiv) in degassed iPrOAc.

  • Reaction: Heat the mixture to 80 °C and stir until the reaction is complete as monitored by LC-MS.

  • Hydrolysis: Cool the reaction mixture and add aqueous HCl. Stir until the imine is fully hydrolyzed to the corresponding primary amine.

  • Work-up and Isolation: Separate the aqueous layer and adjust the pH to isolate the product. The product can be extracted with an organic solvent.

  • Purification: The crude product can be purified by crystallization or column chromatography.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Ar-Br oxidative_addition Oxidative Addition amido_complex Ar-Pd(II)(NR'R'')L pd2_complex->amido_complex HNR'R''/Base amine_coordination Amine Coordination & Deprotonation amido_complex->pd0 Ar-NR'R'' product Ar-NR'R'' (Product) amido_complex->product reductive_elimination Reductive Elimination reagents1 Ar-Br reagents2 HNR'R'' + Base Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Oxidative Addition (Ar-Br) pd_alkynyl Ar-Pd(II)(C≡CR)L₂ pd2_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination product Ar-C≡CR (Product) pd_alkynyl->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide RC≡CH / Base cu_acetylide->cu_halide to Pd cycle Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Monitoring & Work-up cluster_purification Purification reagents Weigh Reagents: Aryl Bromide, Coupling Partner, Catalyst, Ligand, Base setup Assemble under Inert Gas (Ar or N₂) reagents->setup glassware Dry Glassware: Oven or flame-dry Schlenk flask glassware->setup degas Add Degassed Solvents setup->degas heat Heat to Temperature & Stir degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute, & Perform Aqueous Wash monitor->workup Reaction Complete dry Dry Organic Layer & Concentrate workup->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

References

Application Notes & Protocols: 4-Bromo-2,5-difluorobenzamide as a Strategic Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry, offering modulated pharmacokinetic and pharmacodynamic properties. This guide details the utility of 4-Bromo-2,5-difluorobenzamide, a versatile and strategically functionalized building block, for the synthesis of diverse heterocyclic scaffolds. We provide in-depth scientific rationale, validated step-by-step protocols, and field-proven insights for leveraging its key reactive sites: the C-Br bond for palladium-catalyzed cross-coupling, the amide moiety for cyclization reactions, and the activated aromatic core. This document serves as a practical guide for researchers in drug discovery and organic synthesis to accelerate the development of novel molecular entities.

Introduction: The Strategic Advantage of this compound

The incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity. This compound emerges as a particularly valuable reagent due to its trifecta of reactive sites.[1] The bromine atom at the C4 position serves as a versatile handle for robust and predictable carbon-carbon and carbon-nitrogen bond formation via transition-metal catalysis.[2] The fluorine atoms at C2 and C5 powerfully influence the electronic properties of the ring, activating it for certain transformations while also providing sites for potential hydrogen bonding in a final drug-receptor interaction. Finally, the benzamide functional group is not merely a passive substituent; it is an active participant in cyclization cascades to form fused heterocyclic systems like quinazolinones, which are prevalent in many biologically active compounds.[3][4]

This guide begins with the practical synthesis of the title compound from its more common carboxylic acid precursor, followed by detailed protocols for its application in cornerstone synthetic transformations.

Preparation of this compound

While this compound is commercially available, it is often synthesized from the corresponding carboxylic acid, which is typically more accessible and cost-effective.[5][6] The following two-step, one-pot protocol is a reliable method for this conversion.

Protocol 2.1: Synthesis from 4-Bromo-2,5-difluorobenzoic Acid

Scientific Rationale: This protocol first converts the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂), with a catalytic amount of DMF accelerating the reaction. The crude acyl chloride is then immediately subjected to ammonolysis with aqueous ammonia to yield the desired primary amide. This method is efficient and avoids the isolation of the moisture-sensitive acyl chloride.

Workflow Diagram:

cluster_start Step 1: Acyl Chloride Formation cluster_react Step 2: Ammonolysis cluster_end Workup & Isolation A 4-Bromo-2,5-difluorobenzoic Acid B Add SOCl₂ (2 eq) DMF (cat.) A->B C Heat to 80°C, 1.5h B->C D Cool to RT, Evaporate excess SOCl₂ C->D E Dissolve residue in Chloroform D->E F Add aq. NH₃ (28 wt%) dropwise at 5°C E->F G Stir 30 min at 5°C F->G H Extract with Chloroform G->H I Dry organic layer, Concentrate H->I J This compound I->J

Caption: Workflow for the synthesis of this compound.

Materials:

  • 4-Bromo-2,5-difluorobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic, ~0.05 eq)

  • Chloroform (CHCl₃)

  • Aqueous Ammonia (28 wt%)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-Bromo-2,5-difluorobenzoic acid (1.0 eq), thionyl chloride (2.0 eq), and a catalytic drop of DMF.

  • Acyl Chloride Formation: Heat the mixture to 80°C and stir for 1.5 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Ammonolysis: Dissolve the resulting crude acyl chloride residue in chloroform. Cool the solution to 5°C in an ice bath.

  • Add 28 wt% aqueous ammonia dropwise to the stirred solution. Maintain the temperature at 5°C during the addition. An exothermic reaction and precipitation of the product will be observed.

  • Reaction Completion: Stir the mixture at 5°C for an additional 30 minutes after the addition is complete.[5]

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform (3x).

  • Isolation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound, which can be used directly or purified further by recrystallization.

Palladium-Catalyzed Cross-Coupling: The C-Br Bond as a Synthetic Linchpin

The C(sp²)–Br bond is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[2] The electron-deficient nature of the aromatic ring in this compound generally leads to efficient oxidative addition, the first and often rate-limiting step in the catalytic cycle.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for forming C-C bonds by coupling the aryl bromide with an organoboron species.[7][8] It is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and their esters.

Scientific Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[8] The choice of base is critical for activating the boronic acid to facilitate transmetalation.[9]

Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition Product Ar-R ArPdR Ar-Pd(II)L₂-R ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product->ArPdR ArBr Ar-Br ArBr->ArPdBr RBOH R-B(OH)₂ RBOB [R-B(OH)₃]⁻ RBOH->RBOB Base Base Base->RBOB RBOB->ArPdBr Start This compound Step1 Buchwald-Hartwig Amination (e.g., with Anthranilate ester) Pd Catalyst, Ligand, Base Start->Step1 Intermediate N-Acylanthranilamide Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Acid or Base catalysis, Heat) Intermediate->Step2 Product Substituted Quinazolinone Derivative Step2->Product

References

Application Notes and Protocols: Derivatization of 4-Bromo-2,5-difluorobenzamide for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the benzamide scaffold stands out as a "privileged" structural motif, consistently appearing in a multitude of clinically successful drugs.[1] Its prevalence is attributed to a unique combination of physicochemical properties: the amide group's ability to act as both a hydrogen bond donor and acceptor, and the synthetic tractability of the aromatic ring, which allows for systematic modification to optimize pharmacokinetic and pharmacodynamic profiles.[1] The strategic introduction of fluorine atoms, as seen in the 4-Bromo-2,5-difluorobenzamide scaffold, further enhances metabolic stability and binding affinity through favorable electronic interactions. This application note provides a comprehensive guide for the derivatization of this compound, a versatile starting material for the construction of compound libraries aimed at extensive Structure-Activity Relationship (SAR) studies.

The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling and substitution reactions. This allows for the systematic exploration of chemical space around the core scaffold, a critical step in the hit-to-lead and lead optimization phases of drug discovery. By methodically altering the substituent at this position, researchers can probe the steric, electronic, and lipophilic requirements of the target binding site, thereby elucidating the key interactions that drive biological activity. The following sections will detail robust protocols for several key derivatization strategies, provide insights into the rationale behind experimental design, and offer a framework for interpreting the resulting SAR data.

Strategic Derivatization of the 4-Bromo Position

The primary focus of these protocols is the functionalization of the C4-Br bond. The electron-withdrawing nature of the fluorine atoms and the benzamide group can influence the reactivity of the aryl bromide, making it amenable to several powerful synthetic transformations. The choice of reaction will depend on the desired diversity of the compound library.

Key Derivatization Strategies:
  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are among the most powerful tools for C-C, C-N, and C-O bond formation.

    • Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or alkyl groups.

    • Buchwald-Hartwig Amination: For the introduction of a wide range of primary and secondary amines.

    • Sonogashira Coupling: For the installation of terminal alkynes.

  • Nucleophilic Aromatic Substitution (SNAr): While less common for aryl bromides compared to fluorides or chlorides, under certain conditions with highly activated systems or specific nucleophiles, this pathway can be exploited.

The following diagram illustrates the general workflow for an SAR study starting from this compound.

SAR_Workflow cluster_start Starting Material cluster_reactions Derivatization Strategies cluster_library Compound Library cluster_screening Screening & Analysis cluster_optimization Lead Optimization A This compound B Suzuki-Miyaura Coupling (Aryl/Alkyl Boronic Acids/Esters) A->B C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C D Sonogashira Coupling (Terminal Alkynes) A->D E Diverse Library of 4-Substituted-2,5-difluorobenzamides B->E C->E D->E F Biological Screening (e.g., in vitro assays) E->F G Data Analysis & SAR F->G H Identification of Lead Compounds G->H

Caption: Workflow for SAR studies starting from this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds.[2][3] It is particularly valuable in medicinal chemistry for the synthesis of biaryl and related structures.

Rationale:

This protocol is designed to couple a variety of aryl and heteroaryl boronic acids or esters to the 4-position of the benzamide scaffold. The choice of a palladium catalyst with appropriate ligands is crucial for achieving high yields and tolerating a broad range of functional groups. The use of a base is necessary to facilitate the transmetalation step in the catalytic cycle.[3]

Materials:
  • This compound

  • Aryl- or heteroaryl-boronic acid or pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water mixture (4:1), or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:
  • To a flame-dried reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst (0.05 eq) to the vessel.

  • Add the degassed solvent system (e.g., dioxane/water 4:1 v/v) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted-2,5-difluorobenzamide.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product A This compound D Inert Atmosphere Degassed Solvent Heat (80-100 °C) A->D B Aryl/Heteroaryl Boronic Acid/Ester B->D C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) C->D E Aqueous Workup Extraction D->E F Column Chromatography E->F G 4-Aryl/Heteroaryl- 2,5-difluorobenzamide F->G

Caption: Suzuki-Miyaura cross-coupling workflow.

Protocol 2: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds, providing access to a wide range of aniline derivatives.

Rationale:

This protocol is designed for the synthesis of 4-amino-2,5-difluorobenzamide derivatives. The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this reaction, as it promotes the reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

Materials:
  • This compound

  • Primary or secondary amine (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5 - 2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:
  • In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a flame-dried reaction vessel.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the vessel and heat to 80-110 °C, stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to yield the desired 4-amino-2,5-difluorobenzamide derivative.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are generally preferred for aryl bromides, SNAr can be a viable alternative, particularly with strong nucleophiles and under forcing conditions. The electron-withdrawing fluorine atoms on the ring can help to activate the substrate towards nucleophilic attack.[4][5]

Rationale:

This protocol provides a general framework for exploring SNAr reactions. The success of this approach is highly dependent on the nucleophile and reaction conditions. It offers a metal-free alternative for introducing certain functionalities.

Materials:
  • This compound

  • Nucleophile (e.g., sodium thiophenoxide, sodium methoxide, or a secondary amine like piperidine, 2-5 equivalents)

  • Polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • Optional: Base (e.g., K₂CO₃, if the nucleophile is an alcohol or thiol)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:
  • To a reaction vessel, add this compound and the polar aprotic solvent.

  • If required, add the base.

  • Add the nucleophile to the mixture.

  • Heat the reaction to a temperature between 100-150 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with an appropriate organic solvent.

  • Wash the organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Interpretation and SAR Analysis

The library of synthesized compounds should be subjected to biological screening to determine their activity against the target of interest. The resulting data can be compiled into a table to facilitate SAR analysis.

Example SAR Data Table
Compound IDR Group at C4-PositionIC₅₀ (nM)
Parent -Br>10,000
1a -Phenyl850
1b -4-Methoxyphenyl420
1c -4-Chlorophenyl1200
2a -Morpholinyl250
2b -N-Methylpiperazinyl150
3a -Phenylethynyl980
Analysis of SAR Trends:
  • Electronic Effects: Comparing compounds 1a , 1b , and 1c suggests that electron-donating groups at the para-position of the phenyl ring (e.g., -OCH₃) enhance activity, while electron-withdrawing groups (e.g., -Cl) are detrimental. This could indicate a preference for an electron-rich substituent in the binding pocket.

  • Steric and Conformational Effects: The introduction of cyclic amines at the 4-position (compounds 2a and 2b ) leads to potent inhibitors. The higher potency of the N-methylpiperazinyl derivative (2b ) compared to the morpholinyl analog (2a ) may be due to a favorable interaction of the basic nitrogen or a better fit within the binding site.

  • Lipophilicity and Solubility: The various substituents will alter the physicochemical properties of the compounds. It is important to correlate biological activity with properties like cLogP and aqueous solubility to understand their impact on cell permeability and overall drug-likeness.

Conclusion

This compound is a highly valuable and versatile starting material for the generation of diverse compound libraries for SAR studies. The protocols outlined in this application note provide robust and reproducible methods for its derivatization via palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. A systematic exploration of the chemical space around the benzamide core, guided by the principles of medicinal chemistry, can lead to the identification of potent and selective modulators of biological targets. The careful analysis of the resulting SAR data is paramount for the rational design of next-generation therapeutic agents.

References

experimental procedure for N-alkylation of 4-Bromo-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the N-alkylation of 4-bromo-2,5-difluorobenzamide, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The procedure detailed herein utilizes a classic Williamson ether synthesis-type approach, adapted for the specific reactivity of benzamides. This document offers in-depth explanations of the mechanistic considerations, procedural steps, and troubleshooting strategies to ensure reproducible and high-yield synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The N-alkylation of amides is a fundamental C-N bond-forming reaction in organic chemistry. The resulting N-substituted amides are prevalent structural motifs in a vast array of biologically active molecules. This compound is a valuable building block, and its N-alkylation provides access to a diverse range of derivatives for structure-activity relationship (SAR) studies.

The primary challenge in the N-alkylation of amides lies in the relatively low nucleophilicity of the amide nitrogen due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group.[1][2] To overcome this, the amide must first be deprotonated with a sufficiently strong base to form the corresponding amidate anion, a much more potent nucleophile.[1][3][4] This application note details a robust protocol for this transformation, focusing on the widely applicable reaction with alkyl halides.

Mechanistic Rationale: The SN2 Pathway

The N-alkylation of an amide with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] The key steps are:

  • Deprotonation: A strong base removes the acidic proton from the amide nitrogen, generating a highly nucleophilic amidate anion. The choice of base is critical; it must be strong enough to deprotonate the amide (pKa ≈ 17) but not so strong as to cause unwanted side reactions.[8]

  • Nucleophilic Attack: The amidate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted backside attack.[5][7][9] This step results in the formation of the new C-N bond and the displacement of the halide leaving group.

For a successful SN2 reaction, primary alkyl halides are preferred as they are less sterically hindered. Secondary alkyl halides may also be used, but may lead to competing elimination reactions. Tertiary alkyl halides are generally unsuitable due to significant steric hindrance, which favors elimination.[7]

Experimental Workflow

The overall experimental procedure can be visualized as a three-stage process: reaction setup, execution and monitoring, and finally, product workup and purification.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup1 Dry Glassware & Inert Atmosphere setup2 Add this compound setup1->setup2 setup3 Add Anhydrous Solvent (e.g., THF) setup2->setup3 reaction1 Cool to 0 °C setup3->reaction1 Proceed to Reaction reaction2 Add Base (e.g., NaH) reaction1->reaction2 reaction3 Stir for Deprotonation reaction2->reaction3 reaction4 Add Alkyl Halide reaction3->reaction4 reaction5 Warm to RT & Stir reaction4->reaction5 workup1 Quench Reaction reaction5->workup1 Reaction Complete (TLC) workup2 Aqueous Workup workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4

Caption: A high-level overview of the N-alkylation procedure.

Detailed Experimental Protocol

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

    • Dissolve the starting material in anhydrous THF or DMF (to a concentration of 0.1-0.5 M).

  • Deprotonation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved, and the addition should be done slowly to control the effervescence.

    • Allow the mixture to stir at 0 °C for 30-60 minutes, or until the hydrogen evolution ceases.

  • Alkylation:

    • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[10]

  • Work-up:

    • Once the reaction is complete, as indicated by TLC, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[10]

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Key Reaction Parameters and Troubleshooting

ParameterRecommended ConditionRationale & Troubleshooting
Base Sodium Hydride (NaH)A strong, non-nucleophilic base that effectively deprotonates the amide.[3] Other strong bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) can also be used.[2][3] Incomplete deprotonation will lead to low yields.
Solvent Anhydrous THF or DMFPolar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophile.[5][6] Ensure the solvent is anhydrous, as water will quench the base and the amidate anion.[11]
Temperature 0 °C to Room TemperatureThe initial deprotonation is exothermic and should be controlled at 0 °C. The alkylation step can often proceed at room temperature. For less reactive alkyl halides, gentle heating may be required to increase the reaction rate.[10]
Alkylating Agent Primary Alkyl HalidePrimary halides are most effective for SN2 reactions.[7] Secondary halides may lead to elimination byproducts. The reactivity order is generally I > Br > Cl.
Side Reactions O-alkylationWhile N-alkylation is generally favored, some O-alkylation can occur, especially with more reactive alkylating agents.[12] Using a less polar solvent can sometimes favor N-alkylation.[11][12]

Logical Troubleshooting Flowchart

troubleshooting_flowchart start Low or No Product Formation check_base Was the base active and added correctly? start->check_base check_solvent Was the solvent anhydrous? start->check_solvent check_temp Was the reaction temperature appropriate? start->check_temp check_alkyl_halide Is the alkyl halide reactive enough? start->check_alkyl_halide solution_base Use fresh, high-quality base. Ensure proper inert atmosphere. check_base->solution_base solution_solvent Use freshly distilled or commercially available anhydrous solvent. check_solvent->solution_solvent solution_temp Increase reaction temperature or time for sluggish reactions. check_temp->solution_temp solution_alkyl_halide Consider using a more reactive halide (e.g., iodide instead of bromide). check_alkyl_halide->solution_alkyl_halide side_products Significant Side Products Observed o_alkylation O-alkylation product detected? side_products->o_alkylation elimination Elimination product detected? side_products->elimination solution_o_alkylation Try a less polar solvent to favor N-alkylation. o_alkylation->solution_o_alkylation solution_elimination Use a primary alkyl halide if possible. Lower reaction temperature. elimination->solution_elimination

Caption: A troubleshooting guide for common issues in N-alkylation.

Conclusion

The N-alkylation of this compound is a versatile and crucial reaction for the synthesis of novel compounds in medicinal and materials chemistry. The protocol outlined in this application note provides a reliable and reproducible method for achieving this transformation. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can successfully synthesize a wide range of N-alkylated derivatives.

References

Application Note: A Robust and Scalable Synthesis of 4-Bromo-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromo-2,5-difluorobenzamide

This compound is a key halogenated aromatic intermediate with significant applications in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1][2] Its structural motifs are frequently incorporated into compounds designed to exhibit specific biological activities. The efficient, safe, and scalable production of this intermediate is therefore a critical step in the supply chain for numerous high-value final products.

This application note provides a comprehensive guide for the scale-up synthesis of this compound from its corresponding carboxylic acid. The protocol detailed herein is designed for robustness and high yield, with a strong emphasis on the practical safety measures required for handling the reagents involved at an industrial scale.

Synthetic Strategy: From Carboxylic Acid to Amide

The most direct and industrially viable route to this compound is the conversion of 4-Bromo-2,5-difluorobenzoic acid. While several laboratory-scale methods exist for amide bond formation, such as using peptide coupling agents (e.g., EDC, HBTU), these are often not economically feasible for large-scale production due to high reagent costs and complex purification procedures.[3][4][5]

A more classical and cost-effective approach involves a two-step, one-pot process:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride intermediate.

  • Amination: The acyl chloride is then reacted with an ammonia source to form the final amide product.

For this process, thionyl chloride (SOCl₂) is selected as the activating agent. This choice is strategic for scale-up operations because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction vessel, driving the equilibrium towards the product and simplifying the work-up.[6] Aqueous ammonia serves as a readily available and efficient nucleophile for the final amination step.[3]

Process Chemistry and Workflow

The overall synthetic transformation is illustrated below. The process begins with the activation of the carboxylic acid using thionyl chloride, catalyzed by a small amount of N,N-dimethylformamide (DMF), to form the intermediate acyl chloride. This is immediately followed by a controlled reaction with aqueous ammonia to yield the desired this compound.

Reaction_Mechanism cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Start 4-Bromo-2,5-difluorobenzoic Acid Intermediate 4-Bromo-2,5-difluorobenzoyl Chloride Start->Intermediate SOCl₂, cat. DMF Heat (e.g., 80°C) (-SO₂, -HCl) Final This compound Intermediate->Final NH₃(aq) Solvent (e.g., Chloroform) Cooling (e.g., 5°C)

Caption: Reaction scheme for the two-step synthesis of this compound.

Critical Safety Protocols: Handling Thionyl Chloride at Scale

Thionyl chloride is a highly reactive, corrosive, and toxic substance that demands stringent safety protocols.[7][8] A thorough risk assessment must be conducted before commencing any scale-up operation.

  • Violent Reaction with Water: Thionyl chloride reacts violently with water, releasing toxic and corrosive gases (SO₂ and HCl).[7][9] All equipment must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.

  • Personal Protective Equipment (PPE): Full personal protective equipment is mandatory. This includes, at a minimum:

    • Chemical-resistant gloves (e.g., Butyl rubber or Viton).[7]

    • A complete chemical-resistant suit.[8]

    • Tightly fitting safety goggles and a full-face shield (minimum 8-inch).[7]

    • Respiratory protection, such as a self-contained breathing apparatus (SCBA) or a respirator with an appropriate acid gas cartridge, especially during transfers and charging operations.[8][10]

  • Engineering Controls: All manipulations must be performed in a well-ventilated area, preferably within a walk-in fume hood or a closed-system reactor equipped with a scrubber to neutralize evolved HCl and SO₂ gases.[11]

  • Emergency Preparedness: An eyewash station and an emergency safety shower must be immediately accessible.[11] Spill kits containing inert absorbent materials (e.g., sand, vermiculite) must be readily available. Do not use water to clean up spills. [7][10]

  • Storage: Store thionyl chloride in a cool, dry, well-ventilated area away from incompatible materials such as bases, alcohols, and amines.[11] Containers must be kept tightly sealed.[7]

  • Waste Disposal: All waste materials, including empty containers and contaminated absorbents, must be treated as hazardous waste and disposed of according to institutional and local regulations.[11]

Detailed Scale-Up Protocol

This protocol is based on a starting scale of 53.28 g (0.225 mol) of 4-Bromo-2,5-difluorobenzoic acid, as adapted from established literature procedures.[3]

Reagent and Equipment Preparation
  • Ensure the reaction vessel (a 1 L, three-necked, round-bottom flask or a suitably sized glass-lined reactor) is clean and thoroughly dried in an oven.

  • Equip the reactor with a mechanical stirrer, a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution), and a temperature probe.

  • Assemble all glassware and purge the system with dry nitrogen.

Data Tables for Synthesis

Table 1: Reagent Properties and Stoichiometry

ReagentMolar Mass ( g/mol )Amount (g)Amount (mol)EquivalentsDensity (g/mL)Volume (mL)
4-Bromo-2,5-difluorobenzoic acid237.0153.280.2251.0--
Thionyl Chloride (SOCl₂)118.97196.31.657.31.64119.7
N,N-Dimethylformamide (DMF)73.090.640.00870.0390.9440.68
Chloroform (CHCl₃)119.38---1.48300
Aqueous Ammonia (28 wt%)17.03 (NH₃)--Excess~0.9300

Table 2: Process Parameters and Expected Outcome

ParameterValueNotes
Step 1: Temperature 80 °CTo facilitate the formation of the acyl chloride.
Step 1: Reaction Time 1.5 - 2 hoursMonitor for cessation of gas evolution.
Step 2: Temperature 0 - 10 °C (Target 5 °C)Critical to control the exothermic amidation reaction.
Step 2: Reaction Time 30 - 60 minutesStirring at low temperature after addition is complete.
Expected Yield 85-95%Based on starting carboxylic acid.
Expected Purity >98% (after crystallization)Purity can be assessed by HPLC and ¹H NMR.
Final Product Form White to off-white solid

Step-by-Step Procedure

Process_Workflow start Start charge_reactor Reactor Charging Charge 4-Bromo-2,5-difluorobenzoic acid. Add Thionyl Chloride and DMF catalyst under N₂. start->charge_reactor end End Product: This compound acyl_chloride_formation Acyl Chloride Formation Heat mixture to 80°C. Stir for 1.5 hours until gas evolution ceases. charge_reactor->acyl_chloride_formation remove_socl2 Excess Reagent Removal Cool to room temperature. Remove excess SOCl₂ under reduced pressure. acyl_chloride_formation->remove_socl2 dissolve Dissolution Dissolve residue in Chloroform. Cool the solution to 5°C in an ice/water bath. remove_socl2->dissolve amidation Amidation Add 28% aqueous ammonia dropwise. Maintain temperature below 10°C. Stir for 30 minutes at 5°C. dissolve->amidation workup Work-up & Isolation Separate organic layer. Wash with water and brine. Dry over MgSO₄. Concentrate in vacuo. amidation->workup purification Purification Recrystallize crude solid from a suitable solvent (e.g., ethanol/water). Dry the purified solid under vacuum. workup->purification purification->end

Caption: Scalable workflow for the synthesis and purification of this compound.

Protocol:

  • Reactor Charging (Step 1): Under a nitrogen atmosphere, charge the dry reactor with 4-Bromo-2,5-difluorobenzoic acid (53.28 g, 0.225 mol).

  • To the stirred solid, add thionyl chloride (119.7 mL, 1.65 mol) followed by the catalytic amount of DMF (0.68 mL).

  • Acyl Chloride Formation: Begin heating the reaction mixture to 80 °C. Maintain this temperature with stirring for 1.5 to 2 hours. The reaction is complete when the evolution of gas (HCl and SO₂) subsides.

  • Removal of Excess Thionyl Chloride: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure. This step is crucial and should be performed with an efficient vacuum trap system.

  • Amidation (Step 2): Once the excess thionyl chloride is removed, dissolve the resulting oily residue in chloroform (300 mL).

  • Cool the chloroform solution to 5 °C using an ice/water bath.

  • Slowly add 28 wt% aqueous ammonia (300 mL) dropwise to the cooled, stirred solution. The rate of addition should be controlled to maintain the internal temperature below 10 °C to manage the exothermic reaction.

  • After the addition is complete, continue to stir the mixture at 5 °C for an additional 30 minutes.

  • Work-up and Isolation: Allow the mixture to warm to room temperature. Transfer the biphasic mixture to a separatory funnel.

  • Separate the organic (bottom) layer. Extract the aqueous layer with an additional portion of chloroform (e.g., 50 mL).

  • Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound as a solid.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a white to off-white crystalline solid. Dry the final product in a vacuum oven.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. The chosen method, proceeding via an acyl chloride intermediate, is well-suited for industrial production due to its efficiency, use of cost-effective reagents, and straightforward work-up. The paramount importance of rigorous safety procedures, particularly when handling thionyl chloride, cannot be overstated and is integral to the successful implementation of this synthesis at any scale. The provided workflow and parameters serve as a robust foundation for researchers and process chemists in the drug development and fine chemical sectors.

References

Application Notes & Protocols: The Strategic Use of 4-Bromo-2,5-difluorobenzamide in the Synthesis of Potent GPR119 Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in metabolic diseases.

Abstract

G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and obesity due to its dual mechanism of action: stimulating glucose-dependent insulin secretion and promoting the release of incretin hormones like GLP-1.[1][2] The development of potent, selective, and orally bioavailable small-molecule GPR119 agonists is a key focus of modern drug discovery. This guide provides an in-depth analysis of the application of 4-Bromo-2,5-difluorobenzamide , a critical halogenated aromatic intermediate, in the synthesis of these promising therapeutic agents. We will explore the mechanistic rationale for its use, detail a representative synthetic protocol via Suzuki cross-coupling, and contextualize its role within the broader GPR119 signaling pathway.

The Therapeutic Rationale for Targeting GPR119

GPR119 is a Class A GPCR predominantly expressed on pancreatic β-cells and intestinal enteroendocrine L-cells.[3] Its activation by an agonist initiates a Gαs-mediated signaling cascade, leading to a rise in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This elevation in cAMP has two profound, synergistic effects on glucose homeostasis:

  • Direct Pancreatic Action: In pancreatic β-cells, increased cAMP potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependency is a critical safety feature, minimizing the risk of hypoglycemia that can occur with other classes of antidiabetic drugs.[2]

  • Indirect Incretin Effect: In intestinal L-cells, GPR119 activation stimulates the release of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones further amplify the insulin response from the pancreas and also contribute to satiety and potential weight management benefits.[2][6]

This dual-action profile makes GPR119 agonists a highly attractive therapeutic strategy for managing the complex pathophysiology of type 2 diabetes.[7]

GPR119 Signaling Pathway

The activation of GPR119 triggers a well-defined downstream signaling pathway, crucial for its therapeutic effects.

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Receptor Gs Gαs Protein GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes Conversion Agonist GPR119 Agonist Agonist->GPR119 Binds Gs->AC Activates ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles Promotes Exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

Caption: GPR119 signaling cascade initiated by agonist binding.

This compound: A Key Synthetic Building Block

The development of synthetic GPR119 agonists requires modular chemical scaffolds that can be readily diversified to optimize potency, selectivity, and pharmacokinetic properties.[8][9] this compound serves as an ideal "eastern" fragment or building block for many agonist designs for several critical reasons.

  • Orthogonal Reactivity: The bromine atom provides a reliable chemical handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10] This allows for the efficient and robust formation of a carbon-carbon bond, connecting the benzamide moiety to the rest of the agonist scaffold.

  • Structural and Electronic Influence: The two fluorine atoms are not merely passive substituents. Their strong electron-withdrawing nature influences the electronic properties of the aromatic ring, which can be crucial for receptor binding affinity and modulating the pKa of the molecule.[10]

  • Pharmacophore Contribution: In many published GPR119 agonist structures, a substituted benzamide or a similar polar, hydrogen-bonding group is a recurring feature.[11] This suggests the benzamide moiety plays a direct role in interacting with key amino acid residues within the GPR119 binding pocket.

Physicochemical Properties
PropertyValueSource
CAS Number 28314-82-1[12]
Molecular Formula C₇H₃BrF₂O₂[13]
Molecular Weight 237.98 g/mol [13]
Appearance White to yellow solid[14]
Purity Typically ≥97%[14]
Solubility Sparingly soluble in water[12]

Application Protocol: Suzuki Coupling for GPR119 Agonist Core Synthesis

This section details a representative, field-proven protocol for the Suzuki cross-coupling of this compound with a generic heterocyclic boronic acid partner, a common strategy in the synthesis of GPR119 agonists.

Reaction Scheme:

Caption: General Suzuki coupling reaction workflow.

Materials and Reagents
ReagentM.W.Moles (equiv.)Mass / VolumePurpose
This compound237.981.0 mmol (1.0)238 mgStarting Material
Heterocyclic Boronic AcidVaries1.2 mmol (1.2)VariesCoupling Partner
Pd(dppf)Cl₂·CH₂Cl₂816.640.05 mmol (0.05)41 mgPalladium Catalyst
Sodium Carbonate (Na₂CO₃)105.993.0 mmol (3.0)318 mgBase
1,4-Dioxane--8 mLSolvent
Water--2 mLCo-solvent
Step-by-Step Protocol
  • Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (238 mg, 1.0 mmol), the heterocyclic boronic acid (1.2 mmol), and sodium carbonate (318 mg, 3.0 mmol).

    • Causality Insight: Using a slight excess (1.2 eq) of the boronic acid ensures complete consumption of the limiting bromide starting material. Sodium carbonate is a common, effective inorganic base for Suzuki couplings that facilitates the crucial transmetalation step.

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂, 41 mg, 0.05 mmol).

    • Expertise Note: The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium(0) active species and promotes high catalytic turnover, making it an excellent choice for coupling with electron-deficient aryl bromides.

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Trustworthiness Principle: Degassing is a critical, self-validating step. It removes dissolved oxygen, which can oxidize the active Pd(0) catalyst to inactive Pd(II), thereby preventing reaction failure.

  • Reaction Execution: Place the flask under a positive pressure of argon or nitrogen. Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate (25 mL) and water (25 mL). c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). e. Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the medicinal chemist's toolbox for the construction of novel GPR119 agonists. Its defined reactivity in robust cross-coupling reactions allows for the systematic exploration of chemical space to identify candidates with optimal therapeutic profiles. While several GPR119 agonists have advanced to clinical trials, the quest for a marketed drug continues.[3][11] The continued application of strategic building blocks like this compound, combined with advanced structure-based drug design, will be instrumental in developing the next generation of therapies for type 2 diabetes and related metabolic disorders.

References

The Strategic Role of the 4-Bromo-2,5-difluorobenzoyl Scaffold in Agrochemical Innovation: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Benzamides in Modern Agrochemicals

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. The 4-bromo-2,5-difluorobenzoyl moiety, in particular, represents a versatile and highly valuable building block. While direct applications of 4-Bromo-2,5-difluorobenzamide in commercially significant agrochemicals are not extensively documented in publicly available literature, the closely related precursor, 4-bromo-2,5-difluorobenzoic acid , serves as a pivotal intermediate. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the application of this chemical scaffold, focusing on the synthesis of key intermediates and their potential derivatization pathways toward novel agrochemical candidates. The principles and protocols outlined herein are designed to be a self-validating system, grounded in established chemical transformations and mechanistic understanding.

Core Concepts: Why the 4-Bromo-2,5-difluorobenzoyl Moiety is a Privileged Scaffold

The utility of the 4-bromo-2,5-difluorobenzoyl scaffold in the design of bioactive molecules, including potential pesticides and herbicides, can be attributed to several key features:

  • Metabolic Stability: The presence of fluorine atoms can block sites of oxidative metabolism, leading to increased bioavailability and a longer duration of action in the target organism.

  • Enhanced Binding Affinity: The strong electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors, thereby increasing the potency of the active ingredient.

  • Lipophilicity and Membrane Permeability: The strategic placement of fluorine atoms can modulate the lipophilicity of a molecule, which is a critical parameter for its ability to cross biological membranes and reach its site of action.

  • Synthetic Versatility: The bromine atom provides a reactive handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. The carboxylic acid and its derivatives (such as the amide) serve as key points for further chemical elaboration.

This combination of properties makes the 4-bromo-2,5-difluorobenzoyl scaffold a prime candidate for library synthesis and lead optimization in agrochemical discovery programs.

Experimental Protocols and Synthetic Pathways

This section details the synthesis of the key intermediate, 4-bromo-2,5-difluorobenzoic acid, and its subsequent conversion to the corresponding amide, this compound. These protocols are foundational for researchers aiming to explore the chemical space around this scaffold.

Protocol 1: Synthesis of 4-Bromo-2,5-difluorobenzoic Acid

This protocol describes the synthesis of 4-bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene via a lithium-halogen exchange followed by carboxylation.

Reaction Scheme:

Protocol_1 1,4-Dibromo-2,5-difluorobenzene 1,4-Dibromo-2,5-difluorobenzene Intermediate_Lithium_Salt Lithium Intermediate 1,4-Dibromo-2,5-difluorobenzene->Intermediate_Lithium_Salt 1. n-BuLi, THF, -78°C 4-Bromo-2,5-difluorobenzoic_acid 4-Bromo-2,5-difluorobenzoic_acid Intermediate_Lithium_Salt->4-Bromo-2,5-difluorobenzoic_acid 2. CO2 (dry ice) 3. H+ workup

Caption: Synthesis of 4-Bromo-2,5-difluorobenzoic acid.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
1,4-Dibromo-2,5-difluorobenzene327-51-5271.8910.0 g (36.8 mmol)
n-Butyllithium (2.5 M in hexanes)109-72-864.0616.2 mL (40.5 mmol)
Anhydrous Tetrahydrofuran (THF)109-99-972.11150 mL
Dry Ice (solid CO₂)124-38-944.01Excess
Diethyl Ether60-29-774.12As needed
2 M Hydrochloric Acid (HCl)7647-01-036.46As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,4-dibromo-2,5-difluorobenzene (10.0 g, 36.8 mmol) and anhydrous THF (150 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (16.2 mL of a 2.5 M solution in hexanes, 40.5 mmol) dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • In a separate beaker, crush an excess of dry ice and quickly add it in small portions to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Add 2 M HCl (100 mL) and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford 4-bromo-2,5-difluorobenzoic acid as a white to off-white solid.

Causality and Experimental Choices:

  • Low Temperature: The lithium-halogen exchange is performed at -78 °C to prevent side reactions, such as the deprotonation of the aromatic ring by the highly basic n-butyllithium.

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to ensure the reaction proceeds to completion.

  • Excess Dry Ice: A large excess of carbon dioxide is used to ensure complete carboxylation of the generated organolithium intermediate.

Protocol 2: Synthesis of this compound

This protocol details the conversion of 4-bromo-2,5-difluorobenzoic acid to this compound via an acid chloride intermediate.

Reaction Scheme:

Protocol_2 4-Bromo-2,5-difluorobenzoic_acid 4-Bromo-2,5-difluorobenzoic_acid Acid_Chloride_Intermediate 4-Bromo-2,5-difluorobenzoyl chloride 4-Bromo-2,5-difluorobenzoic_acid->Acid_Chloride_Intermediate SOCl2, DMF (cat.), reflux This compound This compound Acid_Chloride_Intermediate->this compound NH4OH (aq.), 0°C to rt

Caption: Synthesis of this compound.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
4-Bromo-2,5-difluorobenzoic acid28314-82-1237.015.0 g (21.1 mmol)
Thionyl Chloride (SOCl₂)7719-09-7118.9710 mL (excess)
N,N-Dimethylformamide (DMF)68-12-273.092-3 drops (catalytic)
Ammonium Hydroxide (28% in water)1336-21-635.0420 mL
Dichloromethane (DCM)75-09-284.93As needed

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-2,5-difluorobenzoic acid (5.0 g, 21.1 mmol), thionyl chloride (10 mL), and a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to reflux and maintain for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add ammonium hydroxide (20 mL of a 28% solution in water) dropwise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with water (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound, which can be further purified by recrystallization if necessary.

Causality and Experimental Choices:

  • Thionyl Chloride: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion.

  • Catalytic DMF: DMF catalyzes the formation of the acid chloride through the formation of the Vilsmeier reagent, which is a more reactive acylating agent.

  • Ammonium Hydroxide: A concentrated solution of ammonium hydroxide provides the ammonia nucleophile for the amidation reaction. The reaction is typically exothermic and is therefore performed at 0 °C initially for better control.

Potential Agrochemical Applications and Future Directions

While specific, commercialized agrochemicals derived directly from this compound are not prominent in the literature, the synthetic accessibility of this scaffold opens up numerous possibilities for the development of novel active ingredients. The following diagram illustrates potential derivatization pathways from the key intermediate, 4-bromo-2,5-difluorobenzoic acid, that are relevant to agrochemical synthesis.

Agrochemical_Derivatives 4-Bromo-2,5-difluorobenzoic_acid 4-Bromo-2,5-difluorobenzoic_acid Amide_Derivatives Amide Derivatives (e.g., this compound) 4-Bromo-2,5-difluorobenzoic_acid->Amide_Derivatives Amidation Ester_Derivatives Ester Derivatives 4-Bromo-2,5-difluorobenzoic_acid->Ester_Derivatives Esterification Cross-Coupled_Products Cross-Coupled Products Amide_Derivatives->Cross-Coupled_Products Suzuki, Heck, etc. Heterocyclic_Analogues Heterocyclic Analogues Amide_Derivatives->Heterocyclic_Analogues Cyclization Reactions Ester_Derivatives->Cross-Coupled_Products Suzuki, Heck, etc. Novel_Agrochemicals Novel_Agrochemicals Cross-Coupled_Products->Novel_Agrochemicals Further Functionalization Heterocyclic_Analogues->Novel_Agrochemicals

Caption: Potential derivatization pathways for agrochemical synthesis.

By leveraging the synthetic handles present in the 4-bromo-2,5-difluorobenzoyl scaffold, researchers can explore a wide range of chemical space. For instance, the amide nitrogen of this compound can be further alkylated or acylated, or the bromine atom can be used in transition metal-catalyzed cross-coupling reactions to introduce various aryl, heteroaryl, or alkyl groups. These modifications can be used to fine-tune the biological activity and physicochemical properties of the resulting molecules, ultimately leading to the discovery of new and effective agrochemicals.

Conclusion

The 4-bromo-2,5-difluorobenzoyl scaffold, and specifically the intermediate 4-bromo-2,5-difluorobenzoic acid, represents a valuable platform for the synthesis of novel agrochemicals. The protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize this building block in their discovery and development programs. The inherent properties conferred by the strategic placement of fluorine and bromine atoms, combined with the synthetic versatility of the carboxyl group and its derivatives, ensure that this structural motif will continue to be of significant interest in the ongoing quest for innovative crop protection solutions.

Application Note: Comprehensive Analytical Characterization of 4-Bromo-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 4-Bromo-2,5-difluorobenzamide, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined herein are designed for researchers, quality control analysts, and drug development professionals to ensure the identity, purity, and quality of this critical building block. This guide covers essential analytical techniques including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, ensuring both technical accuracy and practical applicability.

Introduction

This compound is a halogenated aromatic amide of significant interest in medicinal chemistry and drug discovery. Its structural features, including the bromine and fluorine substituents, make it a versatile precursor for the synthesis of complex molecules with potential therapeutic applications. The precise characterization of this intermediate is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Inconsistent purity or the presence of uncharacterized impurities can have profound impacts on the downstream synthetic steps and the pharmacological profile of the end product.

This document serves as a comprehensive resource, detailing robust and validated analytical methods for the unambiguous identification and purity assessment of this compound. The methodologies have been selected to provide orthogonal information, thereby offering a complete analytical profile of the compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.

PropertyValueSource
Chemical Formula C₇H₄BrF₂NO-
Molecular Weight 236.02 g/mol -
Appearance White to off-white solid[General observation for similar compounds]
Melting Point Expected to be in the range of 150-180 °C[Based on related structures]
Solubility Soluble in methanol, acetonitrile, DMSO; sparingly soluble in water[General solubility of benzamides]

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are essential for separating this compound from potential impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is generally suitable for this moderately polar compound.[1]

Rationale for Method Selection: A C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte, while a mobile phase of acetonitrile and water allows for fine-tuning the elution. The aromatic nature of the benzamide results in strong UV absorbance, making UV detection highly sensitive for this compound.[1]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Prepare 1 mg/mL stock solution in Methanol prep_working Dilute to 0.1 mg/mL with mobile phase prep_sample->prep_working injector Inject 10 µL of sample prep_working->injector prep_mobile Prepare Acetonitrile and Water mobile phases prep_mobile->injector column C18 Column (4.6 x 150 mm, 5 µm) injector->column Gradient Elution detector UV Detector at 254 nm column->detector chromatogram Record Chromatogram detector->chromatogram purity Calculate Purity (% Area) chromatogram->purity

Caption: Workflow for HPLC-UV analysis of this compound.

Protocol: HPLC-UV Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with 30% B, hold for 2 minutes.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of 0.1 mg/mL.

Expected Results: A sharp, well-defined peak for this compound should be observed. The retention time will depend on the specific system and column but is expected to be in the mid-to-late region of the gradient. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. While benzamides can be challenging to analyze by GC due to their polarity and potential for thermal degradation, a robust method can be developed. This method is particularly useful for identifying volatile impurities.

Rationale for Method Selection: GC-MS provides excellent separation efficiency and definitive identification through mass spectral data. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.[2]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep_sample Prepare 1 mg/mL solution in Ethyl Acetate injector Inject 1 µL of sample (Split mode) prep_sample->injector gc_column DB-5ms Column (30m x 0.25mm, 0.25µm) injector->gc_column Temperature Program ms_detector Mass Spectrometer (EI, 70 eV) gc_column->ms_detector tic Obtain Total Ion Chromatogram (TIC) ms_detector->tic mass_spectrum Analyze Mass Spectrum of the Peak tic->mass_spectrum identification Identify based on Fragmentation Pattern mass_spectrum->identification

Caption: Workflow for GC-MS analysis of this compound.

Protocol: GC-MS Method

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 300 °C.

    • Hold at 300 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration of approximately 1 mg/mL.

Expected Results: The mass spectrum of this compound is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the bromine isotopes. Common fragmentation patterns for benzamides include the loss of the amino group and cleavage of the amide bond, leading to the formation of a benzoyl cation. The presence of bromine will be evident in the isotopic pattern of bromine-containing fragments.[2]

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular skeleton.

Rationale for Method Selection: ¹H NMR will confirm the presence and connectivity of the aromatic protons. ¹³C NMR will identify all carbon environments, including the carbonyl carbon of the amide. ¹⁹F NMR is crucial for confirming the presence and positions of the fluorine atoms, with their chemical shifts and couplings providing valuable structural information.[3]

Protocol: NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.

Expected Chemical Shifts (Predicted):

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H NMR
Aromatic CH7.5 - 8.0m-
Amide NH₂7.0 - 8.5br s-
¹³C NMR
C=O165 - 170s-
Aromatic C-Br115 - 125dJ(C,F)
Aromatic C-F150 - 165dJ(C,F)
Aromatic CH110 - 130dJ(C,F), J(C,H)
¹⁹F NMR
Aromatic C-F-110 to -140m-

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Rationale for Method Selection: FTIR is highly effective for confirming the presence of the amide functional group through its characteristic vibrational modes. The spectrum will also show vibrations corresponding to the aromatic ring and the carbon-halogen bonds.[4]

Protocol: FTIR Spectroscopy

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration
3400 - 3100N-H stretching (primary amide, two bands)
~1660C=O stretching (Amide I band)
~1620N-H bending (Amide II band)
1600 - 1450C=C stretching (aromatic ring)
1300 - 1000C-N stretching and C-F stretching
Below 800C-Br stretching

These values are based on typical ranges for the respective functional groups.[4][5]

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the reliable determination of the identity, purity, and structural integrity of this important pharmaceutical intermediate. Adherence to these protocols will enable researchers and manufacturers to maintain high standards of quality control in the drug development process.

References

Introduction: The Analytical Imperative for 4-Bromo-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chromatographic Analysis of 4-Bromo-2,5-difluorobenzamide

This compound is a halogenated aromatic compound that often serves as a critical intermediate in the synthesis of complex pharmaceutical agents and other high-value chemical entities.[1] The precise substitution pattern of bromine and fluorine atoms on the benzamide core imparts specific reactivity and properties, making it a valuable building block. Consequently, the ability to accurately quantify this intermediate, assess its purity, and characterize any related impurities or degradation products is paramount for ensuring the quality, safety, and efficacy of the final product.

This technical guide provides detailed, field-proven protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) for quantitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and stability-indicating studies. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure robust and reliable results.

Part 1: Quantitative Analysis by Stability-Indicating HPLC Method

A stability-indicating method is crucial for distinguishing the active pharmaceutical ingredient (API) or key intermediate from its potential decomposition products.[2] The following Reverse-Phase HPLC (RP-HPLC) method is developed to provide high-resolution separation for accurate quantification and purity evaluation of this compound.

Core Principle: Reversed-Phase Chromatography

The compound possesses moderate polarity due to the amide functional group and halogen substituents.[3] This makes it an ideal candidate for RP-HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. The analyte is retained on the column based on its hydrophobicity, and elution is achieved by increasing the organic solvent concentration in the mobile phase. The inclusion of an acid modifier (formic acid) in the mobile phase is critical for suppressing the ionization of any potential acidic impurities (like the corresponding carboxylic acid) and ensuring sharp, symmetrical peak shapes.

Experimental Protocol: HPLC Analysis

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Purified water (e.g., Milli-Q or equivalent).

  • Formic acid (≥98%).

  • This compound reference standard.

2. Chromatographic Conditions: The following conditions provide a robust starting point for method development and validation.

ParameterRecommended SettingRationale
Column C18 (4.6 x 150 mm, 5 µm)Industry-standard stationary phase for retaining moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for efficient elution.
Gradient Program 0-15 min: 30% to 90% B15-17 min: 90% B17-18 min: 90% to 30% B18-25 min: 30% B (Equilibration)A gradient ensures separation of the main peak from both early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 35 °CElevated temperature reduces viscosity and improves peak shape and reproducibility.[2]
Detection Wavelength 254 nm (or λmax determined by PDA)Benzamide structures typically exhibit strong UV absorbance in this region.[3]
Injection Volume 10 µLA small volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions.

3. Solution Preparation:

  • Standard Stock Solution (500 µg/mL): Accurately weigh ~12.5 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (50 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (50 µg/mL): Prepare the sample to a target concentration of 50 µg/mL using the sample diluent. If the sample matrix is complex, a solid-phase extraction (SPE) or liquid-liquid extraction may be required.

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase (A: H2O+FA, B: ACN+FA) hplc HPLC System (C18 Column, 35°C) prep_mobile->hplc Pump prep_std Standard Solution (50 µg/mL) prep_std->hplc Inject prep_sample Sample Solution (50 µg/mL) prep_sample->hplc Inject detector PDA/UV Detector (λ = 254 nm) hplc->detector chromatogram Chromatogram Generation detector->chromatogram integration Peak Integration & Quantification chromatogram->integration report Final Report (Purity, Concentration) integration->report

Caption: Workflow for the quantitative HPLC analysis of this compound.

Part 2: LC-MS for Identification & Stability-Indicating Forced Degradation Studies

LC-MS is the definitive technique for identifying unknown impurities and characterizing degradation products formed under stress conditions.[4][5] This is a regulatory expectation for drug development as outlined in ICH guidelines.[2][6]

Core Principle: Forced Degradation & Mass Spectrometry

Forced degradation, or stress testing, involves subjecting the compound to harsh chemical and physical conditions to accelerate its decomposition.[7][8] This process helps to establish the compound's intrinsic stability and validates the analytical method's ability to separate the parent compound from its degradants. The mass spectrometer serves as a highly specific detector, providing mass-to-charge ratio (m/z) information that is crucial for elucidating the structures of these newly formed products.

Experimental Protocol: Forced Degradation Study

Objective: To achieve 5-20% degradation of the parent compound to ensure that significant degradation products are formed without completely consuming the parent peak.[2]

1. Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1.0 M NaOH, and dilute with diluent.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1.0 M HCl, and dilute with diluent. Rationale: Amide hydrolysis is typically faster under basic conditions.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute with diluent.

  • Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using the LC-MS method detailed below.

Experimental Protocol: LC-MS Analysis

1. LC Conditions: The HPLC method from Part 1 is directly applicable, as it already uses an MS-compatible mobile phase (0.1% Formic Acid). Using a volatile buffer is essential to prevent salt deposition in the MS source.[9]

2. Mass Spectrometry Conditions:

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for moderately polar, thermally labile molecules.
Polarity Positive and Negative SwitchingPositive mode ([M+H]⁺) will detect the parent amide. Negative mode ([M-H]⁻) is crucial for detecting the potential carboxylic acid degradant from hydrolysis.[10]
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Optimizes the spray and ion generation process.
Drying Gas Flow 10 L/minFacilitates desolvation of droplets in the ESI source.
Drying Gas Temp. 350 °CAids in efficient solvent evaporation.
Nebulizer Pressure 40 psiAssists in forming a fine aerosol for ionization.
Scan Range 100 - 500 m/zCovers the expected mass of the parent compound and its likely fragments/degradants.
Fragmentor Voltage 120 VA moderate voltage that minimizes in-source fragmentation of the parent ion but can provide some structural information.

3. Data Interpretation:

  • Parent Compound: The molecular weight of this compound (C₇H₄BrF₂NO) is ~236.0 g/mol .

    • In positive mode, look for the protonated molecule [M+H]⁺ at m/z 236.95 (for ⁷⁹Br) and 238.95 (for ⁸¹Br).

    • The key confirmatory feature is the isotopic pattern of bromine , which results in two peaks of nearly equal intensity (approx. 1:1 ratio) separated by 2 m/z units.[11][12]

  • Expected Degradants: The primary expected degradation product from hydrolysis is 4-Bromo-2,5-difluorobenzoic acid (C₇H₃BrF₂O₂), with a molecular weight of ~237.0 g/mol .

    • This will be best detected in negative mode as the deprotonated molecule [M-H]⁻ at m/z 235.93 (for ⁷⁹Br) and 237.93 (for ⁸¹Br), again showing the characteristic 1:1 isotopic pattern.

  • Fragmentation: In MS/MS experiments, benzamides commonly lose the amide group (-NH₂). Fragmentation of the [M+H]⁺ ion would likely yield a benzoyl cation at m/z 219.9/221.9.[13]

LC-MS and Forced Degradation Workflow Diagram

LCMS_Workflow cluster_stress Forced Degradation cluster_analysis LC-MS Analysis cluster_data Data Interpretation stock Analyte Stock (1 mg/mL) acid Acid / Heat stock->acid base Base / RT stock->base oxide H₂O₂ / RT stock->oxide thermal Heat (80°C) stock->thermal photo ICH Light stock->photo lcms LC-MS System (C18 -> ESI Source) acid->lcms Inject base->lcms Inject oxide->lcms Inject thermal->lcms Inject photo->lcms Inject ms Mass Analyzer (Positive/Negative Scan) lcms->ms tic Extract Ion Chromatograms (TIC) ms->tic spectra Analyze Mass Spectra (Isotope Patterns, m/z) tic->spectra pathway Propose Degradation Pathway spectra->pathway

Caption: Workflow for stability testing using forced degradation and LC-MS analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2,5-difluorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, we will address common challenges and provide in-depth, field-proven solutions to enhance your yield and purity. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure you have a reliable resource for your experimental work.

Introduction: Navigating the Synthesis of this compound

This compound is a key building block in the synthesis of various pharmaceutical agents.[1][2] Its preparation can be approached through several synthetic routes, each with its own set of challenges that can impact the final yield and purity of the product. The two most common starting materials are 4-Bromo-2,5-difluorobenzoic acid and 4-Bromo-2,5-difluorobenzonitrile. This guide will provide troubleshooting for both pathways.

A common challenge in amide synthesis is achieving high conversion without significant side product formation. For instance, the direct reaction of a carboxylic acid and an amine can be difficult due to the formation of a stable ammonium carboxylate salt.[3][4] Similarly, the hydrolysis of a nitrile to an amide requires carefully controlled conditions to prevent over-hydrolysis to the carboxylic acid.[5][6][7]

This technical support center is structured in a question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind these experimental hurdles and provide validated protocols to overcome them.

Troubleshooting Guide & FAQs

Section 1: Synthesis from 4-Bromo-2,5-difluorobenzoic Acid

This pathway typically involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Question 1: My direct amidation of 4-Bromo-2,5-difluorobenzoic acid with ammonia gives a very low yield. What is happening and how can I improve it?

Answer:

The direct reaction between a carboxylic acid and ammonia (or an amine) often results in an acid-base reaction, forming a highly stable ammonium carboxylate salt.[3][4] This salt is generally unreactive towards amide formation under standard conditions, leading to poor yields. To drive the reaction towards the amide, the hydroxyl group of the carboxylic acid needs to be converted into a better leaving group.

Root Cause Analysis:

  • Acid-Base Neutralization: The acidic proton of the carboxylic acid reacts with the basic ammonia to form an ammonium salt, which is thermodynamically favored but kinetically slow to convert to the amide.

  • Poor Leaving Group: The hydroxyl (-OH) group is a poor leaving group, making direct nucleophilic acyl substitution by ammonia inefficient.[7]

Recommended Solutions:

  • Activation with Thionyl Chloride (SOCl₂): This is a robust and common method. The carboxylic acid is converted to the more reactive acyl chloride.

    • Mechanism: Thionyl chloride reacts with the carboxylic acid to form an acyl chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The acyl chloride is highly electrophilic and readily reacts with ammonia.

    Experimental Protocol:

    • In a fume hood, add 4-bromo-2,5-difluorobenzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.

    • Add thionyl chloride (SOCl₂, 2-3 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

    • Heat the mixture to reflux (typically around 80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[8]

    • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acyl chloride in an inert aprotic solvent like dichloromethane (DCM) or chloroform.

    • Cool the solution in an ice bath (0-5°C) and add aqueous ammonia (28-30%) dropwise with vigorous stirring.[8]

    • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude amide.

  • Using Coupling Reagents: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for direct amide bond formation by activating the carboxylic acid in situ.[6][7]

    • Mechanism: The coupling reagent reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by ammonia to form the amide.

    Experimental Protocol (using EDC):

    • Dissolve 4-bromo-2,5-difluorobenzoic acid (1.0 eq) in a suitable aprotic solvent such as DCM or DMF.

    • Add EDC·HCl (1.1-1.5 eq) and a catalyst such as 4-Dimethylaminopyridine (DMAP, 0.1 eq).[8]

    • Add the ammonia source (e.g., ammonium chloride and a non-nucleophilic base like triethylamine or diisopropylethylamine to generate ammonia in situ).

    • Stir the reaction at room temperature for 12-24 hours.

    • Work up the reaction by washing with dilute acid (e.g., 1M HCl) to remove excess base and EDC byproducts, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

ParameterThionyl Chloride MethodEDC Coupling Method
Reagent Cost LowerHigher
Reaction Time Shorter (2-4 hours)Longer (12-24 hours)
Workup Requires careful handling of corrosive reagents and byproducts.Generally cleaner, but byproducts can sometimes be difficult to remove.
Typical Yield Good to ExcellentGood to Excellent

Question 2: I am observing significant amounts of an unknown impurity in my final product when starting from the carboxylic acid. What could it be and how can I prevent it?

Answer:

The formation of impurities often depends on the specific reagents and conditions used.

Potential Impurities and Their Prevention:

  • Unreacted Starting Material: If the reaction does not go to completion, you will have residual 4-bromo-2,5-difluorobenzoic acid.

    • Solution: Ensure you are using a sufficient excess of the activating agent (e.g., thionyl chloride) and allow for adequate reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Anhydride Formation: When using coupling agents, the activated carboxylic acid can sometimes react with another molecule of the carboxylic acid to form an anhydride.

    • Solution: Add the ammonia source as soon as the activation of the carboxylic acid is complete. Running the reaction at lower temperatures can also minimize this side reaction.

  • Hydrolysis of Acyl Chloride: If there is moisture present during the workup of the acyl chloride, it can hydrolyze back to the carboxylic acid.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Section 2: Synthesis from 4-Bromo-2,5-difluorobenzonitrile

This route involves the partial hydrolysis of the nitrile to the amide.

Question 3: My hydrolysis of 4-Bromo-2,5-difluorobenzonitrile is producing the carboxylic acid instead of the amide. How can I selectively stop the reaction at the amide stage?

Answer:

The hydrolysis of a nitrile to an amide is often followed by the hydrolysis of the amide to a carboxylic acid, especially under harsh acidic or basic conditions with prolonged heating.[6][9] Achieving selective partial hydrolysis is key.

Root Cause Analysis:

  • Over-hydrolysis: The amide intermediate is also susceptible to hydrolysis under the reaction conditions, leading to the formation of the corresponding carboxylic acid.[6]

  • Harsh Reaction Conditions: High temperatures and strong acids or bases promote the complete hydrolysis to the carboxylic acid.[10][11]

Recommended Solutions:

  • Mild Basic Hydrolysis with Hydrogen Peroxide: This is a well-established method for the selective conversion of nitriles to amides.[5]

    • Mechanism: Under basic conditions, hydrogen peroxide forms the hydroperoxide anion (HOO⁻), which is a potent nucleophile. It attacks the nitrile carbon, and subsequent rearrangement and hydrolysis yield the amide.

    Experimental Protocol:

    • Dissolve 4-bromo-2,5-difluorobenzonitrile (1.0 eq) in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).

    • Add a base such as sodium hydroxide or potassium carbonate.

    • Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution).

    • Monitor the reaction closely by TLC. The reaction is typically exothermic.

    • Once the starting material is consumed, quench the reaction by adding a reducing agent like sodium sulfite to destroy excess peroxide.

    • Extract the product, wash, dry, and purify.

  • Controlled Acidic Hydrolysis: While more challenging to control, using milder acidic conditions and lower temperatures can favor the formation of the amide.[6][11]

    • Mechanism: The nitrile is protonated by the acid, making it more electrophilic and susceptible to nucleophilic attack by water.[9][11]

    Experimental Protocol:

    • Dissolve the nitrile in a mixture of a strong acid like sulfuric acid and an organic acid like acetic acid or trifluoroacetic acid.

    • Maintain a lower reaction temperature (e.g., 40-60°C) and carefully monitor the reaction progress.

    • Once the desired conversion to the amide is achieved, pour the reaction mixture into ice water to precipitate the product.

    • Filter, wash with water until neutral, and dry the product.

ParameterBasic H₂O₂ MethodControlled Acidic Method
Selectivity Generally higher for the amideLower, risk of carboxylic acid formation
Reaction Time Typically shorterCan be longer
Safety Requires careful handling of hydrogen peroxideRequires careful handling of strong acids
Typical Yield Good to ExcellentModerate to Good

Visualizing the Workflow: Troubleshooting Low Yield

The following diagram illustrates a decision-making process for troubleshooting low yields in the synthesis of this compound.

Troubleshooting_Low_Yield cluster_pathway Identify Starting Material cluster_acid Troubleshooting for Carboxylic Acid Route cluster_nitrile Troubleshooting for Nitrile Route cluster_solutions_acid Solutions for Carboxylic Acid Route cluster_solutions_nitrile Solutions for Nitrile Route start Low Yield of this compound pathway Starting Material? start->pathway acid 4-Bromo-2,5-difluorobenzoic Acid pathway->acid Carboxylic Acid nitrile 4-Bromo-2,5-difluorobenzonitrile pathway->nitrile Nitrile acid_issue Primary Issue? acid->acid_issue nitrile_issue Primary Issue? nitrile->nitrile_issue incomplete_conv Incomplete Conversion acid_issue->incomplete_conv Incomplete Conversion side_products Side Products Observed acid_issue->side_products Side Products sol_incomplete Increase activating agent stoichiometry. Increase reaction time/temperature. Ensure anhydrous conditions. incomplete_conv->sol_incomplete sol_side_products Check for anhydride formation (use lower temp). Ensure complete removal of activating agent before adding ammonia source. side_products->sol_side_products over_hydrolysis Over-hydrolysis to Carboxylic Acid nitrile_issue->over_hydrolysis Over-hydrolysis no_reaction No Reaction nitrile_issue->no_reaction No Reaction sol_over_hydrolysis Use milder conditions (e.g., H₂O₂/base). Lower reaction temperature. Carefully monitor reaction time. over_hydrolysis->sol_over_hydrolysis sol_no_reaction Ensure proper pH for hydrolysis. Check reagent quality. Increase temperature cautiously. no_reaction->sol_no_reaction

Troubleshooting workflow for low yield.

Concluding Remarks

The successful synthesis of this compound with a high yield is achievable through careful selection of the synthetic route and optimization of reaction conditions. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot and refine their experimental protocols. This guide provides a starting point for addressing common issues, and we encourage continuous monitoring and adaptation of these methods to suit specific laboratory conditions and purity requirements.

References

Technical Support Center: Synthesis of 4-Bromo-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2,5-difluorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during the synthesis, ensuring a high yield and purity of your target compound.

I. Understanding the Synthetic Landscape

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to minimize the formation of impurities. The most common synthetic route involves two key transformations:

  • Formation of the Acyl Chloride: 4-Bromo-2,5-difluorobenzoic acid is activated by converting it to the more reactive 4-Bromo-2,5-difluorobenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The resulting acyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the desired amide product.

While this pathway is straightforward in principle, each step presents opportunities for side reactions that can impact the quality and yield of the final product. This guide will address these potential pitfalls and provide practical solutions.

II. Visualizing the Reaction Pathway and Potential Side Reactions

To better understand the chemical transformations and where things can go awry, let's visualize the reaction workflow.

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Potential Side Reactions 4-Bromo-2,5-difluorobenzoic_acid 4-Bromo-2,5-difluorobenzoic acid 4-Bromo-2,5-difluorobenzoyl_chloride 4-Bromo-2,5-difluorobenzoyl chloride 4-Bromo-2,5-difluorobenzoic_acid->4-Bromo-2,5-difluorobenzoyl_chloride Reaction Thionyl_Chloride SOCl₂ Thionyl_Chloride->4-Bromo-2,5-difluorobenzoyl_chloride Byproducts_1 SO₂ + HCl 4-Bromo-2,5-difluorobenzoyl_chloride->Byproducts_1 Formation of This compound This compound (Product) 4-Bromo-2,5-difluorobenzoyl_chloride->this compound Reaction Hydrolysis_Product 4-Bromo-2,5-difluorobenzoic acid (Impurity) 4-Bromo-2,5-difluorobenzoyl_chloride->Hydrolysis_Product Hydrolysis Ammonia NH₃ Ammonia->this compound Byproducts_2 NH₄Cl This compound->Byproducts_2 Formation of Water H₂O (Moisture) Water->Hydrolysis_Product

Technical Support Center: Recrystallization of 4-Bromo-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 4-Bromo-2,5-difluorobenzamide via recrystallization. This document offers in-depth protocols, troubleshooting advice, and answers to frequently asked questions to address challenges encountered during the purification of this compound.

The Critical Role of Recrystallization

Recrystallization is a pivotal technique in the synthesis of active pharmaceutical ingredients and intermediates. For this compound, achieving high purity is essential for its intended downstream applications, as even minor impurities can significantly impact biological activity and safety profiles. This guide is designed to provide a systematic approach to developing a robust recrystallization protocol and troubleshooting common issues.

Part 1: Core Recrystallization Protocol

This protocol is a recommended starting point for the recrystallization of this compound. The ideal solvent system and specific parameters should be determined empirically.

Solvent Selection: The Foundation of Pure Crystals

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For benzamides, common solvent systems include ethanol, ethyl acetate/hexanes, and acetone/water[1].

Table 1: Suggested Solvents for Initial Screening

Solvent/SystemRationale
EthanolA polar protic solvent, often effective for dissolving benzamides at elevated temperatures.
Ethyl Acetate/HexanesA binary system where ethyl acetate is the "good" solvent and hexanes act as the "anti-solvent" to induce precipitation.
Acetone/WaterSimilar to ethyl acetate/hexanes, with water as the anti-solvent.
TolueneA non-polar aromatic solvent that can be effective for less polar benzamides and for removing non-polar impurities[2].
Experimental Workflow

Recrystallization_Workflow

A generalized workflow for the recrystallization process.

Step-by-Step Protocol:

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and bring the mixture to a boil with stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Note the volume of solvent used.

  • Decolorization (if necessary): If the solution is colored due to chromophoric byproducts, add a small amount (1-2% w/w) of activated charcoal to the hot solution and boil for a few minutes.[1] Be aware that excess charcoal can adsorb the desired product, reducing the yield.

  • Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point to remove residual solvent.

Part 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Common impurities include unreacted starting materials such as 4-bromo-2,5-difluorobenzoic acid, byproducts from coupling reagents if used (e.g., dicyclohexylurea from DCC), and residual solvents from the reaction workup.[3] The synthesis of the precursor, 4-bromo-2,5-difluorobenzoic acid, may involve reagents like N-bromosuccinimide, which could also be a source of impurities.[4]

Q2: How do I choose the best recrystallization solvent?

A2: The ideal solvent will dissolve your compound well when hot and poorly when cold. Small-scale solubility tests with various solvents are recommended. Start with common solvents for benzamides like ethanol, ethyl acetate, and toluene.[1][2]

Q3: My compound is not crystallizing, what should I do?

A3: If crystals do not form upon cooling, it may be due to supersaturation or the use of too much solvent. Try scratching the inside of the flask with a glass rod to create nucleation sites.[5] If that fails, a seed crystal of the pure compound can be added. If too much solvent was used, the solution can be heated to evaporate some of the solvent and then cooled again.[5]

Troubleshooting Common Issues

Troubleshooting_Recrystallization

A decision tree for troubleshooting common recrystallization problems.

Issue 1: Low Yield

  • Potential Cause: Using too much solvent will keep more of your product dissolved at low temperatures.[1]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Potential Cause: Washing the crystals with a solvent in which the product has some solubility.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[1]

  • Potential Cause: Premature crystallization during hot filtration.

    • Solution: Ensure the filtration apparatus is pre-heated and the transfer is done quickly.

Issue 2: Oiling Out

  • Potential Cause: The solution is cooling too quickly, causing the product to come out of solution as a liquid above its melting point.[1]

    • Solution: Reheat the solution to dissolve the oil, and then allow it to cool more slowly. You can also add a small amount of additional solvent.[5]

  • Potential Cause: The presence of significant impurities can lower the melting point of the mixture.

    • Solution: Consider pre-purification by column chromatography to remove the bulk of the impurities.[3]

Issue 3: Colored Crystals

  • Potential Cause: The presence of colored, often polar, impurities.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities.[1] Use charcoal sparingly as it can also adsorb your product.

Issue 4: Crystals Don't Form

  • Potential Cause: The solution is not saturated enough.

    • Solution: Boil off some of the solvent to increase the concentration and then allow it to cool again.[5]

  • Potential Cause: The solution is supersaturated.

    • Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[5]

References

Technical Support Center: 4-Bromo-2,5-difluorobenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-2,5-difluorobenzamide. This document is designed for researchers and drug development professionals to provide in-depth troubleshooting for common issues encountered during this specific amidation reaction. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to diagnose and resolve challenges in your synthesis.

Overview of Synthesis Routes

The formation of this compound from its corresponding carboxylic acid is a standard amidation reaction. However, the electronic properties conferred by the fluorine and bromine substituents can influence reactivity. The most common strategies involve the activation of the carboxylic acid group of 4-Bromo-2,5-difluorobenzoic acid to facilitate nucleophilic attack by an amine source (e.g., ammonia or an ammonium salt).

The two primary pathways for this transformation are:

  • Conversion to an Acyl Halide: A robust and often high-yielding method involving the conversion of the carboxylic acid to a more reactive acyl chloride or bromide, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1]

  • In-Situ Activation with Coupling Reagents: A milder approach that avoids the isolation of harsh acyl halides. This method utilizes peptide coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium salts (e.g., HATU, HBTU) to generate a highly reactive activated ester intermediate directly in the reaction vessel.[2][]

The choice between these routes depends on the stability of other functional groups on the amine nucleophile and the desired reaction scale and conditions.

Troubleshooting & FAQ

This section addresses the most frequently encountered problems during the synthesis of this compound in a question-and-answer format.

Q1: My reaction shows very low or no yield of the desired amide. What are the primary causes?

This is the most common failure mode in amidation reactions. The issue can almost always be traced back to one of three areas: poor carboxylic acid activation, a deactivated amine nucleophile, or suboptimal reaction conditions.[2]

A. Inefficient Carboxylic Acid Activation The carboxylic acid must be converted into a species with a better leaving group than HO⁻.[4] If this activation is incomplete, the reaction will not proceed.

  • Cause: Insufficient coupling reagent or an inappropriate choice of reagent for the substrate.

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure you are using at least 1.0-1.5 equivalents of your coupling reagent (e.g., HATU, EDC).[2]

    • Consider a More Potent Activation Method: If standard coupling reagents fail, converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF is a more forceful and often effective strategy.[1][5]

    • Pre-activation: When using coupling reagents, allow the carboxylic acid to "pre-activate" by stirring it with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine.[2] This ensures the activated intermediate is formed before the amine is introduced.

B. Deactivated Amine Nucleophile The amine must have a lone pair of electrons available to attack the activated carboxylic acid.

  • Cause: An acid-base reaction between the acidic proton of the carboxylic acid and the basic amine forms an unreactive ammonium salt.[4][6] This is a very common and often overlooked issue.

  • Troubleshooting Steps:

    • Add a Non-Nucleophilic Base: Incorporate a tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) into the reaction mixture (typically 2.0 equivalents or more).[2] This base will neutralize any stray acid (including HCl generated from acyl chloride routes), keeping your amine nucleophile in its free, reactive state.[5]

    • Check the Amine Salt Form: If your amine source is a hydrochloride or other salt, it is critical to add a sufficient amount of base to liberate the free amine before the reaction can begin.[5]

C. Suboptimal Reaction Conditions

  • Cause: Presence of water, incorrect solvent choice, or inappropriate temperature.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water will hydrolyze the activated carboxylic acid intermediate back to the starting material.[2] Always use anhydrous solvents (e.g., DMF, DCM, THF) and dry glassware.

    • Solvent Selection: Apolar aprotic solvents like Dichloromethane (DCM) or polar aprotic solvents like Dimethylformamide (DMF) are typically effective. If solubility is an issue, DMF is often a better choice.

    • Temperature Control: While most amide couplings proceed well at room temperature, some sterically hindered substrates may require gentle heating.[2] Conversely, if side reactions are observed, cooling the reaction (e.g., to 0 °C) may be beneficial.[2]

Q2: My TLC/LC-MS analysis shows the consumption of starting material, but multiple new spots have appeared instead of my product. What are these impurities?

The formation of side products often points to issues with the stability of the activated intermediate or subsequent unwanted reactions.

A. Symmetrical Anhydride Formation

  • Cause: The activated carboxylic acid intermediate can react with a second molecule of 4-Bromo-2,5-difluorobenzoic acid instead of the intended amine. This is more common when the amine is added slowly or is not sufficiently nucleophilic.[1]

  • How to Identify: This impurity will have a mass corresponding to (2 * Mass of Carboxylic Acid) - Mass of H₂O.

  • Solution:

    • Pre-form the Acyl Chloride: If using the acyl chloride route, ensure the conversion is complete and consider removing the excess SOCl₂ under reduced pressure before adding the amine.

    • Optimize Addition Order: Add the amine to the pre-activated carboxylic acid solution rather than the other way around.[2]

B. N-Acylurea (with Carbodiimide Reagents)

  • Cause: When using carbodiimide reagents like DCC or EDC, the O-acylisourea activated intermediate can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct.

  • How to Identify: This is a common impurity in carbodiimide-mediated reactions.

  • Solution:

    • Add an Activating Agent: Include an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[2] These agents trap the O-acylisourea intermediate to form a more stable and reactive activated ester, which minimizes the formation of N-acylurea.

Recommended Experimental Protocols

Here are two validated starting protocols for the synthesis of this compound.

Protocol 1: HATU-Mediated Amide Coupling

This is a reliable and mild method suitable for a wide range of amine nucleophiles.

Step-by-Step Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-Bromo-2,5-difluorobenzoic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add the amine source (e.g., ammonium chloride, 1.2 eq.). If using an amine salt, ensure enough DIPEA is present to neutralize it.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.[2]

Protocol 2: Acyl Chloride Method

This is a more classical and robust method, particularly useful if coupling reagents prove ineffective.

Step-by-Step Methodology:

  • In a dry flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend 4-Bromo-2,5-difluorobenzoic acid (1.0 eq.) in thionyl chloride (SOCl₂, 3-5 eq.).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.[7]

  • Cool the reaction to room temperature and remove the excess SOCl₂ under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous solvent like DCM or THF.

  • In a separate flask, prepare a solution of your amine source (e.g., aqueous ammonia) and cool it to 0-5 °C in an ice bath.[7]

  • Slowly add the acyl chloride solution dropwise to the cold, stirred amine solution.

  • Allow the reaction to stir and warm to room temperature over 1-2 hours.

  • Extract the product with an organic solvent, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product for purification.

Data Summary & Visual Guides

Table 1: Comparison of Common Amidation Reagents
Reagent ClassExamplesProsCons
Uronium Salts HATU, HBTUHigh efficiency, fast reaction times, low racemization.[2]Higher cost, can be moisture-sensitive.
Carbodiimides EDC, DCCCost-effective, widely used.Can form N-acylurea byproduct, DCC byproduct (DCU) can be difficult to remove.[2]
Acyl Halide Formers SOCl₂, Oxalyl ChlorideHighly reactive, drives difficult reactions to completion.[1]Harsh conditions, generates corrosive HCl byproduct, not suitable for sensitive substrates.[6]
Diagrams

G cluster_start Starting Materials cluster_activation Activation Method A 4-Bromo-2,5-difluorobenzoic Acid C Route 1: Acyl Halide (SOCl2 or (COCl)2) A->C D Route 2: Coupling Reagent (HATU, EDC/HOBt) A->D B Amine Source (e.g., NH4Cl) F Nucleophilic Attack B->F E Activated Intermediate (Acyl Chloride or Activated Ester) C->E D->E E->F G This compound (Product) F->G

G Start Problem: Low or No Yield Cause1 Check: Carboxylic Acid Activation Start->Cause1 Cause2 Check: Amine Nucleophilicity Start->Cause2 Cause3 Check: Reaction Conditions Start->Cause3 Sol1 Solution: - Increase coupling reagent - Switch to SOCl2 method - Pre-activate acid Cause1->Sol1 Sol2 Solution: - Add non-nucleophilic base (DIPEA) - Ensure amine is not a salt Cause2->Sol2 Sol3 Solution: - Use anhydrous solvents - Optimize temperature Cause3->Sol3

References

Technical Support Center: Amidation Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amidation reaction optimization. This resource is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency, yield, and purity of their amidation reactions. Here, we will delve into the critical interplay of reaction time and temperature, providing you with actionable troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the optimization of amidation reactions.

Q1: What is the typical starting temperature for an amidation reaction?

A1: A common starting point for many amidation reactions, especially those using standard coupling reagents like HATU or HBTU, is room temperature (approximately 20-25 °C). However, the optimal temperature is highly dependent on the specific substrates and reagents involved. For sensitive substrates or when trying to minimize side reactions like epimerization, starting at a lower temperature (e.g., 0 °C) is often recommended.

Q2: How does temperature affect the rate of an amidation reaction?

A2: Generally, increasing the temperature increases the reaction rate by providing the molecules with more kinetic energy, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to the degradation of reagents or products and promote undesirable side reactions. The relationship between temperature and reaction rate is often described by the Arrhenius equation, which illustrates the exponential dependence of the rate constant on temperature.

Q3: What are the most common side reactions influenced by temperature and time?

A3: The most prevalent side reaction, particularly when dealing with chiral carboxylic acids, is epimerization (or racemization). This occurs when the stereochemical integrity of the carbon atom adjacent to the carboxyl group is lost. Higher temperatures and longer reaction times can significantly increase the risk of epimerization. Other potential side reactions include the decomposition of coupling reagents and the formation of unwanted byproducts, such as the reaction of the activated carboxylic acid with itself to form an anhydride.

Q4: How can I monitor the progress of my amidation reaction to determine the optimal time?

A4: Reaction progress can be monitored using various analytical techniques. The most common methods include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow you to track the consumption of the starting materials (carboxylic acid and amine) and the formation of the amide product over time. The reaction is typically considered complete when one of the starting materials is no longer detectable.

Q5: Is it always better to run the reaction for a longer time to ensure completion?

A5: Not necessarily. While it is important to allow the reaction to proceed to completion to maximize the yield, unnecessarily long reaction times can increase the likelihood of side reactions and product degradation. It is crucial to determine the point at which the reaction has stopped progressing and to work up the reaction promptly thereafter.

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your amidation experiments.

Problem Potential Cause Troubleshooting Steps & Explanation
Low or No Product Formation 1. Insufficient Activation: The carboxylic acid may not be effectively activated by the coupling reagent. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Nucleophilicity of the Amine: The amine may not be reactive enough to attack the activated carboxylic acid.1. Verify Reagent Activity: Ensure your coupling reagents and bases are fresh and not degraded. Consider switching to a more potent coupling reagent (e.g., from HBTU to HATU). 2. Gradual Temperature Increase: Slowly increase the reaction temperature in increments (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C) while monitoring the reaction progress. 3. Increase Amine Equivalents or Add an Additive: Consider using a slight excess of the amine. Alternatively, additives like HOBt or HOAt can be used to form a more reactive activated ester, facilitating the reaction with less nucleophilic amines.
Significant Epimerization/Racemization 1. High Reaction Temperature: Elevated temperatures provide the energy needed to break the C-H bond at the stereocenter. 2. Prolonged Reaction Time: Extended exposure to the reaction conditions, even at moderate temperatures, can lead to gradual epimerization. 3. Strong Base: The use of a strong, non-sterically hindered base can promote epimerization.1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or even -15 °C). This is the most effective way to minimize epimerization. 2. Optimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid leaving the reaction to stir overnight if it is complete within a few hours. 3. Choose the Right Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA).
Formation of Multiple Byproducts 1. Decomposition of Coupling Reagent: Some coupling reagents are thermally unstable and can decompose at higher temperatures, leading to side products. 2. Side Reactions of the Activated Intermediate: The activated carboxylic acid can react with other nucleophiles present in the reaction mixture.1. Select a Thermally Stable Reagent: If you need to run the reaction at a higher temperature, choose a more robust coupling reagent. 2. Control Stoichiometry and Addition Order: Ensure the stoichiometry of your reagents is accurate. Often, pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize side reactions.

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Time and Temperature Optimization

This protocol outlines a systematic approach to optimizing an amidation reaction.

  • Initial Small-Scale Reaction:

    • Set up a small-scale reaction (e.g., 0.1 mmol) at a standard starting condition (e.g., room temperature).

    • Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, and 24 hr).

    • This will provide a baseline for reaction time and identify any immediate issues.

  • Temperature Screening:

    • Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, and 40 °C).

    • Monitor each reaction at the time point determined to be near completion from the initial experiment.

    • Analyze the product purity and yield for each temperature to determine the optimal condition.

  • Time Course Analysis at Optimal Temperature:

    • Once the optimal temperature is identified, perform a more detailed time course analysis at that temperature.

    • Take aliquots at more frequent intervals to pinpoint the exact time the reaction reaches completion.

Workflow for Amidation Optimization

The following diagram illustrates the decision-making process for optimizing your amidation reaction.

Amidation_Optimization_Workflow Start Start: Amidation Reaction Initial_Screen Initial Screen: Room Temp, Monitor over 24h Start->Initial_Screen Check_Completion Reaction Complete? Initial_Screen->Check_Completion Low_Yield Low Yield / No Reaction Check_Completion->Low_Yield No Good_Yield Good Yield Check_Completion->Good_Yield Yes Optimize_Temp Troubleshoot: - Increase Temperature - Change Coupling Reagent Low_Yield->Optimize_Temp Check_Purity Check Purity (Epimerization?) Good_Yield->Check_Purity High_Purity High Purity Check_Purity->High_Purity Yes Low_Purity Low Purity / Epimerization Check_Purity->Low_Purity No Final_Protocol Final Optimized Protocol High_Purity->Final_Protocol Optimize_Purity Troubleshoot: - Decrease Temperature - Change Base - Reduce Reaction Time Low_Purity->Optimize_Purity Optimize_Temp->Initial_Screen Re-screen Optimize_Purity->Initial_Screen Re-screen

Caption: A decision-making workflow for amidation reaction optimization.

Part 4: References

  • Coupling Reagents: A Comprehensive Guide. Sigma-Aldrich.--INVALID-LINK--

  • Epimerization and Racemization in Peptide Synthesis. Bachem.--INVALID-LINK--

  • Reaction Rate. LibreTexts Chemistry.--INVALID-LINK--

  • Racemization of Amino Acids and Their Derivatives. Chemical Reviews. (Note: While a direct link to the full text may require a subscription, the abstract and citation information are widely available on the journal's website and databases like PubMed and Scopus.) --INVALID-LINK--

  • A Practical Guide to Reaction Monitoring. American Chemical Society.--INVALID-LINK--

Technical Support Center: Navigating the Stability of 4-Bromo-2,5-difluorobenzamide in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Bromo-2,5-difluorobenzamide. This document is designed for researchers, chemists, and drug development professionals who utilize this compound in their work. We will address the primary stability challenge encountered with this molecule—its degradation under acidic conditions—by providing in-depth mechanistic explanations, actionable troubleshooting steps, and validated experimental protocols. Our goal is to empower you to anticipate and mitigate these stability issues, ensuring the integrity of your experiments and the quality of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the stability of this compound.

Q1: What is the primary stability concern for this compound in acidic media?

The principal stability issue is acid-catalyzed hydrolysis of the amide bond.[1] In the presence of an acid and water, the amide functional group is cleaved, leading to the formation of its constituent carboxylic acid and an ammonium salt. This process is a common reaction pathway for benzamides in general.[2][3]

Q2: What are the expected degradation products?

The hydrolysis of this compound yields two primary products:

  • 4-Bromo-2,5-difluorobenzoic acid

  • Ammonia , which is immediately protonated in the acidic medium to form an ammonium salt (e.g., ammonium chloride if HCl is the acid used).[2][4]

Q3: What experimental factors accelerate this degradation?

The rate of acid-catalyzed hydrolysis is significantly influenced by several factors:

  • Acid Strength and Concentration: The reaction rate increases with higher concentrations of strong acids (e.g., H₂SO₄, HCl).[5][6]

  • Temperature: Elevated temperatures dramatically accelerate the hydrolysis reaction. Many amide hydrolyses require heating to proceed at a significant rate.[7]

  • Presence of Water: Water acts as the nucleophile in the hydrolysis mechanism, so its presence is essential for the degradation to occur.[4][8]

Q4: Is the acid-catalyzed degradation of the amide reversible?

Under typical laboratory conditions, the acid-catalyzed hydrolysis of an amide is considered an irreversible process.[4] This is because one of the final products, the amine (in this case, ammonia), is protonated by the acid to form an ammonium ion. This ion is not nucleophilic and therefore cannot readily react with the carboxylic acid to reform the amide bond.[4]

Q5: How do the fluorine and bromine substituents on the aromatic ring affect stability?

The two fluorine atoms and one bromine atom are electron-withdrawing groups. These groups decrease the electron density of the aromatic ring and, through inductive effects, can increase the partial positive charge (electrophilicity) on the carbonyl carbon of the amide. This enhanced electrophilicity can make the carbonyl carbon more susceptible to nucleophilic attack by water, potentially influencing the rate of hydrolysis compared to unsubstituted benzamide.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue 1: "During my reaction workup with aqueous acid, I'm observing a new, more polar spot on my TLC plate or a new peak in my HPLC chromatogram."

  • Probable Cause: You are likely observing the formation of the hydrolysis product, 4-Bromo-2,5-difluorobenzoic acid. Carboxylic acids are generally more polar than their corresponding amides, causing them to have a lower Rf value on a TLC plate and often a different retention time (typically earlier on reverse-phase HPLC) than the parent amide.

  • Troubleshooting Steps:

    • Confirm Identity: The most reliable way to confirm the identity of the degradant is through LC-MS analysis, which should show a molecular ion corresponding to the mass of 4-Bromo-2,5-difluorobenzoic acid (C₇H₃BrF₂O₂).

    • Co-injection: If a standard is available, perform a co-injection of your sample with a small amount of pure 4-Bromo-2,5-difluorobenzoic acid. If the unknown peak increases in area, its identity is confirmed.

    • Mitigation: To prevent this during workups, use cooled acidic solutions, minimize the time the compound is in contact with the acid, and extract the product promptly into an organic solvent.

Issue 2: "My reaction yield is consistently low when using an acid catalyst or performing a synthesis in an acidic solvent."

  • Probable Cause: The reaction conditions are likely promoting the hydrolysis of either your starting material or your desired product if it also contains the this compound moiety. This side reaction consumes your material, leading to reduced yields.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired chemical transformation to proceed at a reasonable rate.

    • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic conditions.

    • Screen Milder Acids: Investigate if a weaker acid or a lower concentration of the current acid can effectively catalyze your reaction while minimizing hydrolysis.

    • Consider Aprotic Conditions: If the reaction chemistry permits, switching to a non-aqueous, aprotic solvent system can prevent hydrolysis entirely.

Issue 3: "How can I design a study to understand the stability of my compound under specific acidic conditions?"

  • Solution: You should perform a forced degradation study . This is a controlled experiment designed to intentionally degrade the compound to identify potential degradants and understand its stability profile.[9][10][11] This is a standard practice in pharmaceutical development.[12][13] A general protocol is provided in the next section.

Section 3: Mechanistic Insights & Visualizations

Understanding the chemical pathway of degradation is key to preventing it.

Mechanism of Acid-Catalyzed Amide Hydrolysis

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The key steps are the activation of the carbonyl group by protonation, followed by nucleophilic attack by water.[8]

Acid-Catalyzed Amide Hydrolysis cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Leaving Group Departure cluster_4 Step 5: Final Protonation Amide This compound ProtonatedAmide Protonated Amide (O-protonated) (More Electrophilic) Amide->ProtonatedAmide + H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedAmide->Tetrahedral_Intermediate + H₂O Protonated_Amine_Intermediate Intermediate with Protonated Amine Tetrahedral_Intermediate->Protonated_Amine_Intermediate Proton Transfer CarboxylicAcid 4-Bromo-2,5-difluorobenzoic Acid Protonated_Amine_Intermediate->CarboxylicAcid Collapse of Intermediate Ammonia Ammonia (NH₃) Protonated_Amine_Intermediate->Ammonia Ammonium Ammonium Ion (NH₄⁺) Ammonia->Ammonium + H₃O⁺ Troubleshooting Workflow Start Start: Low yield or unknown peak after acidic step Suspect Suspect Hydrolysis Degradation? Start->Suspect Analyze Run LC-MS to check for mass of carboxylic acid Suspect->Analyze Yes OtherIssue Investigate other possible side reactions Suspect->OtherIssue No Confirm Mass Confirmed? Analyze->Confirm Optimize Optimize Conditions: - Lower Temperature - Shorten Time - Use Milder Acid Confirm->Optimize Yes Confirm->OtherIssue No Reanalyze Re-run optimized reaction and analyze for purity/yield Optimize->Reanalyze End Problem Solved Reanalyze->End

References

preventing decomposition of 4-Bromo-2,5-difluorobenzamide during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide from the Senior Application Scientist's Desk

Welcome to the technical support center. As researchers and drug development professionals, we understand that the success of a synthesis often hinges on the critical, yet sometimes overlooked, workup and purification stages. A common challenge encountered in the synthesis of aromatic amides is the unintended decomposition of the target molecule during isolation, leading to frustratingly low yields and the reappearance of starting materials.

This guide focuses on a specific, representative challenge: preventing the decomposition of 4-Bromo-2,5-difluorobenzamide during its workup. The principles and protocols discussed here are broadly applicable to a wide range of similar amide compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to design robust, self-validating workup protocols that protect your valuable product.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to form this compound appeared complete by TLC/LC-MS, but after my aqueous workup, my main isolated product is 4-Bromo-2,5-difluorobenzoic acid. What is happening?

This is a classic and very common sign of inadvertent amide hydrolysis. Your benzamide is reacting with water in the workup, cleaving the amide bond and reverting to the parent carboxylic acid and ammonia.[1][2] This reaction can be catalyzed by both acidic and basic conditions that are often employed during standard aqueous extractions.[3]

The fundamental decomposition pathway is as follows:

G cluster_main Amide Hydrolysis Pathway Amide This compound (Product) Intermediate Tetrahedral Intermediate Amide->Intermediate + H2O (H+ or OH- catalysis) Acid 4-Bromo-2,5-difluorobenzoic Acid (Decomposition Product) Intermediate->Acid C-N Bond Cleavage Ammonia Ammonia (NH3) Intermediate->Ammonia

Caption: Amide hydrolysis decomposition pathway.

This reaction is often accelerated by elevated temperatures and prolonged exposure to non-neutral pH.[4]

Q2: What specific workup conditions are most likely to cause this hydrolysis?

Three key parameters dramatically influence the stability of your amide during workup:

  • pH: The amide bond is most stable near neutral pH. Both strongly acidic washes (e.g., 1-6N HCl) and strongly basic washes (e.g., 1-2N NaOH) will catalyze hydrolysis.[3][4] While amides are less susceptible to hydrolysis than esters, the conditions used to remove certain impurities (like unreacted carboxylic acid or amine starting materials) are often harsh enough to cause significant degradation.

  • Temperature: Hydrolysis rates increase significantly with temperature.[4] If your reaction was run at an elevated temperature, it is critical to allow the mixture to cool completely to room temperature before beginning the aqueous workup. Performing extractions with cold solutions can further suppress decomposition.

  • Contact Time: The longer your organic product is in contact with an acidic or basic aqueous phase, the more decomposition will occur. Efficient and rapid separations are key.

Q3: How can I design a workup protocol to prevent decomposition? I need to remove both acidic and basic impurities.

A successful workup relies on using reagents that are selective enough to remove impurities without reacting with your product. This involves replacing harsh acids and bases with milder alternatives.

Below is a troubleshooting workflow to help you decide on the best course of action.

G start Problem: Low yield of Amide, Isolating Carboxylic Acid check_impurities What impurities need to be removed? start->check_impurities acid_impurity Acidic Impurities (e.g., unreacted carboxylic acid) check_impurities->acid_impurity Acidic base_impurity Basic Impurities (e.g., unreacted amine, coupling reagents) check_impurities->base_impurity Basic solution_acid Solution: Use MILD basic wash. - Sat. aq. NaHCO3 - Dilute (5%) aq. K2CO3 - Work quickly, keep cold (0-5°C) acid_impurity->solution_acid solution_base Solution: Use MILD acidic wash. - 1M Citric Acid - Sat. aq. NH4Cl base_impurity->solution_base final_steps Finalize Workup: 1. Wash with Brine (sat. aq. NaCl) 2. Dry organic layer (Na2SO4/MgSO4) 3. Concentrate in vacuo solution_acid->final_steps solution_base->final_steps

Caption: Troubleshooting workflow for amide workup.

Key Recommendations:

  • Avoid Strong Reagents: Replace washes of HCl and NaOH with the milder alternatives listed in the table below.

  • Control Temperature: Always cool the reaction mixture to room temperature (<25°C) before quenching or washing. If decomposition is still an issue, perform the washes using pre-chilled aqueous solutions in an ice bath.

  • Work Efficiently: Minimize the time your product spends in the separatory funnel. Shake, vent, and separate layers promptly. If emulsions form, a brine wash can often help break them.

Table 1: Recommended Aqueous Washing Agents for Amide Purification
Impurity to Remove Standard (Harsh) Reagent Recommended (Mild) Alternative Mechanism & Rationale
Unreacted Carboxylic Acid1M NaOHSaturated aq. NaHCO₃ (cold)NaHCO₃ is a weak base, sufficient to deprotonate the acidic carboxylic acid (pKa ~4) but not strong enough to significantly hydrolyze the neutral amide at low temperatures.
Excess Amine Reagents1M HCl1M aq. Citric Acid or Sat. aq. NH₄ClThese mild acids will protonate basic amines, rendering them water-soluble, without creating the strongly acidic environment that promotes amide hydrolysis.[5][6]
General Salts / WaterWaterSaturated aq. NaCl (Brine)Reduces the solubility of the organic product in the aqueous layer ("salting out") and helps to pre-dry the organic phase.
Validated Experimental Protocols

Here are detailed, step-by-step methodologies designed to maximize the recovery of this compound.

Protocol 1: Optimized Workup for Removing Unreacted Carboxylic Acid

This protocol assumes your reaction is complete and the primary impurity is the starting material, 4-bromo-2,5-difluorobenzoic acid.

  • Cooling: Ensure the reaction vessel is cooled to room temperature (20-25°C). If the reaction was exothermic, use an ice-water bath.

  • Dilution: Dilute the reaction mixture with a suitable water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). A volume of 5-10 times the initial reaction volume is typical.

  • Quenching (Optional): If the reaction contains highly reactive reagents, quench by slowly adding the diluted mixture to a stirred, cold solution of saturated aqueous NH₄Cl.

  • Transfer: Transfer the entire mixture to a separatory funnel.

  • Mild Basic Wash: Add a volume of cold (0-5°C) saturated aqueous sodium bicarbonate (NaHCO₃) equal to about half the organic layer volume.

  • Extraction: Cap the funnel, invert, and vent immediately. Shake gently for 15-20 seconds. Vigorous shaking can promote emulsion formation.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

    • Pro-Tip: To monitor for product loss or decomposition, take a small aliquot of the organic layer, spot it on a TLC plate, and develop it alongside standards of your pure amide and the starting carboxylic acid.

  • Repeat Wash (Optional): If a large amount of acid impurity was present, repeat the NaHCO₃ wash (steps 5-7).

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This removes residual water and bicarbonate.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield your crude this compound.

Summary of Best Practices
  • Prioritize Neutrality: The amide bond is most stable at or near neutral pH.

  • Temperature is Critical: Lower temperatures suppress the rate of all reactions, including unwanted hydrolysis. Always work at room temperature or below.

  • Choose Reagents Wisely: Use the mildest possible acidic or basic wash that will effectively remove your target impurity.

  • Be Efficient: Minimize the contact time between your product and the aqueous phase.

  • When in Doubt, Monitor: Use TLC or rapid LC-MS analysis on small aliquots during the workup to pinpoint any step that may be causing decomposition.

By understanding the chemical lability of your target molecule and thoughtfully designing your workup protocol, you can reliably prevent decomposition and maximize the yield and purity of your final product.

References

Technical Support Center: Column Chromatography of 4-Bromo-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-2,5-difluorobenzamide. The following sections provide a detailed, question-and-answer-based approach to developing a robust column chromatography protocol and troubleshooting common issues encountered during purification.

Section 1: Foundational Knowledge - Understanding the Compound and System

This section addresses the fundamental properties of this compound and the rationale behind selecting an appropriate chromatographic system.

Q1: What are the key physicochemical properties of this compound that influence its chromatography?

A1: The chromatographic behavior of this compound is primarily dictated by its molecular structure. It is a moderately polar aromatic compound. Key features include:

  • Polar Amide Group (-CONH₂): The primary amide functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This is the main driver of its interaction with the polar stationary phase.

  • Aromatic Ring: The benzene ring allows for π-π stacking interactions.

  • Halogen Atoms (Br, F): The highly electronegative fluorine and bromine atoms create significant dipole moments across the molecule, increasing its overall polarity.

  • Stationary Phase Interaction: In normal-phase chromatography, these polar features will cause the molecule to adsorb to the surface of a polar stationary phase like silica gel.[1] The strength of this adsorption determines its retention time.

Q2: What is the recommended starting chromatography system (stationary and mobile phase)?

A2: For a moderately polar compound like this compound, a normal-phase chromatography setup is the most logical and effective starting point.[2] The principle is to use a polar stationary phase that retains the polar analyte, and a less polar mobile phase to elute it.[3]

ParameterRecommendationRationale
Stationary Phase Silica Gel (SiO₂)Silica gel is a highly polar, slightly acidic adsorbent that effectively separates compounds based on polarity.[4] Its surface is covered in silanol groups (Si-OH) that interact strongly with the polar amide and halogen functionalities of the target compound.[2]
Mobile Phase (Eluent) Hexane/Ethyl Acetate MixtureThis is a standard, versatile solvent system for compounds of moderate polarity.[5] Hexane serves as the non-polar component, while ethyl acetate provides the necessary polarity to elute the compound. The ratio is determined empirically via Thin-Layer Chromatography (TLC).
Starting Eluent Ratio 70:30 (Hexane:Ethyl Acetate)This is a good starting point for initial TLC analysis. The polarity can be easily adjusted by changing the ratio to achieve the desired retention factor (Rf).

Section 2: Experimental Protocols

These protocols provide a step-by-step guide to developing and executing the purification.

Protocol 1: Thin-Layer Chromatography (TLC) for Eluent Optimization

The goal of TLC is to find a solvent system where the target compound has a retention factor (Rf) between 0.2 and 0.4.[6] This Rf range typically translates to an optimal elution profile on a column.[7]

Steps:

  • Prepare several small beakers with different ratios of Hexane:Ethyl Acetate (e.g., 90:10, 80:20, 70:30, 60:40).

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Using a capillary tube, spot the dissolved crude mixture onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber containing one of the prepared solvent systems. Ensure the chamber is sealed to allow the atmosphere to saturate with solvent vapor.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]

  • Identify the solvent system that gives the target compound an Rf value between 0.2 and 0.4, with good separation from major impurities.

Protocol 2: Column Preparation and Sample Loading

Proper column packing and sample loading are critical for achieving good separation. Two primary methods for sample loading are wet loading and dry loading.

Steps for Column Packing (Wet Slurry Method):

  • Select a glass column of appropriate size (a general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude sample weight).[7]

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (approx. 1 cm) of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent determined by TLC.

  • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock to drain some solvent, continuously adding more slurry until the desired column height is reached. Never let the top of the silica bed run dry.[4]

  • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

Sample Loading Methods:

  • Wet Loading: Ideal for samples that are readily soluble in the mobile phase.

    • Dissolve the crude sample in the minimum amount of the mobile phase or a slightly more polar solvent if necessary (e.g., dichloromethane).[9]

    • Drain the solvent in the column until it is level with the top layer of sand.

    • Carefully pipette the dissolved sample directly onto the sand, allowing it to absorb into the silica bed.

    • Rinse the flask with a tiny amount of solvent and add it to the column to ensure complete transfer.

    • Carefully add the mobile phase to begin elution.

  • Dry Loading: The preferred method for samples that are poorly soluble in the eluent or when maximum resolution is required.[9][10][11]

    • Dissolve the crude sample in a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (approx. 2-3 times the sample weight) to the solution.

    • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[9]

    • Carefully pour this powder onto the top layer of sand in the packed column.

    • Gently tap to create a level surface and proceed with elution.

Protocol 3: Running the Column and Fraction Collection

  • Once the sample is loaded, carefully fill the top of the column with the mobile phase.

  • Open the stopcock to begin elution, collecting the solvent in numbered test tubes or flasks (these are the "fractions").

  • Maintain a constant level of solvent above the silica bed at all times.

  • If impurities are close to your product, run the column with the initial solvent system (isocratic elution). If impurities are far apart, you can gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of more polar compounds.

  • Monitor the separation by spotting collected fractions on TLC plates to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to isolate the purified this compound.

Section 3: Troubleshooting Guide - FAQs

This section addresses common problems in a question-and-answer format.

Issue: Elution & Separation Problems

Q3: My compound and a key impurity have very similar Rf values on TLC. How can I improve separation?

A3: This is a common challenge requiring optimization of the mobile phase selectivity.

  • Change Solvent Ratios: First, try very small, incremental changes to your Hexane/Ethyl Acetate ratio.

  • Introduce a Third Solvent: If changing the ratio is insufficient, try a different solvent system. The "trick" is to try solvent combinations with different selectivities.[12] For example, replace Ethyl Acetate with Dichloromethane or tert-Butyl methyl ether (TBME). A system of Hexane/DCM or Hexane/TBME might alter the interactions enough to improve separation.

  • Use a Gradient: Start with a low polarity eluent to separate the less polar impurity, then gradually increase the polarity to elute your target compound.

Q4: My compound is not moving from the origin (Rf = 0). What should I do?

A4: The mobile phase is not polar enough to displace your compound from the silica gel.

  • Increase Eluent Polarity: Drastically increase the percentage of the polar solvent (e.g., if you used 80:20 Hexane:EtOAc, try 50:50).

  • Switch to a Stronger Polar Solvent: If even 100% Ethyl Acetate is ineffective, a more polar system is needed. A common choice is Dichloromethane/Methanol.[5] Start with a low percentage of methanol (e.g., 98:2 DCM:MeOH) and increase as needed. Caution: Using more than 10% methanol in your eluent can start to dissolve the silica gel column packing.[5]

Q5: My compound is running with the solvent front (Rf ≈ 1). How do I fix this?

A5: The mobile phase is too polar, preventing the compound from adsorbing to the silica.

  • Decrease Eluent Polarity: Substantially increase the percentage of the non-polar solvent. If you were using 50:50 Hexane:EtOAc, try 90:10 or 95:5.

  • Switch to a Weaker Polar Solvent: If Ethyl Acetate is too strong even at low concentrations, consider a less polar solvent like Dichloromethane or Diethyl Ether.

Issue: Peak Shape and Recovery

Q6: The collected fractions show significant peak tailing on TLC analysis. What causes this and how can I prevent it?

A6: Peak tailing for amides on silica is often caused by strong, non-ideal interactions with the acidic silanol groups on the silica surface.[13]

  • Column Overload: You may have loaded too much sample for the column size. Use a larger column or reduce the sample amount. A typical sample load is 2-10% of the silica gel mass.[12]

  • Acid-Base Interactions: Although amides are weakly basic, they can still interact strongly with acidic sites. Adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia to the mobile phase can neutralize these sites and improve peak shape.[14]

  • Flow Rate: An excessively fast flow rate can also cause tailing as the compound does not have enough time to equilibrate between the stationary and mobile phases.[9]

Q7: I'm experiencing low recovery of my compound after chromatography. Where could it have gone?

A7: Low recovery can be frustrating and may stem from several issues.

  • Irreversible Adsorption: The compound may be binding too strongly to the silica and not eluting. This can happen with very polar compounds. Try eluting with a very strong solvent system (e.g., 90:10 DCM:MeOH) at the end of your run to "strip" the column.

  • Decomposition on Silica: Silica gel is acidic and can cause decomposition of sensitive compounds.[15] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If new spots appear, your compound is likely unstable. In this case, consider using a less acidic stationary phase like alumina or deactivating the silica with a base like triethylamine.[14][15]

  • Crystallization on Column: If the compound is highly concentrated and has low solubility in the eluent, it can crystallize within the column, blocking flow and preventing elution.[15] This is rare but can be diagnosed by a sudden stop in column flow.

Issue: Loading and Solubility

Q8: My compound is poorly soluble in the chosen eluent, making it difficult to load onto the column. What is the best approach?

A8: This is the classic scenario where dry loading is superior to wet loading.[16][17] Attempting to dissolve the sample in a large volume of eluent or a much stronger solvent will lead to broad bands and poor separation.[11] Follow Protocol 2 for dry loading to ensure the sample is introduced to the column in a concentrated, narrow band, which is essential for high-resolution purification.

Section 4: Visual Workflows

TroubleshootingWorkflow start Problem Observed (TLC/Column) rf_zero Compound at Origin (Rf ≈ 0) start->rf_zero Elution Issue rf_one Compound at Front (Rf ≈ 1) start->rf_one Elution Issue poor_sep Poor Separation (ΔRf is small) start->poor_sep Resolution Issue tailing Peak Tailing start->tailing Peak Shape Issue increase_polarity Increase Eluent Polarity (e.g., more EtOAc) rf_zero->increase_polarity decrease_polarity Decrease Eluent Polarity (e.g., more Hexane) rf_one->decrease_polarity change_selectivity Change Solvent Selectivity (e.g., Hexane/DCM) poor_sep->change_selectivity add_modifier Add Basic Modifier (e.g., 0.5% TEA) tailing->add_modifier

LoadingMethodDecision start Is crude sample readily soluble in a minimal amount of eluent? wet_load Use Wet Loading start->wet_load  Yes dry_load Use Dry Loading start->dry_load  No (or if max resolution needed)

References

Validation & Comparative

A Definitive Guide to the Structural Confirmation of 4-Bromo-2,5-difluorobenzamide via Multinuclear NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison and methodology for confirming the molecular structure of 4-Bromo-2,5-difluorobenzamide using the power of Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data to explain the causal relationships between the molecule's structure and its spectral output, ensuring a self-validating approach to analysis.

The Analytical Imperative: Why NMR?

This compound presents a unique analytical challenge and opportunity. Its structure contains multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) and a complex substitution pattern on the aromatic ring. This complexity demands a multi-faceted analytical approach. While techniques like Mass Spectrometry can confirm molecular weight and elemental composition, only NMR can definitively establish the precise arrangement of atoms and substituents—the molecular constitution—by probing the chemical environment of each nucleus. This guide will leverage ¹H, ¹³C, and the highly informative ¹⁹F NMR to build an unassailable case for the compound's structure.

Deciphering the Code: Predicting the NMR Spectrum

Before entering the lab, an experienced scientist predicts the expected spectral features. This theoretical analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, is the first step in a self-validating protocol.

The Structure:

¹H NMR Predictions:

The ¹H NMR spectrum is expected to show three distinct signals: two from the aromatic ring and one from the amide group.

  • Aromatic Protons (H-3 and H-6): The electron-withdrawing effects of the bromine, two fluorine atoms, and the benzamide group will shift these protons significantly downfield, likely in the range of 7.5-8.2 ppm.

    • H-3: This proton is flanked by a fluorine (at C-2) and a bromine (at C-4). It will experience coupling to H-6 (meta coupling, ~2-3 Hz) and to the fluorine at C-2 (ortho H-F coupling, ~7-10 Hz). This should result in a doublet of doublets (dd).

    • H-6: This proton is adjacent to a fluorine (at C-5) and the amide group. It will be coupled to H-3 (meta coupling, ~2-3 Hz) and the fluorine at C-5 (ortho H-F coupling, ~7-10 Hz). This will also likely appear as a doublet of doublets (dd).

  • Amide Protons (-NH₂): These two protons are often diastereotopic and may appear as two separate, broad signals, or a single broad signal. Their chemical shift is highly dependent on the solvent, concentration, and temperature, but typically appears between 5.5 and 8.5 ppm. In a solvent like DMSO-d₆, they are more likely to be observed as distinct signals due to reduced exchange rates.

¹³C NMR Predictions:

The molecule has seven non-equivalent carbon atoms, and thus seven signals are expected in the proton-decoupled ¹³C NMR spectrum. The fluorine atoms will introduce characteristic C-F couplings, which are invaluable for assignment.

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically around 165-170 ppm.

  • Fluorine-Bearing Carbons (C-2 and C-5): These carbons will exhibit large, one-bond C-F coupling constants (¹JCF ≈ 240-260 Hz), appearing as doublets. Their chemical shifts will be significantly affected by the fluorine atoms.

  • Bromine-Bearing Carbon (C-4): This signal will be found in the aromatic region, with a chemical shift characteristic of a carbon attached to bromine (approx. 115-125 ppm).

  • Other Aromatic Carbons (C-1, C-3, C-6): These signals will appear in the 110-140 ppm range. They will also exhibit smaller two- or three-bond couplings to the fluorine atoms (²JCF, ³JCF), which can further aid in their assignment.

¹⁹F NMR Predictions:

¹⁹F NMR is a particularly powerful tool for fluorinated compounds due to its high sensitivity and wide chemical shift range.[1][2][3] We expect two distinct signals for the two non-equivalent fluorine atoms.

  • F at C-2 and F at C-5: These will appear as separate signals. Each fluorine signal will be split by the adjacent aromatic protons, resulting in complex multiplets. The large dispersion of ¹⁹F chemical shifts makes signal overlap unlikely and provides definitive evidence for the electronic environment of each fluorine atom.[4]

Comparative Analysis: Grounding Predictions in Experimental Data

To substantiate our predictions, we compare them with the known NMR data of structurally related compounds. This comparative approach provides an authoritative grounding for our spectral assignments.

CompoundKey ¹H NMR FeaturesKey ¹³C NMR FeaturesReference
4-Bromobenzamide Two doublets in the aromatic region (~7.7-7.8 ppm) characteristic of a 1,4-disubstituted ring.Aromatic signals reflecting the symmetry and substituent effects of Br and CONH₂.[5][6][7]
2,5-Difluorobenzoic Acid Complex multiplets in the aromatic region due to H-F and H-H couplings.Two distinct signals for C-2 and C-5, each showing a large ¹JCF coupling constant.[8][9]
1,4-Dibromo-2,5-difluorobenzene A single signal in the ¹H NMR due to symmetry.Shows the characteristic upfield shift and large ¹JCF coupling for the fluorine-bearing carbons.[10]

This comparison demonstrates that the predicted patterns for this compound—specifically the complex aromatic multiplets in ¹H NMR and the large C-F couplings in ¹³C NMR—are consistent with the established effects of these substituents.

Experimental Protocol: A Self-Validating Workflow

Adherence to a meticulous experimental protocol is critical for obtaining high-quality, reproducible data.

Part 1: Sample Preparation
  • Weighing the Sample: For a standard 5 mm NMR tube, use 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR to ensure an adequate signal-to-noise ratio.[11][12]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent.[11][13]

    • Recommended: DMSO-d₆ is an excellent choice as it readily dissolves most benzamides and slows the chemical exchange of the -NH₂ protons, allowing for their observation.

    • Alternative: CDCl₃ can also be used, but the amide protons may be broader or exchange with trace amounts of acidic protons.

  • Homogenization: Prepare the sample in a small vial to ensure complete dissolution before transferring it to the NMR tube with a Pasteur pipette.[12][14]

  • Filtration: To avoid compromising the magnetic field homogeneity, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.[12][14] This step is crucial for achieving sharp, well-resolved spectral lines.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR.[11][15]

Part 2: Data Acquisition

Using a 400 MHz (or higher) NMR spectrometer, the following experiments should be performed:

  • Standard 1D ¹H NMR: To observe proton signals, multiplicities, and integrations.

  • Standard 1D ¹³C{¹H} NMR (Proton-Decoupled): To observe the chemical shifts of all seven unique carbon atoms.

  • Standard 1D ¹⁹F NMR: To observe the chemical shifts of the two fluorine atoms.

  • (Optional but Recommended) 2D Correlation Spectroscopy (COSY): To establish H-H coupling correlations, confirming the relationship between H-3 and H-6.

  • (Optional but Recommended) 2D Heteronuclear Correlation (HSQC/HMBC): To definitively assign proton signals to their directly attached carbons (HSQC) and to map long-range H-C correlations (HMBC), which is invaluable for assigning the quaternary carbons.

Workflow for Structural Confirmation

The following diagram illustrates the logical flow from sample to confirmed structure, highlighting the key data points required from each NMR experiment.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_interp Data Interpretation & Validation Sample This compound Dissolve Dissolve in DMSO-d6 (5-25 mg in 0.6 mL) Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1 1D ¹H NMR Filter->H1 C13 1D ¹³C NMR Filter->C13 F19 1D ¹⁹F NMR Filter->F19 H1_Data Check for: - 2 Aromatic Multiplets - 1-2 Broad Amide Signals H1->H1_Data C13_Data Check for: - 7 Total Signals - 1 Carbonyl (>165 ppm) - 2 Carbons with large ¹JCF C13->C13_Data F19_Data Check for: - 2 Distinct ¹⁹F Signals F19->F19_Data Conclusion Structure Confirmed H1_Data->Conclusion C13_Data->Conclusion F19_Data->Conclusion caption Workflow for NMR-based structural confirmation.

Workflow for NMR-based structural confirmation.

Conclusion

The structural confirmation of this compound is achieved not by a single piece of data, but by the confluence of evidence from multiple, complementary NMR experiments. The characteristic chemical shifts and complex coupling patterns observed in the ¹H spectrum, the presence of seven distinct carbon signals with tell-tale C-F couplings in the ¹³C spectrum, and the definitive appearance of two signals in the ¹⁹F spectrum together provide an unambiguous and scientifically rigorous validation of the target structure. This integrated analytical strategy ensures trustworthiness and provides the high-fidelity data required for advanced research and drug development.

References

A Comparative Guide to the Biological Activity of 4-Bromo-2,5-difluorobenzamide and Its Analogs: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of halogenation, particularly fluorination and bromination, on core scaffolds is a well-established approach to modulate the pharmacological properties of bioactive molecules. The benzamide moiety itself is a privileged structure, present in a wide array of approved drugs. This guide provides a comparative analysis of the biological activity of 4-Bromo-2,5-difluorobenzamide and its structural analogs. While direct, comprehensive studies on this compound are not extensively published, by examining its precursor's applications and the biological activities of structurally related benzamides, we can infer its potential and construct a valuable framework for researchers, scientists, and drug development professionals. This guide will delve into the structure-activity relationships (SAR) of related compounds, their potential mechanisms of action, and provide detailed experimental protocols for their synthesis and evaluation.

The Strategic Importance of the 4-Bromo-2,5-difluoro Substitution Pattern

The presence of a bromine atom and two fluorine atoms on the benzamide ring is not arbitrary. This specific substitution pattern is of significant interest in medicinal chemistry for several reasons. The precursor, 4-Bromo-2,5-difluorobenzoic acid, is a versatile intermediate in the synthesis of various pharmaceutical agents, including G protein-coupled receptor 119 (GPR119) agonists and methyltransferase-like 3 (METTL3) inhibitors, highlighting the therapeutic potential of this scaffold.[1]

The individual contributions of the substituents are noteworthy:

  • Fluorine: The small size and high electronegativity of fluorine can significantly impact a molecule's conformational preferences, metabolic stability, and binding affinity to target proteins.[2][3] The difluoro substitution, in particular, can create a unique electronic environment.

  • Bromine: The larger bromine atom can serve as a key interaction point with the target protein, often participating in halogen bonding. It can also be a site for further chemical modification.

This guide will explore the biological activities of benzamide analogs where the nature and position of these halogen substituents are varied, providing insights into the potential of the this compound core.

Comparative Biological Activities of Benzamide Analogs

The biological activity of benzamide derivatives is highly dependent on the substitution pattern on the aromatic ring. Below, we compare the activities of different classes of substituted benzamides to infer the potential therapeutic applications of this compound.

Anticancer Activity: Targeting Kinases

One promising area for benzamide derivatives is oncology, particularly as kinase inhibitors. A study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives identified them as novel inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in various cancers.[4]

Compound/Analog ClassBiological TargetKey FindingsPotency (IC50)
4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives FGFR1The 4-bromo substitution is a common feature in this series of potent FGFR1 inhibitors.1.25 - 2.31 µM in various NSCLC cell lines[4]

This suggests that the 4-bromobenzamide scaffold is a viable starting point for the design of kinase inhibitors. The addition of the 2,5-difluoro pattern in our core compound of interest could further enhance potency or selectivity through interactions with the ATP-binding pocket of kinases.

Antibacterial Activity: Inhibition of Bacterial Cell Division

The difluorobenzamide scaffold has shown significant promise in the development of novel antibacterial agents. A series of 2,6-difluorobenzamide derivatives were designed and synthesized as inhibitors of the bacterial cell division protein FtsZ.[5]

Compound/Analog ClassBiological TargetKey FindingsPotency (MIC)
3-substituted 2,6-difluorobenzamide derivatives FtsZThese compounds exhibited potent activity against Gram-positive bacteria, including resistant strains of Staphylococcus aureus.0.25 - 1 µg/mL against Bacillus subtilis[5]

The potent activity of these difluorinated analogs suggests that this compound could also possess antibacterial properties, potentially through the inhibition of FtsZ or other bacterial targets. The position of the fluorine atoms (2,5- vs. 2,6-) would likely influence the binding mode and efficacy.

Inferred Structure-Activity Relationship (SAR) and Future Directions

Based on the available data for related compounds, we can propose a hypothetical SAR for this compound and its analogs.

SAR_Hypothesis cluster_ring Aromatic Ring Substitutions cluster_amide Amide Moiety cluster_analogs Potential Analogs for Synthesis Core This compound Bromo 4-Bromo (Potential for Halogen Bonding, Kinase Inhibition) Core->Bromo Key for FGFR1 activity Difluoro 2,5-Difluoro (Metabolic Stability, Potency Enhancement) Core->Difluoro Contributes to antibacterial potential (FtsZ) Amide Unsubstituted Amide (Potential for H-bonding) Core->Amide Analog1 Varying Halogen at C4 (e.g., 4-Chloro) Bromo->Analog1 Analog2 Shifting Fluoro Positions (e.g., 2,6-difluoro) Difluoro->Analog2 N_Substituted N-Substituted Analogs (Modulation of Solubility, Target Specificity) Amide->N_Substituted Derivatization Point Analog3 N-Alkylation/Arylation N_Substituted->Analog3

Caption: Hypothetical Structure-Activity Relationships for this compound.

Further research should focus on the synthesis and biological evaluation of this compound and a systematic library of its analogs. Key questions to address include:

  • What is the primary biological target of this compound?

  • How does the interplay between the 4-bromo and 2,5-difluoro substituents affect potency and selectivity?

  • What is the impact of N-substitution on the amide group on the biological activity?

Experimental Protocols

To facilitate further research, we provide detailed, representative protocols for the synthesis of the core scaffold and a key biological assay.

Synthesis of this compound

This protocol describes the conversion of the commercially available 4-Bromo-2,5-difluorobenzoic acid to the corresponding benzamide.

Step 1: Acyl Chloride Formation

  • To a stirred solution of 4-Bromo-2,5-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of acid), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-bromo-2,5-difluorobenzoyl chloride.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM (10 mL/g of starting acid).

  • Cool the solution to 0 °C and bubble ammonia gas through the solution for 15-20 minutes, or add a solution of aqueous ammonia (2.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis_Workflow Start 4-Bromo-2,5-difluorobenzoic Acid Step1 Acyl Chloride Formation (Oxalyl Chloride, cat. DMF) Start->Step1 Intermediate 4-Bromo-2,5-difluorobenzoyl Chloride Step1->Intermediate Step2 Amidation (Ammonia) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol provides a general framework for evaluating the inhibitory activity of synthesized compounds against a specific kinase.

  • Reagents and Materials: Recombinant human FGFR1 kinase, ATP, appropriate peptide substrate, kinase buffer, 96-well plates, plate reader.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound in kinase buffer to obtain a range of concentrations.

  • Assay Procedure: a. In a 96-well plate, add the kinase, peptide substrate, and test compound at various concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

While the biological activity of this compound has not been extensively characterized in publicly available literature, the analysis of its structural analogs suggests significant potential in both oncology and infectious diseases. The 4-bromo and 2,5-difluoro substitutions on the benzamide core represent a promising starting point for the design of novel inhibitors of various biological targets, including kinases like FGFR1 and bacterial proteins like FtsZ. The experimental protocols provided herein offer a foundation for researchers to synthesize and evaluate this compound and its derivatives, paving the way for new discoveries in medicinal chemistry. Further investigation is warranted to fully elucidate the therapeutic potential of this intriguing scaffold.

References

The Fluorine Advantage: A Comparative Study of Fluorinated vs. Non-Fluorinated Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for optimizing the pharmacological properties of drug candidates. Benzamides, a versatile class of compounds with a broad spectrum of biological activities, are no exception to this trend. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzamides, using N-phenylbenzamide and its fluorinated analog, N-(4-fluorophenyl)benzamide, as a case study. By examining their physicochemical properties, synthetic methodologies, and biological activities, we aim to provide a comprehensive resource for researchers seeking to leverage the unique properties of fluorine in their drug discovery efforts.

The introduction of a fluorine atom can profoundly influence a molecule's lipophilicity, metabolic stability, acidity (pKa), and binding affinity to biological targets.[1][2][3] These modifications can lead to enhanced potency, improved pharmacokinetic profiles, and reduced off-target effects. This guide will delve into the experimental data that underpins these principles, offering a clear and objective comparison to inform rational drug design.

Physicochemical Properties: A Tale of Two Benzamides

The substitution of a single hydrogen atom with fluorine on the phenyl ring of N-phenylbenzamide leads to significant alterations in its physicochemical properties. These changes, summarized in the table below, have profound implications for the molecule's behavior in biological systems.

PropertyN-phenylbenzamideN-(4-fluorophenyl)benzamideImpact of Fluorination
Molecular Weight ( g/mol ) 197.23215.22Increased molecular weight
Melting Point (°C) 163165Minimal change
logP (octanol/water) ~2.7~3.0Increased lipophilicity
pKa (amide proton) ~17Lower (estimated)Increased acidity
Water Solubility InsolubleSparingly soluble in organic solvents, likely lower aqueous solubilityGenerally decreases aqueous solubility
Metabolic Stability Susceptible to aromatic hydroxylationMore resistant to oxidative metabolismEnhanced metabolic stability[4][5]

Causality Behind the Changes:

  • Increased Lipophilicity (logP): The introduction of a fluorine atom generally increases the lipophilicity of aromatic compounds.[3] This is attributed to the fact that the C-F bond is more lipophilic than a C-H bond, which can enhance membrane permeability and target engagement within hydrophobic pockets.

  • Increased Acidity (pKa): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect acidifies the N-H bond of the amide.[6] A lower pKa can influence the ionization state of the molecule at physiological pH, affecting its solubility and interactions with biological targets.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for oxidative metabolism.[7] By replacing a hydrogen atom at a potential site of metabolism, fluorination can "block" this metabolic pathway, leading to a longer half-life and improved bioavailability.[4]

Synthesis of Fluorinated and Non-Fluorinated Benzamides

The synthesis of both N-phenylbenzamide and its fluorinated analog can be readily achieved through standard amide bond formation reactions. The following are detailed protocols for their preparation.

Experimental Protocol: Synthesis of N-phenylbenzamide

This protocol outlines the synthesis of N-phenylbenzamide via the acylation of aniline with benzoyl chloride.

Materials:

  • Aniline

  • Benzoyl chloride

  • 10% Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

  • Round-bottom flask

  • Stir bar

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve aniline (1.0 eq) in dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with 10% NaOH solution (2 x 20 mL) and then with distilled water (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from ethanol/water to obtain pure N-phenylbenzamide as a white solid.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)benzamide

This protocol details the synthesis of N-(4-fluorophenyl)benzamide by coupling benzoic acid with 4-fluoroaniline using a coupling agent.

Materials:

  • Benzoic acid

  • 4-fluoroaniline

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Stir bar

  • Büchner funnel and filter paper

Procedure:

  • To a stirred solution of benzoic acid (1.0 eq) and 4-fluoroaniline (1.0 eq) in anhydrous DCM (30 mL) in a round-bottom flask, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM (10 mL) dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

  • Wash the filtrate with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford N-(4-fluorophenyl)benzamide as a white solid.

Visualizing the Synthesis

Synthetic Pathways Synthetic Pathways for Benzamides cluster_0 Non-Fluorinated: N-phenylbenzamide cluster_1 Fluorinated: N-(4-fluorophenyl)benzamide aniline Aniline reaction_nf Acylation aniline->reaction_nf DCM, 0°C to RT benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction_nf product_nf N-phenylbenzamide reaction_nf->product_nf benzoic_acid Benzoic Acid reaction_f Amide Coupling benzoic_acid->reaction_f DCM, DCC, DMAP fluoroaniline 4-Fluoroaniline fluoroaniline->reaction_f product_f N-(4-fluorophenyl)benzamide reaction_f->product_f

Caption: Synthetic routes to N-phenylbenzamide and N-(4-fluorophenyl)benzamide.

Biological Activity: The Impact of Fluorination on Antimicrobial Properties

The benzamide scaffold is known to exhibit a range of biological activities, including antimicrobial and antifungal properties.[8][9] The introduction of fluorine can significantly modulate this activity. While a direct head-to-head comparison of N-phenylbenzamide and N-(4-fluorophenyl)benzamide under the same antimicrobial assay conditions is not extensively reported in a single study, we can infer the potential impact of fluorination by examining studies on related benzamide derivatives.

Studies have shown that the presence of a halogen, such as fluorine or chlorine, on the phenyl ring of benzamide derivatives can enhance their antimicrobial activity. For instance, certain fluorinated benzamide derivatives have demonstrated improved antifungal activity against various phytopathogenic fungi compared to their non-fluorinated counterparts.

Proposed Mechanism of Action: The antimicrobial activity of benzamides is often attributed to their ability to disrupt cell membrane integrity or inhibit essential enzymes in pathogens. The increased lipophilicity of fluorinated benzamides may facilitate their transport across the microbial cell membrane, leading to higher intracellular concentrations and enhanced potency.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

Materials:

  • Test compounds (N-phenylbenzamide and N-(4-fluorophenyl)benzamide)

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solutions in the appropriate broth medium in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the broth medium, adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

The Multifaceted Effects of Fluorination: A Conceptual Overview

Fluorination_Effects Conceptual Overview of Fluorination's Impact on Benzamides cluster_physicochemical Physicochemical Properties cluster_biological Biological Consequences center Fluorination (H → F) lipophilicity Increased Lipophilicity (↑ logP) center->lipophilicity pka Increased Acidity (↓ pKa) center->pka metabolic_stability Enhanced Metabolic Stability center->metabolic_stability membrane_permeability Improved Membrane Permeability lipophilicity->membrane_permeability binding_affinity Altered Target Binding Affinity pka->binding_affinity bioavailability Increased Bioavailability metabolic_stability->bioavailability potency Modulated Biological Potency membrane_permeability->potency binding_affinity->potency bioavailability->potency

Caption: The cascading effects of fluorination on the properties of benzamides.

Conclusion

The strategic incorporation of fluorine into the benzamide scaffold offers a powerful approach to modulate its physicochemical and biological properties. As demonstrated through the comparative analysis of N-phenylbenzamide and its fluorinated analog, even a single fluorine substitution can lead to significant improvements in key drug-like characteristics such as metabolic stability and lipophilicity. These modifications can translate into enhanced biological activity and a more favorable pharmacokinetic profile. This guide provides a foundational understanding and practical protocols for researchers to explore the "fluorine advantage" in their own benzamide-based drug discovery programs. The presented experimental methodologies and conceptual frameworks are intended to facilitate a rational and data-driven approach to the design and synthesis of next-generation fluorinated benzamide therapeutics.

References

A Comparative Guide to the Mechanism of Action of Halogenated Benzamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Among the myriad of scaffolds explored, the benzamide core has emerged as a privileged structure, amenable to synthetic modification and capable of forming key interactions within the ATP-binding pocket of various kinases. This guide provides an in-depth analysis of the mechanism of action of halogenated benzamide derivatives, with a primary focus on a novel 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative identified as a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).

We will dissect the experimental data supporting its mechanism of action, from initial cell-based viability assays to target engagement and downstream signaling pathway modulation. Furthermore, we will objectively compare its performance with alternative kinase inhibitors, providing a comprehensive resource for researchers engaged in the design and evaluation of novel therapeutic agents.

The Rise of Halogenated Benzamides in Kinase Inhibition

The incorporation of halogen atoms, such as bromine and fluorine, into small molecule inhibitors is a well-established strategy in medicinal chemistry. Halogens can modulate a compound's physicochemical properties, including lipophilicity and metabolic stability, and can also participate in specific halogen bonding interactions with the target protein, thereby enhancing binding affinity and selectivity. The 4-Bromo-2,5-difluorobenzamide scaffold represents a promising starting point for the synthesis of novel kinase inhibitors, leveraging the electronic and steric properties of its halogen substituents. While derivatives of this specific scaffold are still under active investigation, the broader class of halogenated benzamides has shown significant promise.

Case Study: A 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivative as a Potent FGFR1 Inhibitor

Recent research has identified a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel and potent inhibitors of FGFR1, a receptor tyrosine kinase frequently amplified in non-small cell lung cancer (NSCLC)[1]. The lead compound from this series, designated as C9, serves as an excellent case study to understand the mechanism of action of this class of inhibitors.

Mechanism of Action of Compound C9

Compound C9 exerts its anti-cancer effects through the direct inhibition of FGFR1 kinase activity. This leads to a cascade of downstream events, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with FGFR1 amplification. Molecular docking studies indicate that compound C9 binds to the ATP-binding site of FGFR1, forming multiple hydrogen bonds that stabilize the inhibitor-kinase complex[1].

The therapeutic rationale for targeting FGFR1 stems from its role in driving tumor growth, proliferation, and angiogenesis when its signaling is aberrantly activated. Inhibition of FGFR1 is therefore a promising strategy for the treatment of cancers harboring FGFR1 amplifications or activating mutations[2].

Experimental Evidence

The mechanism of action of compound C9 has been elucidated through a series of robust in vitro experiments:

1. Cell Viability and Anti-proliferative Activity:

The initial assessment of a potential anti-cancer agent involves evaluating its ability to inhibit the growth and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Compound C9 demonstrated potent anti-proliferative activity against a panel of NSCLC cell lines with known FGFR1 amplification. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

Cell LineFGFR1 Amplification StatusCompound C9 IC50 (µM)[1]
NCI-H520Amplified1.36 ± 0.27
NCI-H1581Amplified1.25 ± 0.23
NCI-H226Amplified2.31 ± 0.41
NCI-H460Amplified2.14 ± 0.36
NCI-H1703Amplified1.85 ± 0.32

These low micromolar IC50 values in FGFR1-amplified cell lines suggest a potent and targeted anti-cancer effect.

2. Target Engagement: Inhibition of FGFR1 Phosphorylation:

To confirm that the observed anti-proliferative effects are a direct result of targeting FGFR1, it is crucial to assess the phosphorylation status of the receptor. Kinase activation typically involves autophosphorylation. A successful inhibitor should block this process. Western blotting is a standard technique used to detect specific proteins and their post-translational modifications, such as phosphorylation.

Treatment of NSCLC cells with compound C9 led to a dose-dependent decrease in the phosphorylation of FGFR1, without affecting the total FGFR1 protein levels.[1] This provides strong evidence that compound C9 directly engages and inhibits its intended target within the cancer cells.

3. Downstream Signaling Pathway Modulation:

Upon activation, FGFR1 initiates downstream signaling cascades, most notably the MAPK (Mitogen-Activated Protein Kinase) and PLCγ (Phospholipase C gamma) pathways, which are critical for cell proliferation and survival.[2] A key component of the MAPK pathway is ERK (Extracellular signal-regulated kinase). An effective FGFR1 inhibitor should therefore suppress the activation of these downstream effectors.

Western blot analysis revealed that compound C9 treatment resulted in a dose-dependent inhibition of the phosphorylation of both PLCγ1 and ERK.[1] This demonstrates that the inhibition of FGFR1 by compound C9 effectively blocks the transmission of pro-survival signals within the cancer cells.

4. Induction of Cell Cycle Arrest and Apoptosis:

The culmination of inhibiting critical survival pathways is often cell cycle arrest and programmed cell death (apoptosis). Compound C9 was found to arrest the cell cycle at the G2 phase in NSCLC cell lines and induce cellular apoptosis.[1] This provides a functional readout of the inhibitor's efficacy at the cellular level.

Comparative Analysis with Alternative Kinase Inhibitors

To provide a comprehensive perspective, it is essential to compare the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (Compound C9) with other kinase inhibitors. For this guide, we will consider two classes of comparators: another FGFR inhibitor with a different scaffold and a Pim-1 kinase inhibitor that also features a benzamide-related core structure.

Alternative 1: Ponatinib (A Multi-Kinase Inhibitor with Potent FGFR1 Activity)

Ponatinib is a potent oral multi-targeted tyrosine kinase inhibitor, approved for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. It is also a very potent inhibitor of all four FGFR isoforms.

FeatureCompound C9 (4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivative)Ponatinib
Primary Target(s) FGFR1[1]BCR-ABL, VEGFR, PDGFR, FGFR, SRC family kinases
Core Scaffold Halogenated BenzamideImidazo[1,2-b]pyridazine
FGFR1 Inhibition Potent (inferred from cellular data)[1]Potent (IC50 < 10 nM in enzymatic assays)
Selectivity Likely selective for FGFR family (based on design)Multi-targeted
Mechanism ATP-competitive inhibition of FGFR1[1]ATP-competitive inhibition of multiple kinases

Key Differences and Insights:

While both compounds are potent FGFR1 inhibitors, their selectivity profiles are vastly different. Compound C9, emerging from a targeted design strategy, is expected to have a narrower kinase inhibition profile, which could translate to a more favorable safety profile with fewer off-target effects. Ponatinib's multi-targeted nature, while effective in certain contexts, can also lead to a broader range of side effects. The development of more selective inhibitors like the halogenated benzamide derivatives is a key goal in modern oncology research to improve the therapeutic window.

Alternative 2: SGI-1776 (A Pim-1 Kinase Inhibitor with a Carboxamide Moiety)

Pim kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are attractive therapeutic targets.[4] SGI-1776 is a pan-Pim kinase inhibitor that was investigated in clinical trials.[5] Although its development was halted, it serves as a relevant comparator due to its related carboxamide scaffold.

FeatureCompound C9 (4-Bromo-N-(3,5-dimethoxyphenyl)benzamide derivative)SGI-1776
Primary Target(s) FGFR1[1]Pim-1, Pim-2, Pim-3[5]
Core Scaffold Halogenated BenzamidePyridyl Carboxamide
Mechanism ATP-competitive inhibition of FGFR1[1]ATP-competitive inhibition of Pim kinases[5]
Downstream Effects Inhibition of PLCγ1 and ERK phosphorylation[1]Downregulation of c-Myc and Mcl-1

Key Differences and Insights:

This comparison highlights the versatility of the benzamide/carboxamide scaffold in targeting different classes of kinases (receptor tyrosine kinases vs. serine/threonine kinases). The specific substitutions on the core structure dictate the target specificity. For researchers designing new kinase inhibitors, this underscores the importance of structure-activity relationship (SAR) studies to achieve desired selectivity. While both compounds ultimately lead to anti-proliferative effects, they do so by impinging on distinct signaling pathways, offering different therapeutic opportunities.

Experimental Protocols: A Guide for the Bench Scientist

To facilitate the replication and extension of the studies described, this section provides detailed, step-by-step methodologies for the key experiments used to characterize the mechanism of action of kinase inhibitors.

MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability in a 96-well format.[3][6]

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubate for 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well.

  • Incubate overnight at 37°C to ensure complete solubilization of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Kinase Signaling Pathways

This protocol outlines the general steps for assessing the phosphorylation status of target kinases and downstream signaling proteins.[7][8]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR1, anti-total-FGFR1, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the test compound at various concentrations for a specified time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vitro Kinase Assay

This protocol provides a general framework for measuring the direct inhibitory activity of a compound on a purified kinase.[9][10]

Materials:

  • Recombinant purified kinase (e.g., FGFR1)

  • Kinase buffer

  • Peptide or protein substrate

  • ATP (often radiolabeled, e.g., [γ-33P]-ATP, or used in a luminescence-based assay)

  • Test compound

  • Detection reagents (specific to the assay format, e.g., phosphocellulose paper for radiometric assays, or ADP-Glo™ reagents for luminescence assays)

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for a specified time at the optimal temperature for the kinase.

  • Stop the reaction.

  • Detect the amount of phosphorylated substrate or ADP produced.

  • Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the FGFR1 signaling pathway and the experimental workflow for evaluating an inhibitor.

FGFR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds FGFR1->FGFR1 PLCg PLCγ FGFR1->PLCg Activates ERK ERK FGFR1->ERK Activates via MAPK Cascade Proliferation Cell Proliferation & Survival PLCg->Proliferation ERK->Proliferation Inhibitor Compound C9 (4-Bromo-benzamide derivative) Inhibitor->FGFR1 Inhibits

Caption: FGFR1 signaling pathway and point of inhibition.

Experimental_Workflow Start Hypothesis: Compound inhibits FGFR1-driven cancer CellViability Cell Viability Assay (MTT) Start->CellViability Step 1 TargetEngagement Target Engagement (Western Blot for pFGFR1) CellViability->TargetEngagement Step 2 DownstreamSignaling Downstream Signaling (Western Blot for pERK) TargetEngagement->DownstreamSignaling Step 3 FunctionalOutcome Functional Outcome (Apoptosis/Cell Cycle Assay) DownstreamSignaling->FunctionalOutcome Step 4 Conclusion Conclusion: Compound is a potent and on-target FGFR1 inhibitor FunctionalOutcome->Conclusion Step 5

Caption: Experimental workflow for inhibitor characterization.

Conclusion and Future Directions

The 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, Compound C9, represents a promising lead compound for the development of targeted therapies against FGFR1-driven cancers. Its mechanism of action is well-supported by a logical and comprehensive set of experimental data, demonstrating potent anti-proliferative activity, direct target engagement, and modulation of downstream signaling pathways, ultimately leading to cancer cell death.

The comparative analysis with other kinase inhibitors highlights the importance of selectivity in modern drug design and showcases the versatility of the benzamide scaffold. Future studies should focus on in vivo efficacy and safety profiling of this and related compounds, as well as a broader characterization of their kinase selectivity profiles. The detailed protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate this and other novel kinase inhibitors. The continued exploration of halogenated benzamide derivatives holds significant potential for the discovery of next-generation targeted cancer therapies.

References

A Comparative Guide to In-Vitro Testing Protocols for 4-Bromo-2,5-difluorobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in-vitro testing protocols for the characterization of 4-Bromo-2,5-difluorobenzamide derivatives. As this chemical scaffold represents a versatile starting point for the development of novel therapeutics, a thorough understanding of the available testing methodologies is crucial for researchers, scientists, and drug development professionals. This document offers an in-depth analysis of relevant assays, emphasizing the rationale behind protocol selection and the importance of self-validating experimental systems.

The this compound core structure is a key pharmacophore that can be elaborated to target a variety of biological macromolecules. Based on the known activities of structurally related compounds, this guide will focus on protocols for three primary target classes: Poly(ADP-ribose) polymerase (PARP), Fibroblast Growth Factor Receptor 1 (FGFR1), and the methyltransferase METTL3, all of which are significant targets in oncology. Furthermore, we will explore assays for G protein-coupled receptor 119 (GPR119), a target in metabolic diseases, to illustrate the broader potential of this chemical series. Finally, fundamental cell-based assays for assessing the general cytotoxicity and apoptotic effects of these derivatives will be detailed.

I. Biochemical Assays: Direct Target Engagement and Potency

Biochemical assays are indispensable for the initial characterization of a compound's direct interaction with its purified molecular target. These assays provide quantitative measures of potency, such as the half-maximal inhibitory concentration (IC50), and can offer insights into the mechanism of inhibition.

PARP Inhibition Assays

Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in the DNA damage response, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA1/2 mutations.

Comparison of PARP Inhibition Assay Formats

Assay Type Principle Advantages Disadvantages Typical Readout
Chemiluminescent/Colorimetric ELISA-based Assay Measures the incorporation of biotinylated NAD+ into histone proteins by PARP, detected by streptavidin-HRP.[1]Inexpensive, stable signal (colorimetric).[1]Lower sensitivity with colorimetric readout.[1]Luminescence or Absorbance
Fluorescence Polarization (FP) Assay A fluorescently labeled PARP inhibitor (e.g., Olaparib) is displaced by a test compound, leading to a decrease in fluorescence polarization.[2]Homogeneous (no-wash) format, suitable for HTS.[2]Not suitable for inhibitors that bind to a different site than the fluorescent probe.[2]Fluorescence Polarization
Fluorometric Activity Assay Measures the consumption of NAD+ or the production of nicotinamide (NAM) using a coupled enzymatic reaction that generates a fluorescent product.High sensitivity, suitable for kinetic studies.Can be susceptible to interference from fluorescent compounds.Fluorescence Intensity

Detailed Protocol: Chemiluminescent PARP Inhibition Assay

This protocol is adapted from commercially available kits and is designed to quantify the enzymatic activity of PARP1.

  • Plate Coating : Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing : Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unbound histones.

  • Compound Addition : Add serial dilutions of the this compound derivatives to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme and Substrate Addition : Add a mixture of recombinant human PARP1 enzyme, activated DNA, and biotinylated NAD+ to each well.

  • Incubation : Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • Detection : Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 1 hour.

  • Signal Generation : After a final wash, add a chemiluminescent HRP substrate.

  • Data Acquisition : Immediately read the luminescence on a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

Workflow for a chemiluminescent PARP inhibition assay.
FGFR1 Kinase Inhibition Assays

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases, and their aberrant activation is implicated in various cancers.

Comparison of FGFR1 Kinase Inhibition Assay Formats

Assay Type Principle Advantages Disadvantages Typical Readout
Radiometric Assay (HotSpot™) Measures the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) to a peptide or protein substrate.[3]High sensitivity, considered the "gold standard".Requires handling of radioactive materials, endpoint assay.Scintillation Counting
Luminescence-based Assay (ADP-Glo™) Quantifies the amount of ADP produced in the kinase reaction, which is converted to ATP and then to a luminescent signal.[4]Non-radioactive, high sensitivity, broad dynamic range.Indirect measurement of phosphorylation.Luminescence
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Uses a europium-labeled antibody to detect the phosphorylation of a biotinylated peptide substrate, leading to a FRET signal.[5][6]Homogeneous format, reduced background interference due to time-resolved measurement.[6]Requires specific antibodies and labeled substrates.TR-FRET Signal

Detailed Protocol: Luminescence-based FGFR1 Kinase Assay (ADP-Glo™)

This protocol provides a method for determining the potency of inhibitors against FGFR1.[4]

  • Kinase Reaction Setup : In a 96-well plate, add the FGFR1 enzyme, a suitable peptide substrate (e.g., poly[Glu:Tyr]), and serial dilutions of the this compound derivatives.

  • Reaction Initiation : Add ATP to each well to start the kinase reaction.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition : Add the ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition : Add the Kinase Detection Reagent to convert the ADP generated to ATP, and subsequently generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition : Read the luminescence on a microplate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

Workflow for a luminescence-based FGFR1 kinase assay.
METTL3 Inhibition Assays

METTL3 is an RNA methyltransferase that plays a crucial role in the m6A modification of RNA, a process implicated in various cancers.

Comparison of METTL3 Inhibition Assay Formats

Assay Type Principle Advantages Disadvantages Typical Readout
Radiometric Filter-binding Assay Measures the transfer of a radiolabeled methyl group from [³H]-S-adenosylmethionine ([³H]-SAM) to an RNA substrate, which is then captured on a filter plate.[7]Direct and sensitive measurement of methyltransferase activity.Requires handling of radioactive materials.Scintillation Counting
TR-FRET Assay Detects the product of the methyltransferase reaction, S-adenosylhomocysteine (SAH), using an RNA aptamer that binds SAH and brings a TR-FRET donor and acceptor into proximity.[8]Homogeneous, non-radioactive, highly sensitive.[8]Indirect measurement, potential for compound interference.TR-FRET Signal
LC-MS/MS-based Assay Directly quantifies the ratio of m6A to unmodified adenosine in the RNA substrate after the enzymatic reaction.[9]Highly specific and quantitative, considered a gold standard for validation.Lower throughput, requires specialized equipment.Mass Spectrometry

Detailed Protocol: TR-FRET METTL3/METTL14 Activity Assay

This protocol is based on the direct detection of SAH.[8]

  • Enzyme Reaction : In a 384-well plate, incubate the recombinant METTL3/METTL14 enzyme complex with an RNA substrate, SAM, and various concentrations of the test compound.

  • Incubation : Allow the reaction to proceed for a defined period (e.g., 120 minutes) at 30°C.

  • Detection Reagent Addition : Add a detection mix containing an SAH-sensing RNA aptamer coupled to a TR-FRET donor (Terbium chelate) and acceptor (DyLight 650).

  • Signal Development : Incubate at room temperature to allow the aptamer to bind to the SAH produced.

  • Data Acquisition : Read the TR-FRET signal on a compatible microplate reader. The signal is proportional to the amount of SAH produced.

GPR119 Agonist Assays

GPR119 is a Gs-coupled receptor involved in glucose homeostasis, making it a target for type 2 diabetes treatment.

Comparison of GPR119 Agonist Assay Formats

Assay Type Principle Advantages Disadvantages Typical Readout
cAMP Reporter Gene Assay Uses a cell line stably expressing GPR119 and a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).[10]High sensitivity, functional readout of receptor activation.Indirect measurement of cAMP, potential for off-target effects on the reporter system.Luminescence
cAMP Biosensor Assay (CNG channel) Employs a cell line co-expressing GPR119 and a cyclic nucleotide-gated (CNG) channel, where increased cAMP opens the channel, leading to a detectable change in membrane potential.[11][12]Live-cell, kinetic measurements possible, suitable for HTS.[11]Requires a specialized cell line and instrumentation (e.g., FLIPR).Fluorescence
Calcium Mobilization Assay In cells co-expressing GPR119 and a promiscuous G-protein (e.g., Gα16), receptor activation leads to an increase in intracellular calcium, which is measured with a fluorescent dye.[10]High signal-to-background ratio.Relies on an artificial coupling to the calcium signaling pathway.Fluorescence

II. Cell-Based Assays: Assessing Cellular Effects and Phenotypes

Cell-based assays are crucial for understanding how a compound affects a biological system in a more physiologically relevant context. They provide insights into cell permeability, off-target effects, and the overall cellular response.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the effect of a compound on cell proliferation and health.

Comparison of Cell Viability Assay Formats

Assay Type Principle Advantages Disadvantages
MTT Assay Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized.[13][14]Inexpensive and widely used.Requires a solubilization step, formazan crystals can be toxic to cells.
CCK-8 (WST-8) Assay Viable cells reduce the water-soluble tetrazolium salt WST-8 to a soluble orange formazan product.[13][15]One-step addition, non-toxic to cells, higher sensitivity than MTT.[15][16]Can be more expensive than MTT.

Detailed Protocol: CCK-8 Cell Viability Assay

This protocol is a common method for evaluating the anti-proliferative effects of compounds.[15][16]

  • Cell Seeding : Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the this compound derivatives for a desired duration (e.g., 72 hours).

  • CCK-8 Reagent Addition : Add 10 µL of CCK-8 solution to each well.

  • Incubation : Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition : Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Generalized workflow for a CCK-8 cell viability assay.
Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.

Comparison of Apoptosis Assay Formats

Assay Type Principle Advantages Disadvantages
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic/necrotic cells with compromised membranes.[17][18]Can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells; quantitative.[17]Requires a flow cytometer.
Caspase Activity Assays Measures the activity of caspases, key effector enzymes in the apoptotic cascade, using a fluorescent or luminescent substrate.Direct measurement of a key apoptotic event.Only measures one aspect of the apoptotic process.

Detailed Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following compound treatment.[19]

  • Cell Treatment : Treat cells in culture with the this compound derivatives for a specified time.

  • Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension : Resuspend the cell pellet in 1X Binding Buffer.

  • Staining : Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation : Incubate for 15 minutes at room temperature in the dark.

  • Analysis : Add more 1X Binding Buffer and analyze the samples on a flow cytometer within one hour.

III. Conclusion

The in-vitro characterization of this compound derivatives requires a multi-faceted approach, beginning with biochemical assays to determine direct target engagement and potency, followed by cell-based assays to assess cellular activity and phenotypic outcomes. The choice of specific protocols should be guided by the hypothesized biological target and the desired therapeutic application. By employing a combination of the assays detailed in this guide, researchers can build a comprehensive profile of their compounds, enabling informed decisions in the drug discovery and development process. The use of well-validated, robust, and reproducible protocols is paramount to ensuring the scientific integrity of the data generated.

IV. References

  • Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT. Retrieved from Creative Biogene website.

  • Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e389.

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from Bio-protocol website.

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays (MTT/CCK-8) with Cucurbitacin I Treatment. Retrieved from BenchChem website.

  • ResearchGate. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method | Request PDF. Retrieved from ResearchGate.

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website.

  • Boster Bio. (2023). What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Retrieved from Boster Bio website.

  • BenchChem. (2025). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays. Retrieved from BenchChem website.

  • BenchChem. (2025). A Technical Guide to the Discovery and Characterization of a METTL3 Inhibitor. Retrieved from BenchChem website.

  • BenchChem. (2025). Application Notes and Protocols for Apoptosis Detection with (6R)-FR054 using Flow Cytometry. Retrieved from BenchChem website.

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from Reaction Biology website.

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf.

  • MedchemExpress. (n.d.). Detailed Protocol for CCK-8 Assay. Retrieved from MedchemExpress.com.

  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for FGFR1 Overview. Retrieved from Thermo Fisher Scientific website.

  • BenchChem. (2025). METTL3 Inhibitors: A Comparative Guide to Preclinical Efficacy in Oncology. Retrieved from BenchChem website.

  • Wang, Y., et al. (2014). Discovery and characterization of novel small-molecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica, 35(4), 505-514.

  • ResearchGate. (n.d.). Development and validation of cell-based assays for the screening of GPR119 agonists. Retrieved from ResearchGate.

  • BenchChem. (2025). Application Notes and Protocols for Parp1-IN-12 In Vitro Cell Viability Assay. Retrieved from BenchChem website.

  • Promega Corporation. (n.d.). FGFR1 Kinase Assay. Retrieved from Promega website.

  • Wigglesworth, M. J., et al. (2015). Identification of Novel, Structurally Diverse, Small Molecule Modulators of GPR119. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 20(4), 486-496.

  • eENZYME. (n.d.). Human GPR119 ACTOneTM Cell Line. Retrieved from eENZYME website.

  • ResearchGate. (n.d.). Identification and characterization of a novel GPR119 agonist. Retrieved from ResearchGate.

  • BenchChem. (2025). Parp1-IN-14: A Comparative Analysis Against Clinical PARP Inhibitors. Retrieved from BenchChem website.

  • BellBrook Labs. (n.d.). METTL3/METTL14 Activity Assay | Inhibitor Screening Kits. Retrieved from BellBrook Labs website.

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube.

  • Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). Retrieved from Sigma-Aldrich website.

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from BellBrook Labs website.

  • Bryan, M. C., et al. (2012). A Structure-guided Approach to Creating Covalent FGFR Inhibitors. ACS Chemical Biology, 7(9), 1459-1464.

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from BMG LABTECH website.

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from BPS Bioscience website.

  • Cell Signaling Technology. (n.d.). HTScan® FGF Receptor 1 Kinase Assay Kit #7420. Retrieved from Cell Signaling Technology website.

  • Reaction Biology. (n.d.). FGFR1 Kinase Assay Service. Retrieved from Reaction Biology website.

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website.

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website.

  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Retrieved from Thermo Fisher Scientific website.

  • Cui, Y., et al. (2022). Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products. Frontiers in Chemistry, 10, 868356.

  • ResearchGate. (n.d.). In vitro characterization of METTL3 inhibitors. Retrieved from ResearchGate.

  • ResearchGate. (2025). A comprehensive comparison of PARP inhibitors as maintenance therapy in platinum-sensitive recurrent ovarian cancer. Retrieved from ResearchGate.

  • O'Sullivan, C. C., et al. (2018). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology, 10, 1758835918790334.

  • Plummer, R., et al. (2021). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Cancers, 13(21), 5469.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2,5-difluorobenzamide Purity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of validated analytical methods for determining the purity of 4-Bromo-2,5-difluorobenzamide, a critical intermediate in modern pharmaceutical development.[1] As researchers and drug development professionals, ensuring the purity of such starting materials is not merely a quality control checkpoint; it is a fundamental requirement for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[2] This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, comparing the industry-standard High-Performance Liquid Chromatography (HPLC) with the complementary technique of Gas Chromatography (GC). All validation parameters and experimental designs are grounded in the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

The Regulatory Bedrock: Understanding ICH Q2(R1) Validation Parameters

Before delving into specific methods, it is crucial to understand the "why" behind the validation process. The ICH Q2(R1) guideline provides a harmonized framework to ensure that an analytical procedure is fit for its intended purpose.[6] This guide will demonstrate the validation of our chosen methods against the following core parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality for Selection: High-Performance Liquid Chromatography is the quintessential technique for the purity analysis of most APIs and their intermediates.[7][8] Its suitability for this compound stems from the compound's non-volatile nature and thermal lability, characteristics that make it unsuitable for techniques requiring vaporization.[9] RP-HPLC, particularly with a C18 stationary phase, is the gold standard for separating a compound from its structurally similar impurities.[10]

HPLC Method Development & Rationale

The goal was to develop a stability-indicating method capable of separating the main peak from any potential process impurities and degradation products.

  • Stationary Phase: A C18 column (e.g., 4.6 x 150 mm, 5 µm) was chosen for its versatility and proven performance in separating moderately polar to non-polar compounds. The hydrophobic interactions between the C18 alkyl chains and the analyte provide the primary separation mechanism.

  • Mobile Phase: A gradient elution with 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) was selected. Formic acid serves to protonate silanol groups on the silica backbone, minimizing peak tailing and ensuring sharp, symmetrical peaks. Acetonitrile is an excellent organic modifier with low UV cutoff and viscosity.

  • Detection: A Photodiode Array (PDA) detector was used, monitoring at 230 nm. This wavelength was selected based on the UV absorbance maximum of the benzamide chromophore. The PDA detector is critical for specificity studies, as it allows for peak purity analysis across the entire UV spectrum.

Experimental Protocol: HPLC Method Validation

Step 1: Standard & Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (1000 µg/mL): Prepare the sample in the same manner as the standard.

  • Linearity & Accuracy Solutions: Prepare a series of solutions by diluting the stock solution to concentrations ranging from 50% to 150% of the nominal concentration (e.g., 500, 750, 1000, 1250, 1500 µg/mL).

Step 2: Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: PDA at 230 nm

  • Gradient Program:

    Time (min) % Mobile Phase A (0.1% Formic Acid in H₂O) % Mobile Phase B (Acetonitrile)
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 30 | 70 | 30 |

Validation Data Summary: HPLC Method

Specificity via Forced Degradation: To prove the method is stability-indicating, forced degradation studies were performed to ensure that any degradants formed do not co-elute with the main analyte peak.[11][12][13] The industry-accepted target for degradation is typically 5-20%.[14]

Stress ConditionReagent/ConditionTime% DegradationObservations
Acid Hydrolysis0.1 M HCl6 hours at 60°C12.5%Two distinct degradation peaks observed. Main peak is spectrally pure.
Base Hydrolysis0.1 M NaOH2 hours at 60°C18.2%One major degradation peak observed. Main peak is spectrally pure.
Oxidation3% H₂O₂24 hours at RT8.9%One minor degradation peak observed. Main peak is spectrally pure.
Thermal80°C Dry Heat48 hours5.5%Minor degradation observed. Main peak is spectrally pure.
PhotolyticICH Q1B Light Cabinet1.2 million lux hours3.1%Negligible degradation. Main peak is spectrally pure.

Quantitative Validation Parameters:

ParameterAcceptance CriteriaResult
Linearity (Range: 500-1500 µg/mL)Correlation Coefficient (r²) ≥ 0.9990.9998
Range 50-150% of nominal concentration500-1500 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability) (% RSD)≤ 1.0%0.45%
Precision (Intermediate) (% RSD)≤ 2.0%0.88%
Robustness (% RSD)Results remain within system suitabilityPassed (Flow rate ±0.1 mL/min, Temp ±5°C)

HPLC Validation Workflow Diagram

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis & Validation cluster_result Outcome prep_std Prepare Reference Standard Solutions linearity Linearity & Range prep_std->linearity prep_sample Prepare Sample Solutions specificity Specificity (Forced Degradation) prep_sample->specificity prep_stress Prepare Forced Degradation Samples prep_stress->specificity method_dev HPLC Method Development method_dev->prep_std method_dev->prep_sample method_dev->prep_stress report Validated Stability- Indicating Method specificity->report accuracy Accuracy (% Recovery) linearity->accuracy linearity->report precision Precision (% RSD) accuracy->precision accuracy->report robustness Robustness precision->robustness precision->report robustness->report

Caption: Workflow for HPLC method validation.

Comparative Method: Gas Chromatography (GC)

Causality for Selection: Gas Chromatography is a powerful separation technique, but its application is fundamentally different from HPLC. GC is designed for compounds that are volatile or can be made volatile without decomposition.[15][16][17] For this compound, direct analysis is challenging due to its relatively high boiling point and polarity. However, GC excels in detecting specific classes of impurities that HPLC might struggle with, such as residual solvents (e.g., Toluene, Heptane) or volatile, low-molecular-weight starting materials.[10] Therefore, it serves as an excellent orthogonal method, providing a more complete purity profile, rather than a direct replacement for HPLC.[7]

GC Method Rationale & Applicability
  • Application: This method is not intended to quantify the main component, but to screen for and quantify volatile process-related impurities and residual solvents.

  • Stationary Phase: A mid-polarity column, such as one containing trifluoropropyl groups, is often effective for separating halogenated compounds due to unique dipole-dipole interactions.[18] A common alternative is a 5% Phenyl Polysiloxane column.

  • Injection & Detection: Headspace sampling is the preferred injection technique for residual solvent analysis, as it introduces only the volatile components onto the column, protecting it from non-volatile matrix. A Flame Ionization Detector (FID) is used for its robustness, wide linear range, and near-universal response to organic compounds.[19]

Experimental Protocol: GC Headspace for Residual Solvents

Step 1: Standard & Sample Preparation

  • Standard Solution: Prepare a stock solution of common process solvents (e.g., Methanol, Acetone, Toluene) in a suitable high-boiling-point solvent like Dimethyl sulfoxide (DMSO).

  • Sample Preparation: Accurately weigh a known amount of this compound into a headspace vial. Add a precise volume of DMSO. Crimp the vial securely.

Step 2: GC Headspace Conditions

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm

  • Carrier Gas: Helium, constant flow 2.0 mL/min

  • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min

  • Injector: Split, 230°C

  • Detector: FID, 250°C

  • Headspace Parameters: Vial Equilibration at 80°C for 15 min

Performance Comparison: HPLC vs. GC

This table objectively compares the two techniques in the context of analyzing this compound.

FeatureHPLC (Primary Assay)GC (for Volatile Impurities)
Applicability to Analyte Excellent. Ideal for non-volatile, polar compounds.Poor for direct analysis. Excellent for volatile impurities.[8]
Typical Impurities Detected Non-volatile process impurities, degradation products, isomers.Residual solvents, volatile starting materials, low MW by-products.[10]
Sensitivity High (ng to pg range), detector-dependent (UV, MS).Very High (pg to fg range), especially with FID or MS detectors.[7]
Speed of Analysis Moderate (typically 15-40 minutes per run).Fast (typically 10-25 minutes per run).[7]
Sample Preparation Simple dissolution and filtration. Forced degradation adds complexity.More complex for direct injection; headspace sampling is simple but requires specific equipment.
Cost & Consumables Higher due to solvent consumption and disposal.[15][16]Lower, as it primarily uses gases. Headspace vials are an added cost.[7]

GC Analysis Workflow Diagram

GC_Analysis_Workflow prep Sample Preparation (Weigh sample into headspace vial, add DMSO, crimp) headspace Headspace Autosampler (Incubate vial at 80°C) prep->headspace injection Automated Injection (Vapor phase transfer) headspace->injection separation GC Column Separation (Temperature programmed oven) injection->separation detection FID Detection (Signal Generation) separation->detection data Data Acquisition & Analysis (Chromatogram integration, quantification vs. standards) detection->data

Caption: Workflow for GC-Headspace analysis.

The Role of Mass Spectrometry: An Essential Confirmatory Tool

While HPLC-UV and GC-FID are excellent for quantification, they provide limited structural information. For definitive identification of unknown impurities or degradation products, coupling these separation techniques with Mass Spectrometry (MS) is indispensable.[2][9][10]

  • LC-MS: Used to obtain the molecular weight of impurities separated by HPLC, aiding in the elucidation of degradation pathways.

  • GC-MS: Considered the "gold standard" for identifying unknown volatile peaks, such as leachables from packaging or unexpected process contaminants.[2]

Conclusion: A Fit-for-Purpose Approach

The validation of analytical methods for the purity of this compound demonstrates a critical principle in pharmaceutical science: the selection of a method must be fit-for-purpose.

  • High-Performance Liquid Chromatography (HPLC) is unequivocally the primary and most suitable method for assay and impurity profiling of the main component. Its validation through forced degradation studies confirms its specificity and stability-indicating nature, meeting all ICH Q2(R1) requirements for a robust purity test.

  • Gas Chromatography (GC) , while unsuitable for direct analysis of the analyte, is a powerful and necessary complementary technique. Its high sensitivity to volatile compounds makes it the ideal choice for controlling residual solvents and other volatile process impurities, which are critical quality attributes.

For drug development professionals, relying on a single analytical technique is often insufficient. A comprehensive purity assessment of this compound requires a primary, validated HPLC method for the non-volatile profile, supported by an orthogonal GC method for the volatile profile. This dual approach, grounded in the principles of ICH guidelines, ensures a deep understanding of the compound's purity and stability, ultimately safeguarding the quality of the final drug product.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Bromo-2,5-difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2,5-difluorobenzamide, a halogenated aromatic amide. As a compound utilized in pharmaceutical research and drug development, its handling and disposal demand a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure safety and compliance.

The procedural framework outlined herein is built on the foundational principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard and hazardous waste regulations from the Environmental Protection Agency (EPA). It is imperative to supplement this guide with your institution's specific Chemical Hygiene Plan (CHP) and the Safety Data Sheet (SDS) for the compound.

Part 1: Hazard Identification and Immediate Safety Precautions

Table 1: Potential Hazard Profile of this compound (Inferred from Analogous Compounds)

Hazard ClassGHS Category (Inferred)Description
Acute Toxicity, OralCategory 4Harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 4Harmful in contact with skin.[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1]
Skin IrritationCategory 2Causes skin irritation.[1][3]
Eye IrritationCategory 2Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound and its waste:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for integrity before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.

  • Body Protection: A standard laboratory coat must be worn to protect against skin exposure.

  • Respiratory Protection: All handling of this compound, especially in powdered form, should occur within a certified chemical fume hood to minimize inhalation of dust or vapors.[4]

Spill Response

In the event of a spill, immediate and appropriate action is critical:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Containment (Small Spills): For small spills, use an inert, non-combustible absorbent material like vermiculite or sand.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Seek Assistance: For large spills, or if you are uncertain about the procedure, contact your institution's Environmental Health and Safety (EHS) department immediately.

Part 2: Waste Segregation and Containerization Protocol

Proper segregation is a fundamental tenet of safe chemical waste management. As a brominated and fluorinated organic compound, this compound is classified as a halogenated organic waste .[5][6][7] This waste stream must be kept separate from non-halogenated solvents and other waste types to prevent dangerous reactions and to facilitate compliant disposal.[5]

Step-by-Step Containerization Procedure
  • Select the Correct Container: Use a chemically compatible container provided by your institution's EHS department. The container must be in good condition with a secure, tight-fitting lid.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (and any other components of the waste stream)

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

  • Collection: Collect waste at the point of generation. Keep the container closed at all times, except when adding waste.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and provide secondary containment.

Part 3: Disposal Workflow and Regulatory Compliance

The disposal of this compound is governed by federal, state, and local regulations.[8][9][10] The primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.

Disposal Decision Logic

The following diagram illustrates the workflow for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Handling & Storage cluster_2 Step 3: Disposal A Waste Generated (this compound) B Classify as Halogenated Organic Waste A->B C Wear Appropriate PPE B->C D Segregate from Non-Halogenated Waste C->D E Containerize in a Labeled, Approved Waste Container D->E F Store in Satellite Accumulation Area E->F G Container Nearing Capacity (80-90% Full) F->G H Request Pickup from EHS or Licensed Waste Contractor G->H I High-Temperature Incineration at a Permitted Facility H->I

Caption: Disposal workflow for this compound.

Recommended Disposal Method

The standard and environmentally preferred method for the disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste management facility.[11][12] This process ensures the complete thermal destruction of the molecule, breaking the carbon-halogen bonds and preventing the release of the hazardous compound into the environment.[11][13] These facilities are equipped with advanced scrubbers and emission control systems to manage byproducts of combustion, such as hydrogen bromide and hydrogen fluoride.[11]

Do not, under any circumstances, dispose of this compound down the drain or in the regular trash. [5] This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems and public health.

Final Disposal Steps
  • Monitor Fill Level: Do not overfill waste containers. A safe limit is typically 80-90% capacity to allow for vapor expansion.

  • Request Collection: Once the container is nearing capacity, schedule a pickup through your institution's EHS department or directly with a licensed hazardous waste disposal contractor.

  • Documentation: Ensure all necessary paperwork is completed for the waste manifest. This is a legal document that tracks the waste from "cradle to grave," a key principle of the RCRA.[5]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a culture of safety and upholding the highest standards of scientific integrity.

References

Navigating the Safe Handling of 4-Bromo-2,5-difluorobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Bromo-2,5-difluorobenzamide. As a halogenated aromatic amide, this compound necessitates stringent safety protocols to mitigate potential risks. This document is structured to provide a comprehensive, step-by-step approach to safe handling, from initial risk assessment to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye and Face ProtectionSkin ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile rubber gloves, lab coat, closed-toe shoesWork in a chemical fume hood. If not feasible, a NIOSH-approved respirator for organic vapors is required.
Solution Preparation and Transfers Chemical safety goggles and a face shieldChemical-resistant gloves (Nitrile rubber), chemically resistant apron or lab coat, closed-toe shoesAll operations must be conducted in a certified chemical fume hood.[4]
Reaction Work-up and Purification Chemical safety goggles and a face shieldChemical-resistant gloves, lab coat, closed-toe shoesAll operations must be conducted in a certified chemical fume hood.[5]
Waste Disposal Chemical safety gogglesChemical-resistant gloves, lab coat, closed-toe shoesAll operations must be conducted in a certified chemical fume hood.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound CheckSolid Is the compound a solid? Start->CheckSolid CheckSolution Is the compound in solution? CheckSolid->CheckSolution No SolidPPE Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckSolid->SolidPPE Yes SolutionPPE Required PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron CheckSolution->SolutionPPE Yes CheckHood Is a fume hood available? SolidPPE->CheckHood FumeHood Work in a Chemical Fume Hood SolutionPPE->FumeHood Respirator NIOSH-approved Respirator Required CheckHood->FumeHood Yes CheckHood->Respirator No

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.